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Core Science & Biosynthesis

Foundational

What is Hydroxy-PEG4-methyl ester

An In-depth Technical Guide to Hydroxy-PEG4-methyl ester For Researchers, Scientists, and Drug Development Professionals Executive Summary Hydroxy-PEG4-methyl ester is a discrete polyethylene glycol (dPEG®) derivative th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hydroxy-PEG4-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-PEG4-methyl ester is a discrete polyethylene glycol (dPEG®) derivative that serves as a fundamental building block in bioconjugation and drug development. It is a hydrophilic linker characterized by a precise chain length of four ethylene glycol units, bookended by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. This defined structure ensures batch-to-batch consistency and predictable physicochemical properties, which are critical for therapeutic applications. The hydroxyl group offers a versatile handle for further chemical modification, while the methyl ester provides a less reactive, yet functional, conjugation point. This guide details the core properties, mechanisms, and field-proven applications of Hydroxy-PEG4-methyl ester, providing the technical insights necessary for its effective implementation in areas such as antibody-drug conjugate (ADC) development, nanoparticle functionalization, and the pharmacokinetic enhancement of biologics and small molecules.

Introduction: The Role of Discrete PEG Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for improving the therapeutic index of drugs.[1] PEGylation can enhance drug solubility, increase systemic circulation time, and reduce immunogenicity.[1][2][3] While traditional PEG reagents are polymeric mixtures with a distribution of chain lengths, discrete PEGs (dPEGs®) are single molecular weight compounds.[3] This homogeneity is crucial for producing consistent conjugates with predictable pharmacokinetic and safety profiles, a non-negotiable requirement in modern drug development.

Hydroxy-PEG4-methyl ester emerges as a key player in this field. It is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for sequential and controlled chemical modifications.[4] Its defined structure and hydrophilicity make it an invaluable tool for scientists seeking to rationally design complex bioconjugates.

Core Chemical Properties

Understanding the fundamental characteristics of Hydroxy-PEG4-methyl ester is essential for its successful application. The molecule consists of a flexible, hydrophilic tetraethylene glycol spacer, which imparts water solubility to the parent molecule and any subsequent conjugate.[1][4]

Physicochemical Data

The quantitative data for Hydroxy-PEG4-methyl ester are summarized below. These values are critical for stoichiometric calculations in reaction protocols and for the analytical characterization of its conjugates.

PropertyValueSource
Synonym Hydroxy-PEG4-methyl acetate[5]
Molecular Formula C₁₁H₂₂O₇[5]
Molecular Weight 266.29 g/mol [5]
Purity Typically ≥95%[1]
Appearance Colorless to pale yellow liquid/oil[6]
Solubility Soluble in water and most organic solvents[6]
Storage Store at -20°C, desiccated[6]
Chemical Structure

The structure of Hydroxy-PEG4-methyl ester is defined by its two terminal functional groups.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Antibody (mAb) linker Hydroxy-PEG4-methyl ester (as part of the linker) mAb->linker Conjugation Site (e.g., Cysteine) payload Cytotoxic Payload linker->payload Attachment Site (e.g., Amine)

Caption: Role of a PEG linker in an ADC construct.

General Conjugation Strategies

The utility of Hydroxy-PEG4-methyl ester stems from the differential reactivity of its two ends. A typical workflow involves modifying one end while the other remains protected or unreactive, followed by the second conjugation step.

workflow cluster_path1 Pathway 1: Activate Hydroxyl Group cluster_path2 Pathway 2: Utilize Methyl Ester start Hydroxy-PEG4-methyl ester activate_oh 1a. Activate -OH Group (e.g., Tosylation, Azidation) start->activate_oh transamidate 1b. Transamidation with Amine (Slower, requires optimization) start->transamidate conjugate1 2a. Conjugate to Biomolecule 1 activate_oh->conjugate1 deprotect_ester 3a. Hydrolyze Methyl Ester to Acid conjugate1->deprotect_ester activate_acid 4a. Activate Acid (e.g., NHS Ester) deprotect_ester->activate_acid conjugate2 5a. Conjugate to Biomolecule 2 activate_acid->conjugate2 conjugate_amine 2b. Conjugate to Biomolecule 1 transamidate->conjugate_amine activate_oh2 3b. Activate -OH Group conjugate_amine->activate_oh2 conjugate_oh2 4b. Conjugate to Biomolecule 2 activate_oh2->conjugate_oh2

Caption: General conjugation workflows for Hydroxy-PEG4-methyl ester.

Experimental Protocols & Methodologies

The following protocols are generalized procedures. Causality: It is imperative to recognize that reaction conditions, such as stoichiometry, solvent, temperature, and pH, must be empirically optimized for each specific biomolecule and application to ensure high yield and purity.

Protocol 1: Conversion of Hydroxyl to Azide for Click Chemistry

This protocol describes the conversion of the terminal hydroxyl group to an azide, creating an azide-PEG4-methyl ester. The azide is a highly versatile functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).

Self-Validation: The success of this reaction must be validated by techniques like NMR (disappearance of the hydroxyl proton signal and appearance of new signals) or Mass Spectrometry (confirming the expected mass increase) before proceeding to the next step.

  • Materials:

    • Hydroxy-PEG4-methyl ester

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Step-by-Step Methodology:

    • Mesylation/Tosylation: Dissolve Hydroxy-PEG4-methyl ester (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 eq.) followed by the dropwise addition of MsCl (1.2 eq.).

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate mesylate/tosylate.

    • Azidation: Dissolve the crude mesylate/tosylate intermediate in anhydrous DMF.

    • Add sodium azide (3-5 eq.). Causality: A large excess of sodium azide is used to drive the Sₙ2 reaction to completion.

    • Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor by TLC.

    • After cooling, dilute the mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the final Azido-PEG4-methyl ester product using silica gel column chromatography.

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol details the conversion of the methyl ester to a carboxylic acid, which is a common precursor for forming activated esters (like NHS esters) for subsequent amine coupling. [7] Self-Validation: Reaction completion should be confirmed by HPLC or LC-MS. The product will have a different retention time and a mass corresponding to the hydrolyzed acid.

  • Materials:

    • Hydroxy-PEG4-methyl ester

    • Tetrahydrofuran (THF) and Water

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (e.g., 1 M aqueous solution)

    • Hydrochloric acid (HCl) (e.g., 1 M aqueous solution)

  • Step-by-Step Methodology:

    • Dissolve the Hydroxy-PEG4-methyl ester in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio).

    • Add a solution of LiOH (1.5-2.0 eq.) to the mixture.

    • Stir the reaction at room temperature for 1-4 hours. Causality: The rate of hydrolysis is dependent on pH and temperature; monitor the reaction closely by TLC or HPLC to avoid potential side reactions. [6] 4. Once hydrolysis is complete, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl. Causality: Protonation of the carboxylate salt is necessary to render the carboxylic acid product extractable into an organic solvent.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the Hydroxy-PEG4-acid. The product can be used directly or purified further if necessary.

Conclusion and Future Outlook

Hydroxy-PEG4-methyl ester is a powerful and versatile chemical tool for the advanced design of therapeutics and diagnostics. Its well-defined structure overcomes the limitations of polydisperse PEGs, offering precision and reproducibility. The dual functionality of the hydroxyl and methyl ester groups, combined with the beneficial properties of the hydrophilic PEG spacer, provides a robust platform for developing next-generation bioconjugates, including ADCs, PEGylated proteins, and functionalized nanoparticles. A thorough, mechanism-based understanding of its reactivity and careful optimization of experimental protocols are paramount to harnessing its full potential in the laboratory and the clinic.

References

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved February 2, 2026, from [Link]

  • Biopharma PEG. (n.d.). ADC Linkers. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
  • Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
  • AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for Hydroxy-PEG4-methyl ester

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Hydroxy-PEG4-methyl ester. Executive Summary & Chemical Identity Hydroxy-PEG4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Hydroxy-PEG4-methyl ester.

Executive Summary & Chemical Identity

Hydroxy-PEG4-methyl ester (mPEG4-OH) serves as a critical linker in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface-modifying agents. Unlike high-molecular-weight PEGs (which are solids), mPEG4-OH is a viscous liquid at room temperature. Its amphiphilic nature—combining a hydrophilic polyether backbone with a short alkyl terminus—creates a unique solubility profile that often confounds standard purification protocols.

This guide moves beyond binary "soluble/insoluble" classifications to provide mechanistic insights into solvent interaction, enabling precise control over reaction homogeneity and purification efficiency.

Core Physicochemical Data
PropertyValueRelevance to Protocol
IUPAC Name 2,5,8,11-Tetraoxatridecan-13-olSearchable chemical identity
CAS Number 23783-42-8Verification of reagent grade
Molecular Weight 208.25 g/mol Calculation of molar equivalents
Physical State Viscous Liquid (Colorless to Pale Yellow)Critical: Will not precipitate as a powder
Density ~1.045 – 1.07 g/mLPhase separation logic (heavier than water/hexane)
Boiling Point ~275°C (158°C @ 5 mmHg)High boiling point makes removal difficult; avoid DMSO/DMF if possible

Solubility Profiling & Solvent Compatibility Matrix

The solubility of mPEG4-OH is governed by the competition between its ether oxygen atoms (hydrogen bond acceptors) and the terminal hydroxyl group (hydrogen bond donor/acceptor).

Solubility Classification Table

Data reflects ambient temperature (25°C) conditions.

Solvent ClassSolventSolubility StatusMechanistic Insight
Protogenic (Polar) WaterMiscible Extensive H-bonding with ether backbone.
Methanol / EthanolMiscible Ideal for transferring reagents; easy to remove.
Aprotic (Polar) DMSO / DMFMiscible Excellent for SN2 reactions; difficult to remove (high BP).
Acetonitrile (ACN)Miscible Good compromise for polarity and volatility.
Chlorinated Dichloromethane (DCM)Miscible Primary solvent for synthesis and extraction.
ChloroformMiscible Alternative to DCM; higher density aids separation.
Ethers Tetrahydrofuran (THF)Miscible Good for reactions; prone to peroxide formation.
Diethyl EtherInsoluble / Immiscible Causes "oiling out" (phase separation).
Non-Polar Hexane / HeptaneInsoluble Used to wash away non-polar impurities.
Aromatic TolueneSoluble (Heat) Soluble at elevated temps; may phase separate when cold.
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental stage (Reaction vs. Purification).

SolventSelection Start Select Operation Reaction Synthesis / Reaction Start->Reaction Purification Purification / Extraction Start->Purification PolarityCheck Reagents Sensitive to H2O? Reaction->PolarityCheck PhaseSep Phase Separation Strategy Purification->PhaseSep Anhydrous Use Anhydrous DCM, THF, or DMF PolarityCheck->Anhydrous Yes (e.g., NHS ester formation) Aqueous Use Water or PBS Buffer PolarityCheck->Aqueous No (e.g., Click Chemistry) ExtractProduct Extract mPEG4-OH into Organic Phase PhaseSep->ExtractProduct WashImpurities Remove Non-Polar Impurities PhaseSep->WashImpurities DCM_Chloro Solvent: DCM or Chloroform (Requires Salting Out of Aqueous Phase) ExtractProduct->DCM_Chloro Hexane_Wash Solvent: Hexane / Heptane (Wash the PEG 'Oil' Phase) WashImpurities->Hexane_Wash

Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate recommended solvents.

Critical Experimental Workflows

Protocol A: Solubilization for Anhydrous Reactions

Context: Preparing mPEG4-OH for activation (e.g., Tosylation, Mesylation, or NHS-ester synthesis).

  • Hygroscopicity Check: mPEG4-OH is hygroscopic.[1] Before weighing, ensure the stock bottle has equilibrated to room temperature to prevent condensation.[2]

  • Solvent Choice: Use Anhydrous Dichloromethane (DCM) .

    • Reasoning: DCM dissolves mPEG4-OH instantly, has a low boiling point (40°C) for easy removal, and is aprotic.

  • Drying Step: If the PEG has been stored for a long period, dissolve in DCM and add activated 4Å molecular sieves or Magnesium Sulfate (MgSO₄) for 30 minutes, then filter.

  • Evaporation: Remove DCM under reduced pressure. If using DMF/DMSO, removal requires high vacuum and heat, which may degrade sensitive conjugates.

Protocol B: Purification via "Oiling Out" (Liquid-Liquid Extraction)

Context: Removing non-polar byproducts (e.g., unreacted alkyl chains) from mPEG4-OH.

Unlike high MW PEGs (e.g., PEG-2000), mPEG4-OH will not precipitate as a solid when added to cold ether. It will form a dense, viscous oil at the bottom of the flask.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM.

  • Precipitation (Oiling Out): Slowly pour the DCM solution into a 10x volume of cold Diethyl Ether or Hexane while stirring vigorously.

  • Phase Separation: Stop stirring. The mixture will separate into two phases:

    • Top Phase (Supernatant): Contains non-polar impurities and solvents.

    • Bottom Phase (Oil): Contains the purified mPEG4-OH.

  • Recovery: Decant the supernatant carefully. Re-dissolve the bottom oil in DCM and repeat the process if higher purity is required.

  • Drying: Rotovap the final oil fraction to remove residual solvents.

Protocol C: Aqueous Extraction (Salting Out)

Context: Extracting mPEG4-OH from an aqueous reaction buffer.

  • Saturation: Add Sodium Chloride (NaCl) to the aqueous phase until saturation (Salting Out).

    • Mechanism: High ionic strength reduces the solubility of the PEG chain in water, forcing it into the organic phase.

  • Extraction Solvent: Use Chloroform or DCM .

    • Note: Chloroform is often superior for PEG extraction due to slightly higher polarity than DCM.

  • Procedure: Perform 3x extractions. Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Mixture (mPEG4-OH + Impurities) Dissolve Dissolve in minimal DCM Crude->Dissolve Pour Pour into 10x Cold Hexane/Ether Dissolve->Pour Settle Allow Phase Separation (Oiling Out) Pour->Settle TopLayer Top Layer: Non-polar Impurities Settle->TopLayer BottomLayer Bottom Oil Layer: Purified mPEG4-OH Settle->BottomLayer Discard Discard Supernatant TopLayer->Discard Collect Collect & Dry Oil BottomLayer->Collect

Figure 2: Purification workflow utilizing the "oiling out" phenomenon specific to liquid PEGs.

Troubleshooting & Expert Tips

IssueCauseSolution
Cloudy Solution in DCM Water contamination (Hygroscopic nature).Add anhydrous Na₂SO₄ or MgSO₄ to the DCM solution until clear, then filter.
No Phase Separation in Hexane Too much DCM used in the initial dissolution.Evaporate the DCM until the mixture is a thick syrup before adding Hexane.
Loss of Product in Aqueous Workup mPEG4-OH is highly water-soluble.MUST saturate the aqueous phase with NaCl (Brine) before extracting with organic solvent.
High Viscosity Intrinsic property of PEGs.Gentle heating (30-40°C) significantly reduces viscosity for pipetting.

References

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester Properties and Applications. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2012). Discussion on Purification of PEG derivatives via Dissolution-Precipitation. Retrieved October 26, 2023, from [Link]

Sources

Foundational

The PEG4 Spacer Arm: A Cornerstone of Modern Bioconjugation

In the intricate landscape of advanced biotherapeutics, the covalent linkage of molecules to biologics—a process known as bioconjugation—is a pivotal determinant of a conjugate's efficacy, stability, and safety. The link...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of advanced biotherapeutics, the covalent linkage of molecules to biologics—a process known as bioconjugation—is a pivotal determinant of a conjugate's efficacy, stability, and safety. The linker, far from being a passive tether, profoundly influences the solubility, pharmacokinetics (PK), and overall function of the final construct.[1][2] Among the most versatile and effective linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides an in-depth examination of the PEG4 spacer—a discrete, monodisperse linker comprising four ethylene glycol units—exploring its fundamental properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and detailing experimental protocols for its application.

The Evolution from Polydisperse PEG to Discrete Spacers

PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to improve the properties of biotherapeutics.[1] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1][3] While traditional PEGylation often utilizes polydisperse PEGs—a mixture of different chain lengths—the field has increasingly shifted towards the use of discrete PEG (dPEG®) linkers. These linkers, such as the PEG4 spacer, have a precisely defined length and molecular weight, which is essential for producing homogenous bioconjugates with reproducible pharmacological profiles, a critical attribute for regulatory approval.[1][4]

Core Advantages of the PEG4 Spacer in Bioconjugation

The discrete nature and inherent physicochemical properties of the PEG4 spacer confer several key advantages in the design of bioconjugates.

Enhanced Solubility and Reduced Aggregation

Many potent therapeutic payloads, particularly the cytotoxic drugs used in ADCs, are highly hydrophobic.[4][5] This hydrophobicity can lead to aggregation of the final conjugate, diminishing its efficacy, complicating manufacturing, and potentially increasing immunogenicity.[4][6] The hydrophilic ethylene glycol units of the PEG4 spacer effectively counteract this hydrophobicity, significantly improving the water solubility of the bioconjugate and preventing the formation of aggregates.[1][3][4] This is particularly crucial for achieving higher, more effective drug-to-antibody ratios (DARs) in ADCs.[5][7]

Minimized Steric Hindrance and Optimal Spacing

The defined length of the PEG4 spacer, approximately 14.7 Å, provides critical spatial separation between the conjugated molecules.[1][] This separation is vital for preserving the biological activity of each component. For instance, in an ADC, the spacer prevents the cytotoxic payload from interfering with the antibody's antigen-binding site.[1] In other applications, it ensures that a conjugated label or tag does not disrupt the native conformation and function of a protein.[9][10]

Improved Pharmacokinetics and Biodistribution

By increasing the hydrophilicity and overall size of a bioconjugate, the PEG4 spacer can favorably alter its pharmacokinetic profile.[2][11] PEGylation is known to prolong the circulation half-life of therapeutics by reducing renal clearance and protecting against proteolytic degradation.[12][13][14] This extended residence time in the bloodstream can lead to greater exposure at the target site and an improved therapeutic index.[4] Furthermore, the enhanced hydrophilicity can shift the elimination pathway from hepatic to renal, which can be beneficial in certain therapeutic contexts.[15]

Reduced Immunogenicity and Enhanced Stability

The PEG4 spacer can create a protective hydration layer around the bioconjugate.[4][13] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an undesired immune response.[1][] This hydration layer also offers protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[4][]

Applications of the PEG4 Spacer in Advanced Therapeutics

The versatile properties of the PEG4 spacer have made it an integral component in several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a PEG4 spacer is frequently incorporated into the linker connecting the cytotoxic payload to the monoclonal antibody. Its primary roles are to enhance the solubility of the hydrophobic drug, prevent aggregation (especially at higher DARs), and improve the overall pharmacokinetic profile of the ADC.[5][17] The use of a defined PEG4 spacer contributes to the homogeneity of the final ADC product, which is a critical quality attribute.[4]

Table 1: Impact of PEG Spacers on ADC Aggregation and Pharmacokinetics

Antibody-PayloadLinker TypeDAR% AggregationClearance RateSource(s)
anti-CD30-MMAENo PEG8Significant-[17]
anti-CD30-MMAEPEG4 8Low (2-3%)Reduced[17]
anti-CD30-MMAEPEG88LowReduced[17]
anti-HER2-EribulinPentyl Spacer4.3Increased-[2]
anti-HER2-EribulinPEG4 4.61.03%-[2]

This table illustrates that the inclusion of a PEG4 spacer can significantly reduce aggregation in ADCs, even at high drug-to-antibody ratios. This improved physicochemical property often correlates with better pharmacokinetic profiles.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[1][18] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility for this interaction.[1][19] The hydrophilicity of the PEG4 spacer also helps to improve the often-poor solubility of these complex molecules, enhancing their cell permeability and oral absorption.[19]

Table 2: Influence of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Type / LengthDegradation Potency (DC50)Source(s)
BRD4CRBN0 PEG units< 0.5 µM[18]
BRD4CRBN1-2 PEG units> 5 µM[18]
BRD4CRBN4 PEG units < 0.5 µM[18]
TBK1VHL< 12 atomsNo appreciable degradation[13]
TBK1VHL> 12 atoms (PEG-like)Effective degradation[13]

This table highlights that linker length is a critical optimization parameter in PROTAC design. A specific length, often achieved with linkers like PEG4, can dramatically improve degradation efficacy.

Experimental Protocols for PEG4 Bioconjugation

The following protocols provide detailed, step-by-step methodologies for two common bioconjugation strategies involving PEG4 linkers. These protocols are designed to be self-validating by including purification and characterization steps.

Protocol 1: Amine-Reactive Conjugation using an NHS-PEG4-Maleimide Linker

This protocol describes the conjugation of a payload containing a maleimide group to the primary amines (e.g., lysine residues) of an antibody using an NHS-PEG4-Maleimide linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Maleimide linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Thiol-containing payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC/MS)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-8.0, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Equilibrate the vial of NHS-PEG4-Maleimide to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction (Step 1: Antibody-Linker):

    • Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-Maleimide linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted linker using a desalting column or SEC, eluting with a buffer suitable for the next step (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction (Step 2: Payload Addition):

    • Immediately add a 3- to 5-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification of the Final ADC:

    • Purify the final ADC using SEC to remove unreacted payload and any aggregates.

  • Characterization:

    • Determine the protein concentration and DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm and the payload's characteristic wavelength.[]

    • Confirm the molecular weight and DAR distribution using LC/MS.[6]

    • Assess the purity and aggregation level using SEC.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG4-NHS Linker

This protocol describes the conjugation of a payload containing an NHS ester to the thiol groups of a reduced antibody using a Maleimide-PEG4-NHS linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG4-NHS linker

  • Anhydrous DMSO

  • Amine-containing payload

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Purification and analytical instruments as in Protocol 1.

Procedure:

  • Antibody Reduction:

    • Dilute the mAb to 5-10 mg/mL in degassed PBS, pH 7.4.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The reduced antibody is now ready for conjugation.[5]

  • Conjugation Reaction (Step 1: Antibody-Linker):

    • Add a 5- to 10-fold molar excess of the Maleimide-PEG4-NHS linker (dissolved in DMSO) to the reduced antibody solution.

    • Incubate for 2 hours at room temperature.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess linker using a desalting column, exchanging into an amine-free buffer like PBS, pH 7.4.

  • Conjugation Reaction (Step 2: Payload Addition):

    • Adjust the pH of the purified antibody-linker conjugate to 8.0-8.5.

    • Add a 10-fold molar excess of the NHS-ester payload (dissolved in DMSO).

    • Incubate for 1-2 hours at room temperature.[]

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Tris-HCl to a final concentration of 50-100 mM.

    • Purify the final ADC using SEC.

  • Characterization:

    • Perform characterization as described in Protocol 1.

Visualization of Key Concepts and Workflows

Visual diagrams are essential for understanding the structure and synthesis of complex bioconjugates.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb mAb Linker_Chem Conjugation Chemistry mAb->Linker_Chem PEG4 PEG4 Spacer Linker_Chem->PEG4 Cleavable Cleavable Trigger PEG4->Cleavable Payload Cytotoxic Drug Cleavable->Payload

Caption: Structure of a typical Antibody-Drug Conjugate with a PEG4 spacer.

Conjugation_Workflow start Start: mAb & Linker-Payload step1 1. Antibody Buffer Exchange (if needed) start->step1 step2 2. Conjugation Reaction (e.g., NHS ester chemistry) step1->step2 step3 3. Quenching of Reaction step2->step3 step4 4. Purification (Size Exclusion Chromatography) step3->step4 step5 5. Characterization (UV-Vis, LC/MS, SEC) step4->step5 end Final ADC Product step5->end

Caption: General experimental workflow for ADC preparation.

Conclusion

The PEG4 spacer arm has firmly established itself as a critical component in the design and development of sophisticated bioconjugates. Its ability to enhance solubility, reduce aggregation, minimize steric hindrance, and improve pharmacokinetic profiles addresses many of the fundamental challenges in the field. From enabling higher drug loading in ADCs to optimizing the critical spatial arrangement in PROTACs, the discrete and well-defined nature of the PEG4 spacer provides a level of precision and reproducibility that is paramount for the creation of safe and effective next-generation therapeutics. As the field of bioconjugation continues to evolve, the strategic implementation of PEG4 and other discrete PEG linkers will undoubtedly remain a cornerstone of innovative drug design.

References

  • Books, C. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • BenchChem. (n.d.). The PEG4 Spacer in Bioconjugation: A Technical Guide.
  • BenchChem. (n.d.). The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide.
  • Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.
  • BenchChem. (n.d.). The PEG4 Spacer: A Core Component for Optimizing Antibody-Drug Conjugates.
  • Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • Latal, A., Hagn, F., & Gaub, H. E. (2010). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Langmuir, 26(12), 9498-9504.
  • Vector Laboratories. (n.d.). Advantages of dPEG® in ADC Linker Design.
  • TPD. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 337-353.
  • ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study | Request PDF.
  • Lumiprobe. (n.d.). Bioconjugation reagents.
  • BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
  • Thermo Fisher Scientific. (2021, December 9). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
  • Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
  • Janat, F., et al. (2014). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules, 19(9), 14851-14866.
  • LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation.
  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 225, 113791.
  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters.
  • Agilent. (2015, September 30). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs).
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
  • MedchemExpress.com. (n.d.). PROTAC Synthesis | Click Chemistry.
  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Medeiros, D., et al. (2020). Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. Scientific Reports, 10(1), 1489.
  • Lyon, R. P., et al. (2015). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 14(7), 1648-1658.
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
  • NIH. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis.
  • NIH. (2013). PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression.
  • Wikipedia. (n.d.). PEGylation.
  • BioProcess International. (2018). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs.
  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

Sources

Exploratory

Technical Deep Dive: Applications of Short Discrete PEG Linkers in Drug Discovery

Executive Summary The application of Polyethylene Glycol (PEG) in biotherapeutics has historically relied on high molecular weight, polydisperse polymers (20kDa–40kDa) to extend circulation half-life via hydrodynamic vol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The application of Polyethylene Glycol (PEG) in biotherapeutics has historically relied on high molecular weight, polydisperse polymers (20kDa–40kDa) to extend circulation half-life via hydrodynamic volume expansion. However, a paradigm shift has occurred toward short, discrete PEG linkers (dPEG®) —typically defined as


 ethylene oxide units with precise molecular weights.

Unlike their polydisperse counterparts, short PEGs act not as bulk extenders but as precision molecular tools. They are critical in PROTAC (Proteolysis Targeting Chimera) development for ternary complex optimization and in Antibody-Drug Conjugates (ADCs) for hydrophobicity masking. This guide synthesizes the mechanistic advantages, application logic, and validated protocols for deploying short PEG linkers in modern drug development.

Part 1: The Physics of "Short" (Discrete vs. Polydisperse)

The Precision Advantage

Traditional PEG is a Gaussian distribution of chain lengths. In contrast, discrete PEGs are synthesized as single molecular entities.[1]

  • Regulatory Impact (CMC): Polydisperse mixtures create complex mass spectra, complicating the characterization of impurities. Discrete PEGs yield a single mass peak, simplifying IND (Investigational New Drug) submissions.

  • The "Goldilocks" Zone: Short PEGs provide water solubility (hydrating 2-3 water molecules per ethylene oxide unit) without introducing the steric bulk that inhibits cellular internalization or tissue penetration.

Mechanistic Differentiators
FeaturePolydisperse PEG (Traditional)Discrete Short PEG (Modern)
Chain Length Variable (Gaussian distribution)Exact (e.g., PEG4, PEG12, PEG24)
Primary Function Half-life extension (Renal filtration avoidance)Spacer arm, Solubility enhancer, Linker
Immunogenicity High risk of anti-PEG antibodies (due to repeating epitopes)Lower risk; often buried within the conjugate
Analytics Broad peaks in MALDI/LC-MSSingle, sharp peak (Self-validating)

Part 2: Application I — PROTAC Linkerology

In PROTAC design, the linker is not a passive connector; it is a thermodynamic determinant of drug efficacy. The linker must span the gap between the E3 ligase and the Protein of Interest (POI) to facilitate ubiquitination.[2]

The Ternary Complex & Linker Length[4]
  • Too Short: Steric clashes prevent the E3 ligase and POI from docking.[3]

  • Too Long: High entropic penalty. The flexible chain acts like a "wet noodle," making the formation of the productive ternary complex energetically unfavorable ($ \Delta G = \Delta H - T\Delta S $).

  • Optimal Range: Empirical data suggests PEG linkers in the range of 3–6 units often yield the highest degradation efficiency (

    
    ).
    
Visualization: The "Goldilocks" Effect in PROTACs

PROTAC_Mechanism cluster_0 Ineffective: Steric Clash cluster_1 Optimal: Cooperativity cluster_2 Ineffective: Entropic Penalty E3_1 E3 Ligase POI_1 Target Protein Linker_1 PEG2 (Too Short) E3_1->Linker_1 Linker_1->POI_1 E3_2 E3 Ligase Linker_2 PEG4 (Optimal) E3_2->Linker_2 Ubiquitin Ubiquitin Transfer E3_2->Ubiquitin POI_2 Target Protein Linker_2->POI_2 Ubiquitin->POI_2 Degradation Signal E3_3 E3 Ligase Linker_3 PEG12 (Too Long) E3_3->Linker_3 POI_3 Target Protein Linker_3->POI_3

Figure 1: Impact of PEG linker length on PROTAC ternary complex formation. PEG4 typically balances reach with entropic cost.

Part 3: Application II — Hydrophobicity Masking in ADCs

Antibody-Drug Conjugates often fail because the cytotoxic payload (e.g., PBD dimers, Maytansinoids) is extremely hydrophobic. This causes the antibody to aggregate, leading to rapid clearance by the liver (hepatotoxicity) rather than tumor uptake.

The Shielding Mechanism

Short PEGs (typically PEG8 to PEG24 ) are incorporated into the linker-drug module.

  • Mechanism: The amphiphilic PEG chain wraps around the hydrophobic drug payload.

  • Result: The apparent hydrophobicity of the ADC remains close to the native antibody.

  • Data Support: Studies show that ADCs with PEG8 linkers have significantly slower plasma clearance compared to non-PEGylated analogs with the same drug loading (DAR).

Visualization: Hydrophobicity Masking

ADC_Masking cluster_linker Drug-Linker Complex Antibody Monoclonal Antibody Spacer Cleavable Peptide Antibody->Spacer PEG Discrete PEG24 (Hydrophilic Shield) Spacer->PEG Payload Hydrophobic Payload (e.g., PBD dimer) PEG->Payload Solubilizes PEG->Payload Masking Result: Prevents Aggregation & Liver Clearance Payload->Masking

Figure 2: Discrete PEG linkers shield hydrophobic payloads, preserving the antibody's native pharmacokinetics.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Heterobifunctional Conjugation (NHS-PEG-Maleimide)

This workflow describes coupling a short PEG linker to a protein (e.g., Antibody) via lysine residues, leaving a maleimide group free for subsequent reaction with a thiol-containing drug or PROTAC precursor.

Reagents:

  • Linker: SM(PEG)n (Succinimidyl-([N-maleimidopropionamido]-ethyleneglycol) ester).

  • Buffer A: PBS (Phosphate Buffered Saline), pH 7.2, EDTA 2mM. (Must be amine-free).

  • Solvent: Anhydrous DMSO or DMF.

Step 1: Linker Solubilization (Critical)

Short PEGs are hygroscopic.

  • Equilibrate the PEG reagent vial to room temperature before opening to prevent condensation.[4]

  • Dissolve PEG linker in anhydrous DMSO to a concentration of 10–50 mM.

    • Validation: Solution must be clear. If cloudy, moisture contamination has hydrolyzed the NHS ester. Discard.

Step 2: Activation (Lysine Conjugation)
  • Adjust protein concentration to 2–5 mg/mL in Buffer A.

  • Add the DMSO-PEG solution to the protein.

    • Stoichiometry: Use 10–20 molar excess of PEG over protein.

    • Solvent Limit: Keep final DMSO volume < 10% to avoid protein denaturation.

  • Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

Step 3: Purification (Removal of Excess Linker)

Do not use dialysis for short PEGs (e.g., < 1kDa) as they may equilibrate slowly or pass poorly depending on membrane MWCO.

  • Method: Use a Desalting Column (e.g., Zeba Spin or PD-10) or Size Exclusion Chromatography (SEC).

  • Elute with Buffer A (adjusted to pH 6.5–7.0 for the subsequent maleimide reaction).

Step 4: Self-Validation (QC)

Before proceeding to the next step (drug conjugation), validate the PEG incorporation.

  • Method: UV-Vis or LC-MS.

  • Calculation: Since short PEGs do not significantly shift SDS-PAGE bands, use Intact Mass MS. You should see a mass shift corresponding to:

    
    .
    
  • Pass Criteria: Discrete mass peaks separated by the linker weight.

Part 5: References & Authority

  • BroadPharm. PEG Linkers: Discrete vs. Polydisperse. Retrieved from

  • Thermo Fisher Scientific. Crosslinking Reagents Technical Handbook. Retrieved from

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2][5][3][6][7] Molecular BioSystems.[6] Retrieved from

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. (Contextual citation for hydrophobicity masking).

  • Vector Laboratories. What is dPEG®? Retrieved from

Sources

Foundational

Hydrophilic properties of polyethylene glycol chains

An In-Depth Technical Guide to the Hydrophilic Properties of Polyethylene Glycol Chains Introduction Polyethylene glycol (PEG), a synthetic polyether, stands as a cornerstone polymer in the biomedical and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrophilic Properties of Polyethylene Glycol Chains

Introduction

Polyethylene glycol (PEG), a synthetic polyether, stands as a cornerstone polymer in the biomedical and pharmaceutical industries.[1][2] Its prevalence stems from a unique combination of properties, most notably its profound hydrophilicity, biocompatibility, and low toxicity.[2][3][4] The ability of PEG chains to intimately interact with aqueous environments is not merely a passive characteristic; it is an active driver of functionality that is harnessed to enhance the therapeutic efficacy of drugs, from small molecules to large biologics.[5] When conjugated to a therapeutic molecule—a process known as PEGylation—PEG chains can dramatically improve drug solubility, stability, and pharmacokinetic profiles.[5][6][7][8]

This guide provides an in-depth exploration of the core hydrophilic properties of PEG chains. Moving beyond a superficial overview, we will dissect the molecular mechanisms of PEG hydration, analyze the key factors that modulate its hydrophilic character, and detail the profound consequences of this property in modern drug development. Furthermore, this document serves as a practical resource for the scientific community by providing validated experimental protocols for the characterization of PEG hydrophilicity, ensuring that researchers can both understand and quantify this critical attribute in their own work.

The Molecular Basis of PEG's Hydrophilicity

The remarkable affinity of polyethylene glycol for water is rooted in its fundamental chemical structure. PEG is a polymer composed of repeating ethylene oxide units (-CH₂CH₂O-).[9] It is the ether oxygen atom within each repeating unit that is the key to its hydrophilic nature.

Mechanism of Hydration: The lone pairs of electrons on the ether oxygen atoms are capable of forming hydrogen bonds with the hydrogen atoms of water molecules.[9] This interaction is highly favorable, leading to the association of a significant number of water molecules along the polymer backbone. This process results in the formation of a tightly bound "hydration layer" or "water cloud" that encases the PEG chain, effectively shielding it from the surrounding environment.[9][10] This hydration shell is not static; it is a dynamic interface of water molecules in constant exchange. The extensive hydrogen bonding capacity is a primary reason for PEG's excellent water solubility.[11]

Interestingly, while dominated by its hydrophilic ether groups, the ethylene (-CH₂CH₂-) component of the repeating unit imparts a degree of hydrophobic character. This dual nature makes PEG an amphiphilic polymer, granting it solubility not only in water but also in various organic solvents like ethanol and acetonitrile.[3][12][13] This amphiphilicity is crucial for its application in formulating both water-soluble and poorly soluble drugs.

Caption: Hydrogen bonding between ether oxygens of a PEG chain and water molecules.

Modulating Factors of PEG Hydrophilicity

The degree of hydrophilicity is not an immutable property of PEG but can be finely tuned by altering its structural parameters. Understanding these factors is critical for designing PEG conjugates with optimal performance for a specific application.

Molecular Weight (MW)

The molecular weight of the PEG chain is a primary determinant of its physical and hydrophilic properties.

  • Physical State and Solubility: At low MW (200-600 Da), PEG exists as a viscous liquid, transitioning to a waxy solid as the MW increases.[3] While generally water-soluble, the strength of this solubility is dependent on the chain length.[11]

  • Steric Hindrance: Higher MW PEGs provide greater steric hindrance, creating a thicker, more effective hydration layer.[14] This enhanced shielding is more effective at preventing interactions with biomolecules.[14] However, there is a limit beyond which increasing MW provides diminishing returns in preventing protein adsorption.[14]

  • Interaction Dynamics: The interaction of PEG with surfaces and cells can be highly MW-dependent. Low MW PEG may act as a depletion attractant, causing cells to aggregate, whereas high MW PEG (typically >10,000 Da) generates a repulsive force, keeping them dispersed.[15]

Chain Architecture and Surface Density

When PEG is grafted onto a surface, such as a nanoparticle or a liposome, its conformation and density play a pivotal role in its function. Two primary conformations are described:

  • "Mushroom" Conformation: At low grafting densities, the PEG chains have sufficient space to adopt a coiled, mushroom-like shape.

  • "Brush" Conformation: At high grafting densities, steric repulsion forces the chains to extend away from the surface in a more linear, brush-like arrangement.[14][16]

The transition from the mushroom to the brush regime significantly enhances the protective properties. The dense brush conformation creates a more formidable barrier to protein approach.[16] Studies have shown that PEG in a brush configuration binds more water molecules per chain than PEG in a random coil (free solution) configuration, leading to increased hydration and thermodynamic stability of the carrier.[10] However, very dense packing of PEG chains in the shell of a micelle can lead to a reduction in the amount of hydration water per ethylene glycol unit, which can in turn influence thermoresponsive properties.[17]

G cluster_0 Low Density ('Mushroom') cluster_1 High Density ('Brush') surface1 Substrate Surface p1 surface1:e->p1:w p2 surface1:e->p2:w surface2 Substrate Surface p3 surface2:e->p3:w p4 surface2:e->p4:w p5 surface2:e->p5:w p6 surface2:e->p6:w

Caption: "Mushroom" vs. "Brush" conformations of surface-grafted PEG chains.

Ramifications of Hydrophilicity in Drug Development

The hydrophilic nature of PEG is the driving force behind its transformative impact on pharmaceuticals. The process of PEGylation leverages this property to overcome many challenges in drug delivery.

The "Stealth" Effect and Reduced Immunogenicity

The dense, dynamic hydration layer surrounding PEG chains creates a steric shield.[18] This shield physically blocks the interaction of proteins, particularly opsonins, with the PEGylated drug or nanoparticle.[4] This prevention of opsonization drastically reduces recognition and subsequent clearance by phagocytic cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen.[4][8] This so-called "stealth" property is paramount for extending the circulation time of nanomedicines, allowing them to reach their target tissues. Furthermore, by masking the surface of protein drugs, PEG can reduce their immunogenicity, preventing the host from mounting an immune response against the therapeutic.[7]

It is important to note, however, that despite its reputation for being non-immunogenic, instances of patients developing anti-PEG antibodies have been reported, which can lead to accelerated blood clearance of PEGylated drugs.[19][20] This remains an area of active research.

Enhanced Pharmacokinetics

The consequences of PEG's hydrophilicity on a drug's pharmacokinetic profile are profound:

  • Increased Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, aiding in formulation and administration.[5][6][7]

  • Improved Stability: The hydration shell protects the conjugated drug from enzymatic degradation, enhancing its stability in biological fluids.[6][11]

  • Prolonged Circulation Half-Life: By preventing RES clearance and reducing renal excretion (due to the increased hydrodynamic size), PEGylation dramatically extends the drug's half-life in the bloodstream, often from minutes to hours or even days.[6][7][11] This allows for a reduced dosing frequency, improving patient compliance and quality of life.[7]

Experimental Characterization of PEG Hydrophilicity

Quantifying the hydrophilicity of PEG-containing materials is essential for quality control, formulation development, and predicting in vivo behavior. The following are standard, field-proven methodologies.

Method 1: Contact Angle Goniometry

This technique provides a straightforward measure of the surface wettability of a PEG-functionalized material, which is a direct reflection of its surface hydrophilicity.[21] A lower contact angle indicates greater hydrophilicity.

Experimental Protocol: Static Contact Angle Measurement

  • Substrate Preparation: Silicon wafers are cleaned by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each). They are then dried under a stream of nitrogen gas.

  • PEG Film Deposition: A solution of the PEG polymer (e.g., 10 mg/mL in DI water) is prepared. The solution is spin-coated onto the cleaned silicon wafer at 2000 rpm for 60 seconds to create a thin, uniform film.

  • Annealing: The coated wafer is annealed in a vacuum oven at 60°C for 2 hours to remove residual solvent and ensure a stable film.

  • Measurement: The wafer is placed on the stage of a contact angle goniometer. A micro-syringe is used to gently deposit a small droplet (e.g., 2-5 µL) of DI water onto the surface.

  • Imaging and Analysis: A high-resolution camera captures the image of the droplet at the liquid-solid interface. Software is then used to measure the angle between the substrate surface and the tangent of the droplet's edge.

  • Data Collection: Measurements are repeated at a minimum of five different locations on the surface to ensure statistical validity. The average angle is reported.

Table 1: Representative Water Contact Angles

Surface Typical Water Contact Angle (°) Reference
Bare Silicon Wafer ~40-60° [18]
PEG Film ~27° [18]

| PMSOEGE Film (PEG derivative) | < 5° |[18] |

G A 1. Prepare Substrate (Clean Silicon Wafer) B 2. Spin-Coat PEG Solution A->B Uniform Coating C 3. Anneal Film (Vacuum Oven) B->C Solvent Removal D 4. Deposit Water Droplet (Goniometer) C->D Sample Placement E 5. Image & Measure Angle D->E Optical Capture F 6. Analyze Data (Average of >5 spots) E->F Statistical Analysis

Caption: Workflow for Contact Angle Measurement of a PEG-coated surface.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to quantify the amount of "non-freezable" or "bound" water associated with a polymer. This water is hydrogen-bonded to the PEG chain and does not undergo a first-order phase transition (freezing) at 0°C, thus providing a direct measure of the hydration level.

Conceptual Workflow for DSC Hydration Analysis

  • Sample Preparation: A known mass of the PEG-containing sample (e.g., a PEG solution or PEGylated liposome suspension) is hermetically sealed in an aluminum DSC pan. A reference pan containing only buffer is also prepared.

  • Thermal Program: The pans are placed in the DSC cell. The temperature is ramped down to well below the freezing point of water (e.g., -40°C) at a controlled rate.

  • Freezing Scan: During cooling, the "free" or "bulk" water will freeze, releasing latent heat and producing a large exothermic peak. The bound water remains unfrozen.

  • Heating Scan: The sample is then heated at a controlled rate. A corresponding endothermic peak is observed as the free water melts.

  • Data Analysis: The enthalpy of the melting peak (in Joules/gram of water) is calculated by integrating the peak area. By comparing this to the known enthalpy of fusion for pure water (~334 J/g), the mass of free water in the sample can be determined. The mass of bound water is then calculated by subtracting the free water mass from the total water mass.

Table 2: Hydration Levels of PEG2000 Determined by DSC

PEG Configuration Bound Water Molecules per PEG2000 Molecule Reference
Free PEG2000 (Random Coil) 136 ± 4 [10]

| DHP-PEG2000 Micelles (Brush) | 210 ± 6 |[10] |

Method 3: Swelling Ratio of PEG Hydrogels

For crosslinked PEG networks (hydrogels), the hydrophilicity determines their ability to absorb and retain water. The equilibrium swelling ratio is a key parameter reflecting this property.

Experimental Protocol: Gravimetric Swelling Measurement

  • Initial Weighing: A pre-formed, dried PEG hydrogel sample is weighed to determine its dry mass (W_d).

  • Immersion: The hydrogel is immersed in a large volume of DI water or a relevant buffer solution at a constant temperature (e.g., 25°C or 37°C).

  • Equilibration: The sample is allowed to swell over time. The surrounding solution should be replaced periodically to maintain sink conditions. The swelling is allowed to proceed until equilibrium is reached (i.e., the weight no longer increases), which can take several hours to days depending on the hydrogel's properties.

  • Final Weighing: The swollen hydrogel is removed from the solution. Excess surface water is carefully blotted away with lint-free paper (e.g., Kimwipe), and the sample is immediately weighed to determine its swollen mass (W_s).

  • Calculation: The mass swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d

A higher swelling ratio indicates a more hydrophilic network with a greater capacity for water uptake.

Conclusion and Future Outlook

The hydrophilic properties of polyethylene glycol chains are the linchpin of their success in drug development and biomaterials science. The formation of a stable hydration layer via hydrogen bonding governs PEG's ability to confer stealth properties, enhance solubility, and improve the pharmacokinetic profiles of conjugated therapeutics. This guide has detailed the molecular underpinnings of this hydrophilicity, the structural factors that allow for its precise tuning, and the validated experimental methods used for its characterization.

As the field advances, the challenges associated with PEG, particularly pre-existing and treatment-induced anti-PEG immunogenicity, are driving innovation. Research is increasingly focused on developing alternative hydrophilic polymers, such as polyglycerols, polysarcosine, and poly(2-oxazoline)s, that mimic the beneficial attributes of PEG while offering a potentially improved immunogenic profile.[5][18] A deep, mechanistic understanding of PEG's hydrophilicity, as outlined here, provides the essential foundation upon which these next-generation biomaterials will be built, continuing the quest for safer and more effective therapies.

References

  • Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. (2021). PubMed Central. Available at: [Link]

  • Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters. (2022). MDPI. Available at: [Link]

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020). ResearchGate. Available at: [Link]

  • What Are PEG Hydrogels And How Are They Used?. (2023). Chemistry For Everyone - YouTube. Available at: [Link]

  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime. (2021). ACS Publications. Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). ResearchGate. Available at: [Link]

  • Effect of the PEG content on the hydrophilicity, as gauged by values of the contact angle with deionized water. (2013). ResearchGate. Available at: [Link]

  • Physical And Chemical Properties Of Polyethylene Glycol. (2024). SINOPEG. Available at: [Link]

  • Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance. (2021). MDPI. Available at: [Link]

  • Hydration State on Poly(ethylene glycol)-Bearing Homopolymers and Random Copolymer Micelles: In Relation to the Thermoresponsive Property and Micellar Structure. (2023). ACS Publications. Available at: [Link]

  • Hydration of polyethylene glycol-grafted liposomes. (2000). PMC - NIH. Available at: [Link]

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  • The different faces of poly(ethylene glycol). (1998). PMC - NIH. Available at: [Link]

  • Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2021). Taylor & Francis. Available at: [Link]

  • Poly(Ethylene Glycol) (PEG) molecular weight, concentration, and exposure time effects on its surface properties : hydrophobicity and mechanical stiffness. (2012). CUNY Academic Works. Available at: [Link]

  • Kosmotrope-like hydration behavior of polyethylene glycol from microcalorimetry and binding isotherm measurements. (2013). PubMed. Available at: [Link]

  • The impact of PEGylation on biological therapies. (2014). PubMed. Available at: [Link]

  • Thermodynamics of Polyethylene Glycol Intrusion in Microporous Water. (2021). Nano Letters. Available at: [Link]

  • Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. (2022). National Institutes of Health (NIH). Available at: [Link]

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020). PMC - NIH. Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central. Available at: [Link]

  • Solution thermodynamics of poly(ethylene glycol)/water systems. (2007). ResearchGate. Available at: [Link]

  • Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. (2021). ACS Publications. Available at: [Link]

  • Hydration Study of PEG/Water Mixtures by Quasi Elastic Light Scattering, Acoustic and Rheological Measurements. (2010). ResearchGate. Available at: [Link]

  • Application of PEG in Drug Delivery System. (2019). ResearchGate. Available at: [Link]

  • PEG hydration and conformation in aqueous solution: Hints to macromolecular crowding. (2019). Semantic Scholar. Available at: [Link]

  • Hydration Study of PEG/Water Mixtures by Quasi Elastic Light Scattering, Acoustic and Rheological Measurements. (2010). ACS Publications. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Hydroxy-PEG4-methyl ester in Antibody-Drug Conjugate (ADC) Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the heterobifunctional linker, Hydroxy-PEG4-methyl ester, in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the heterobifunctional linker, Hydroxy-PEG4-methyl ester, in the synthesis of antibody-drug conjugates (ADCs). We present two primary synthesis strategies, detailing the chemical rationale, step-by-step protocols for payload conjugation and antibody bioconjugation, and robust analytical methods for characterization. This guide is designed to provide both the foundational principles and the practical insights required for the successful development of stable and effective ADCs using this versatile PEGylated linker.

Introduction: The Strategic Role of Hydroxy-PEG4-methyl ester in ADC Design

Antibody-drug conjugates (ADCs) represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1][]

The Hydroxy-PEG4-methyl ester linker is a discrete (monodisperse) polyethylene glycol (dPEG®) reagent offering two distinct functional handles: a primary hydroxyl (-OH) group and a methyl ester (-COOCH₃). This heterobifunctional nature prevents intramolecular reactions and allows for controlled, sequential conjugation.

Key Advantages of the PEG4 Spacer:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic. The inclusion of a hydrophilic PEG4 spacer helps to counteract the payload's hydrophobicity, reducing the propensity for ADC aggregation and improving overall solubility in aqueous buffers.[1][3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can prolong circulation half-life by reducing renal clearance.[4][5][6] While the antibody itself is large, the PEG linker contributes to improved PK profiles and better biodistribution of the final ADC.[3][4]

  • Reduced Immunogenicity: The flexible PEG chain can act as a "stealth" agent, partially shielding the linker-payload from the immune system and potentially reducing the immunogenicity of the conjugate.[4]

  • Flexible Spacer: The PEG4 chain provides a flexible spacer between the antibody and the drug, which can improve the drug's ability to interact with its intracellular target once the ADC is internalized.[4]

This application note will detail the two primary synthetic routes utilizing this linker, provide validated protocols, and discuss essential characterization techniques.

Synthesis Strategy Overview

The orthogonal nature of the hydroxyl and methyl ester groups allows for two primary synthetic strategies. The choice depends on the stability and functional groups of the cytotoxic payload.

Strategy A: "Drug-First" Approach The payload is first attached to the linker via the methyl ester terminus. This drug-linker intermediate is then purified and subsequently conjugated to the antibody's lysine residues via the activated hydroxyl terminus. This is often preferred when the payload is robust and can withstand the conditions of hydroxyl activation.

Strategy B: "Antibody-First" Approach The linker's hydroxyl group is first activated and conjugated to the antibody. The resulting antibody-linker conjugate is purified, and the payload is then coupled to the exposed methyl ester terminus. This approach may be suitable for sensitive payloads that could be degraded by the hydroxyl activation chemistry.

Workflow Overview Diagram

ADC_Synthesis_Workflow cluster_start Starting Materials cluster_A Strategy A: Drug-First cluster_B Strategy B: Antibody-First Linker Hydroxy-PEG4-methyl ester A1 Step 1: Saponification (Ester -> Carboxylic Acid) Linker->A1 B1 Step 1: Hydroxyl Activation (e.g., with p-NPC) Linker->B1 mAb Monoclonal Antibody (mAb) A6 Step 4: Conjugation to mAb mAb->A6 B3 Step 2: Conjugation to mAb mAb->B3 Drug Payload (with -NH2 group) A2 Step 2: Drug Coupling (EDC/NHS Chemistry) Drug->A2 B5 Step 3: Drug Coupling (Direct Aminolysis or Saponification + EDC/NHS) Drug->B5 A1->A2 A3 Intermediate A: Drug-PEG4-OH A2->A3 A4 Step 3: Hydroxyl Activation (e.g., with Tresyl Chloride) A3->A4 A5 Intermediate B: Activated Drug-Linker A4->A5 A5->A6 A_Final Final ADC A6->A_Final B2 Intermediate C: Activated Linker B1->B2 B2->B3 B4 Intermediate D: mAb-PEG4-Ester B3->B4 B4->B5 B_Final Final ADC B5->B_Final

Caption: Overview of the two primary synthetic strategies for ADC creation.

Detailed Protocols & Methodologies

Disclaimer: These protocols provide a general framework. Optimization of molar excess, reaction times, and purification methods is critical for each specific antibody and payload combination. All chemical manipulations should be performed in a fume hood with appropriate personal protective equipment.

Strategy A: "Drug-First" Approach

This approach is advantageous as it allows for the purification of the drug-linker intermediate, ensuring that only correctly formed species are used in the final, precious antibody conjugation step.

  • Causality: The methyl ester is a relatively unreactive group. To couple an amine-containing payload, it must first be converted to a more versatile carboxylic acid via base-catalyzed hydrolysis (saponification).

  • Dissolution: Dissolve Hydroxy-PEG4-methyl ester in a 1:1 mixture of methanol and water.

  • Hydrolysis: Add 1.2 equivalents of 1 M sodium hydroxide (NaOH) solution.

  • Incubation: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Neutralization: Carefully acidify the reaction mixture to pH ~3-4 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the resulting Hydroxy-PEG4-acid into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid product. Verify the structure by ¹H NMR and mass spectrometry.

  • Causality: Carbodiimide chemistry is a robust method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the EDC-activated intermediate and reacts efficiently with the primary amine on the payload to form a stable amide bond.[5][7]

  • Reagent Preparation: Dissolve the Hydroxy-PEG4-acid (1 equivalent) and the amine-containing payload (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Reaction: Add the EDC/NHS solution to the payload/linker solution. Stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.

  • Monitoring: Track reaction progress by LC-MS.

  • Purification: Upon completion, purify the Drug-PEG4-OH intermediate using reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

  • Causality: The terminal hydroxyl group is not reactive towards the amine groups on an antibody. It must be converted into a good leaving group to facilitate nucleophilic attack by lysine residues. Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is an effective method, creating a highly reactive tresylate ester that readily couples with primary amines to form a stable secondary amine linkage.[6] The base (pyridine) acts as a nucleophile catalyst and neutralizes the HCl byproduct.[6]

  • Preparation: Dissolve the purified Drug-PEG4-OH intermediate (1 equivalent) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Activation: Add anhydrous pyridine (3 equivalents), followed by the dropwise addition of tresyl chloride (1.5 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the activated Drug-PEG4-O-Tresyl by LC-MS.

  • Workup: Quench the reaction with cold water and extract the product with DCM. Wash the organic layer sequentially with cold 0.1 M HCl, saturated sodium bicarbonate, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting activated drug-linker should be used immediately in the next step.

  • Causality: The activated tresylate group on the drug-linker reacts with the nucleophilic primary amine groups of lysine residues on the antibody surface.[8] The reaction is performed in a slightly basic buffer (pH 8.0-8.5) to ensure that a sufficient population of lysine residues are deprotonated and thus nucleophilic, while minimizing hydrolysis of the activated linker.[4][9]

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., 50 mM borate buffer or 100 mM phosphate buffer, pH 8.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the activated Drug-PEG4-O-Tresyl in an anhydrous, water-miscible co-solvent like DMSO or DMF.

  • Conjugation: Add a calculated molar excess of the activated drug-linker solution to the antibody solution. The final co-solvent concentration should not exceed 10% (v/v) to prevent antibody denaturation.[4][10]

  • Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle agitation.

  • Purification: Remove unreacted drug-linker and co-solvent by dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) into a formulation buffer (e.g., PBS pH 7.4).

Parameter Recommended Value Rationale
Molar Excess (Linker:mAb) 5 - 20 equivalentsControls the average drug-to-antibody ratio (DAR). Higher excess leads to higher DAR.
Reaction pH 8.0 - 8.5Ensures lysine amines are deprotonated and nucleophilic for efficient reaction.
Temperature 4°CBalances reaction rate with antibody stability, minimizing potential degradation.
Reaction Time 12 - 24 hoursAllows for sufficient conjugation to reach the desired DAR.
Strategy B: "Antibody-First" Approach

This strategy involves activating the linker and attaching it to the antibody first, which can be beneficial for payloads that are sensitive to the activation or purification conditions used in Strategy A.

  • Causality: Similar to Strategy A, the hydroxyl group must be activated. Activation with p-nitrophenyl chloroformate (p-NPC) in the presence of a base like triethylamine (TEA) creates a p-nitrophenyl carbonate ester. This activated linker is reasonably stable and reacts with lysine amines to form a stable carbamate linkage. The p-nitrophenol is an excellent leaving group.[11][12][13]

  • Preparation: Dissolve Hydroxy-PEG4-methyl ester (1 equivalent) in anhydrous DCM.

  • Activation: Add triethylamine (1.5 equivalents), followed by p-nitrophenyl chloroformate (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 3-5 hours under an inert atmosphere.

  • Purification: After completion, wash the reaction mixture with 0.1 M HCl and brine. Dry the organic layer and concentrate to yield the activated pNP-Carbonate-PEG4-methyl ester. This intermediate should be used promptly.

  • Causality: The activated p-nitrophenyl carbonate reacts with lysine residues on the antibody surface in a similar fashion to an NHS ester, forming a stable carbamate bond.

  • Antibody & Linker Prep: Follow steps B-1 and B-2 as described in Protocol A-4, using the pNP-Carbonate-PEG4-methyl ester.

  • Conjugation: Add a 5- to 20-fold molar excess of the activated linker to the antibody solution (pH 8.0-8.5).

  • Incubation: Incubate at 4°C for 12-24 hours.

  • Purification: Purify the mAb-PEG4-methyl ester conjugate using SEC or TFF to remove excess linker and byproducts.

  • Causality: The final step is coupling the payload. Direct aminolysis of the methyl ester by an amine-containing drug is possible but often requires harsh conditions and long reaction times, which can damage the antibody.[14][15] A more controlled method is to first hydrolyze the ester to a carboxylic acid (as in Protocol A-1, but under milder conditions compatible with the antibody) and then perform an EDC/NHS coupling (as in Protocol A-2).

  • Saponification (Optional, Preferred): Adjust the pH of the purified mAb-PEG4-ester conjugate solution to ~9.0 and incubate at room temperature for 4-6 hours to hydrolyze the ester. Monitor carefully to avoid antibody damage. Re-buffer into a suitable reaction buffer (MES buffer, pH 6.0).

  • EDC/NHS Coupling: Add the amine-containing payload (50-100 fold molar excess), followed by EDC (100 eq) and sulfo-NHS (100 eq).

  • Incubation: React for 2-4 hours at room temperature.

  • Purification: Purify the final ADC using SEC or TFF to remove excess payload and coupling reagents.

ADC Characterization and Quality Control

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is the gold-standard method.

  • Principle: HIC separates molecules based on hydrophobicity.[16] The conjugation of a typically hydrophobic drug increases the overall hydrophobicity of the antibody. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 1, 2, 3, etc.). The average DAR is calculated from the weighted area of each peak.[17]

  • Methodology:

    • Column: Use a HIC column (e.g., Butyl-NPR, Phenyl).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.

    • Calculation: The average DAR is calculated by summing the products of the peak area percentage and the corresponding DAR value for each peak, then dividing by 100.[17]

Analysis of Aggregation and Purity
  • Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments.[18][19][20] ADC manufacturing can sometimes induce aggregation, which is undesirable as it can increase immunogenicity and affect efficacy.[19]

  • Methodology:

    • Column: Use an appropriate SEC column for monoclonal antibodies.

    • Mobile Phase: An isocratic mobile phase, typically a phosphate or saline buffer (e.g., 150 mM sodium phosphate, pH 7.0).

    • Detection: UV detection at 280 nm.

    • Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates, and peaks eluting later are fragments. Purity is typically reported as the percentage of the main monomer peak area.

Mass Confirmation
  • Principle: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), confirms the successful conjugation and provides mass information for the different DAR species.[21] Native MS can be used to analyze the intact ADC under non-denaturing conditions.[22]

  • Methodology:

    • Intact Mass Analysis: The ADC sample is desalted and analyzed by ESI-QTOF MS. The resulting mass spectrum is deconvoluted to provide the zero-charge mass of the different species present. The mass increase from the unconjugated antibody should correspond to the mass of the drug-linker multiplied by the DAR number.

Analytical Method Primary Purpose Key Output
HIC-HPLC Quantify drug load distributionAverage DAR, % of each DAR species
SEC-HPLC Quantify aggregation & purity% Monomer, % Aggregate, % Fragment
LC-MS (Intact Mass) Confirm identity and conjugationMass of DAR species, confirmation of covalent linkage

Troubleshooting

Problem Potential Cause Suggested Solution
Low DAR Inefficient activation of the linker. Hydrolysis of activated linker. Insufficient molar excess of linker.Ensure all reagents for activation are anhydrous. Use activated linkers immediately. Increase molar excess of linker in the conjugation step. Optimize reaction pH and time.
High Aggregation Hydrophobicity of the drug-linker. Use of excessive organic co-solvent. Unfavorable buffer conditions (pH, ionic strength).Reduce the final co-solvent concentration. Screen different formulation buffers post-purification. Evaluate a more hydrophilic linker if aggregation persists.
Precipitation during Conjugation Poor solubility of the drug-linker in the aqueous buffer.Decrease the antibody concentration. Increase the rate of addition of the drug-linker solution to the antibody. Ensure rapid and efficient stirring.
Broad Peaks in HIC On-column degradation or heterogeneity of conjugation sites.Ensure mild mobile phase conditions. For lysine conjugates, some heterogeneity is expected.

Conclusion

Hydroxy-PEG4-methyl ester is a highly effective heterobifunctional linker for ADC development. Its discrete PEG4 spacer provides a beneficial balance of hydrophilicity and length, improving the physicochemical properties of the final conjugate. By understanding the underlying chemistry and selecting the appropriate synthetic strategy—either the "Drug-First" or "Antibody-First" approach—researchers can exert precise control over the conjugation process. The detailed protocols and characterization methods provided in this guide serve as a robust starting point for developing novel, well-defined, and effective antibody-drug conjugates.

References

  • ResearchGate. (n.d.). Activated PEG derivatives for conjugation. [Link]

  • Google Patents. (n.d.).
  • NIH National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Agilent. (2021, May 11). Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. [Link]

  • ResearchGate. (2015, August 24). Why might my EDC-NHS coupling of PLGA to PEG be failing?. [Link]

  • Royal Society of Chemistry. (2025, May 13). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2018, July 26). An AdvanceBio HIC Column for Drug-to-Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADCs). [Link]

  • Waters. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). [Link]

  • ResearchGate. (2025, August 6). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. [Link]

  • Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. [Link]

  • Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]

  • Google Patents. (n.d.). US7799549B2 - Methods for increasing protein polyethylene glycol (PEG)
  • Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]

  • Google Patents. (n.d.).
  • American Association for Cancer Research. (n.d.). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. [Link]

  • PubMed. (n.d.). Analysis of ADCs by Native Mass Spectrometry. [Link]

  • ACS Publications. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • NIH National Center for Biotechnology Information. (2020, May 18). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. [Link]

  • LCGC International. (n.d.). Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry. [Link]

  • LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. [Link]

  • Case Western Reserve University Scholarly Commons. (2023, August 5). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of. [Link]

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]

  • Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

Sources

Application

Application Note: Precision Engineering of PROTACs using Hydroxy-PEG4-Methyl Ester Linkers

Abstract This technical guide details the strategic application of Hydroxy-PEG4-methyl ester (Methyl 15-hydroxy-4,7,10,13-tetraoxapentadecanoate) as a heterobifunctional linker in the synthesis of Proteolysis Targeting C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Hydroxy-PEG4-methyl ester (Methyl 15-hydroxy-4,7,10,13-tetraoxapentadecanoate) as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike generic alkyl chains, this specific PEGylated scaffold offers a defined spatial separation (~19 Å extended length), enhanced aqueous solubility, and orthogonal synthetic handles. This protocol provides a validated workflow for the convergent assembly of PROTACs, focusing on the chemoselective attachment of the linker to phenolic warheads via the Mitsunobu reaction, followed by ester hydrolysis and amide coupling to E3 ligase recruiters.

Introduction: The Linkerology of Hydroxy-PEG4-Methyl Ester

In PROTAC design, the linker is not merely a bridge; it is a thermodynamic determinant of the ternary complex (POI-PROTAC-E3). The Hydroxy-PEG4-methyl ester linker is a privileged scaffold for three mechanistic reasons:

  • Solubility & Permeability (The "Chameleonic" Effect): The ethylene glycol units reduce the lipophilicity (LogP) of the final chimera, countering the high molecular weight often associated with PROTACs. This improves solubility in assay media while maintaining membrane permeability.

  • Defined Spatial Geometry: The PEG4 motif provides a flexible yet defined length, often cited as the "Goldilocks" zone for spanning the gap between E3 ligases (like Cereblon or VHL) and target proteins without inducing steric clash.

  • Orthogonal Synthetic Logic: The linker features two distinct reactive termini:

    • Primary Alcohol (-OH): Ready for activation (Tosylation/Mesylation) or direct engagement in Mitsunobu coupling.

    • Methyl Ester (-COOMe): A masked carboxylic acid that remains stable during upstream alkylation/acylation events but is easily revealed via mild saponification.

Chemical Structure Analysis

The linker consists of a terminal hydroxyl group, four ethylene glycol repeats, and a propionate methyl ester tail.

IUPAC Name: Methyl 15-hydroxy-4,7,10,13-tetraoxapentadecanoate Formula: C₁₂H₂₄O₇ Molecular Weight: ~280.32 Da

Strategic Synthesis Workflow

The synthesis of a PROTAC using this linker typically follows a Convergent Strategy . This approach minimizes the waste of valuable E3 ligase ligands by performing the linear linker attachment on the (usually less expensive) Target Protein Ligand (Warhead) first.

Diagram 1: Convergent Synthetic Pathway

The following flow chart illustrates the critical path from raw materials to the final PROTAC.

PROTAC_Synthesis Linker Hydroxy-PEG4-Methyl Ester Intermediate1 Intermediate A: Linker-Warhead Conjugate (Ester Intact) Linker->Intermediate1 Step 1: Mitsunobu (PPh3, DIAD) Warhead Target Ligand (Phenol/Amine) Warhead->Intermediate1 Step 1: Mitsunobu (PPh3, DIAD) Intermediate2 Intermediate B: Free Acid Derivative (-COOH) Intermediate1->Intermediate2 Step 2: Hydrolysis (LiOH, THF/H2O) FinalPROTAC Final PROTAC Intermediate2->FinalPROTAC Step 3: Amide Coupling (HATU, DIPEA) E3Ligand E3 Ligand-Amine (e.g., Pomalidomide-NH2) E3Ligand->FinalPROTAC Step 3: Amide Coupling (HATU, DIPEA)

Caption: Convergent synthesis strategy prioritizing linker attachment to the warhead before final assembly.

Detailed Experimental Protocols

Phase 1: Linker Attachment (The Mitsunobu Approach)

Context: This protocol assumes the Target Ligand contains a phenolic hydroxyl group. The Mitsunobu reaction is superior to simple alkylation here as it proceeds under neutral conditions, avoiding the harsh bases required for SN2 substitutions that might racemize chiral centers on complex ligands.

Materials:

  • Target Ligand (Phenol containing)

  • Hydroxy-PEG4-methyl ester (1.2 – 1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Preparation: Dissolve the Target Ligand (1.0 mmol) and Hydroxy-PEG4-methyl ester (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Phosphine Addition: Add PPh₃ (1.5 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Azodicarboxylate Addition: Dropwise add DIAD (1.5 mmol) over 10–15 minutes. Critical Step: The solution will likely turn yellow/orange. Slow addition prevents overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the phenol starting material.

  • Workup: Concentrate the solvent in vacuo. The resulting oil will contain PPh₃O (phosphine oxide) byproduct.

  • Purification: Purify via flash column chromatography (Silica gel). Tip: A gradient of Hexanes:EtOAc is usually effective. The ester product is typically less polar than the starting phenol.

Phase 2: Linker Activation (Ester Hydrolysis)

Context: The methyl ester must be converted to a carboxylic acid for the final coupling. Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF mixtures.

Protocol:

  • Dissolution: Dissolve Intermediate A (from Phase 1) in a mixture of THF:MeOH:Water (3:1:1 ratio).

  • Saponification: Add LiOH monohydrate (2.0 – 3.0 equiv).

  • Reaction: Stir at room temperature for 1–3 hours. Validation: LC-MS should show a mass shift of -14 Da (Loss of -CH₃, gain of -H).

  • Workup (Critical):

    • Acidify the reaction mixture to pH ~3–4 using 1M HCl.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The resulting Intermediate B (Free Acid) is often used directly in the next step without column chromatography to prevent loss on silica.

Phase 3: Convergent Assembly (Amide Coupling)

Context: The free acid is coupled to an amine-functionalized E3 ligase ligand (e.g., Lenalidomide-4-NH2 or VHL-amine). HATU is the gold standard coupling reagent here for its high efficiency and low racemization risk.

Protocol:

  • Activation: Dissolve Intermediate B (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add the E3 Ligand-Amine (1.0 – 1.1 equiv).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Purification:

    • Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Lyophilize fractions to obtain the final PROTAC as a powder.

Characterization & Quality Control

Quantitative Data Summary

The following table outlines expected physicochemical shifts during synthesis, aiding in rapid troubleshooting.

StepParameterExpected Change / ValueValidation Method
Linker Attachment Mass (m/z)+ [Linker MW - 18] (Dehydration)LC-MS (ESI+)
Linker Attachment 1H NMRAppearance of PEG peaks (~3.6 ppm) and Methyl Ester singlet (~3.7 ppm)1H NMR (CDCl3)
Hydrolysis Mass (m/z)- 14 Da (Methyl loss)LC-MS (ESI-)
Hydrolysis 1H NMRDisappearance of Methyl Ester singlet (~3.7 ppm)1H NMR (DMSO-d6)
Final Coupling SolubilityImproved aqueous solubility vs. Warhead aloneKinetic Solubility Assay
Mechanism of Action: Ternary Complex Formation

The diagram below visualizes the final functional state of the synthesized PROTAC.

Ternary_Complex cluster_complex Ternary Complex POI Target Protein (POI) E3 E3 Ligase (CRBN/VHL) POI->E3 Protein-Protein Interaction (PPI) PROTAC PROTAC Molecule (Linker Bridge) POI->PROTAC Warhead Binding Proteasome 26S Proteasome Degradation POI->Proteasome Targeted for Destruction Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalyzes PROTAC->E3 Recruitment Ubiquitin->POI Poly-Ubiquitination

Caption: The PROTAC facilitates the formation of a ternary complex, enabling ubiquitin transfer and subsequent proteasomal degradation.

Troubleshooting & Expert Tips

  • Issue: Incomplete Mitsunobu Reaction.

    • Cause: Steric hindrance on the phenol or high pKa of the nucleophile.

    • Solution: Switch to CMBP (Cyanomethylenetributylphosphorane) instead of PPh₃/DIAD. CMBP is a more potent reagent that works well with difficult substrates and produces water-soluble byproducts.

  • Issue: Methyl Ester Hydrolysis Fails or is Slow.

    • Cause: Aggregation of the PEG chain in pure aqueous base.

    • Solution: Ensure sufficient THF or Methanol is present to solubilize the organic intermediate. Warm to 40°C if necessary, but monitor for amide hydrolysis if the warhead contains sensitive amides.

  • Issue: Poor Recovery after Hydrolysis.

    • Cause: The PEGylated acid is highly water-soluble and may remain in the aqueous phase during extraction.

    • Solution: Saturate the aqueous phase with NaCl (salting out) and use 2-MeTHF or DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Maple, H. J., et al. (2019). "Development of a Database of PROTAC Degraders and Analysis of Linker Composition." Bioorganic & Medicinal Chemistry.
  • Besada-Lombana, B. P., & McCarren, P. (2022). "Optimization of PROTAC Linkers." Methods in Molecular Biology.
  • PubChem Compound Summary. "4,7,10,13-Tetraoxapentadecanoic acid derivatives." Link

Method

Precision Engineering of Peptide Solubility: A Guide to mPEG4-OH Conjugation

Application Note: AN-PEG-04 Executive Summary This guide details the chemical strategy for PEGylating therapeutic peptides using Hydroxy-PEG4-methyl ester (mPEG4-OH) . Unlike pre-activated PEG derivatives (e.g., mPEG-NHS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEG-04

Executive Summary

This guide details the chemical strategy for PEGylating therapeutic peptides using Hydroxy-PEG4-methyl ester (mPEG4-OH) . Unlike pre-activated PEG derivatives (e.g., mPEG-NHS), mPEG4-OH possesses a relatively inert hydroxyl terminus. Consequently, it cannot be directly conjugated to peptides under physiological conditions.

This protocol provides a comprehensive, two-phase workflow:

  • Activation: Chemical conversion of the hydroxyl group into a reactive Succinimidyl Carbonate (SC) intermediate.

  • Conjugation: Covalent attachment to peptide lysine residues or the N-terminus via stable carbamate linkage.

Target Audience: Medicinal Chemists, Formulation Scientists. Reagent Class: Discrete PEG (dPEG®), Monodisperse.

Scientific Rationale: Why Discrete PEG4?

In drug development, "polydisperse" PEGs (mixtures of chain lengths) create heterogeneous conjugate populations, complicating CMC (Chemistry, Manufacturing, and Controls) and regulatory approval.

Hydroxy-PEG4-methyl ester is a discrete PEG (


 Da). It offers precise stoichiometry:
  • Solubility Enhancement: Increases hydrophilicity without steric shielding that compromises receptor binding.

  • Defined Structure: Yields a single mass spec peak, simplifying QC.

  • Linker Stability: The protocol below prioritizes carbamate linkage (via DSC activation) over ester linkage, ensuring stability in plasma.

Comparative Properties
PropertyHydroxy-PEG4-methyl ester (Raw)Activated mPEG4-SC-NHS (Intermediate)
Reactivity Inert (Nucleophilic)Highly Reactive (Electrophilic)
Target Requires ActivationPrimary Amines (-NH2)
Stability Indefinite (if dry)Hydrolysis-sensitive (

min at pH 8)
Linkage Type N/ACarbamate (Urethane)

Phase 1: Activation of mPEG4-OH

If you have already purchased pre-activated mPEG4-NHS, skip to Phase 2.

The hydroxyl group must be converted into a good leaving group. We utilize N,N'-Disuccinimidyl carbonate (DSC) to generate a Succinimidyl Carbonate (SC) PEG. This method is superior to chloroformate activation due to milder conditions and higher yields.

Materials
  • Hydroxy-PEG4-methyl ester (dried under vacuum).

  • N,N'-Disuccinimidyl carbonate (DSC).

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Triethylamine (TEA) or Pyridine (catalyst).

  • Precipitation solvent: Diethyl ether (cold).

Activation Protocol
  • Dissolution: Dissolve 1.0 equivalent (eq) of mPEG4-OH in anhydrous DCM (concentration ~100 mg/mL).

  • Catalysis: Add 1.5 eq of Triethylamine (TEA).

  • Activation: Add 1.5 eq of DSC.

  • Reaction: Stir at room temperature (RT) under nitrogen/argon for 4–6 hours.

    • Mechanism: The hydroxyl attacks the carbonyl of DSC, releasing N-hydroxysuccinimide (NHS) and forming the mPEG-SC-NHS ester.

  • Work-up:

    • Evaporate DCM to ~20% volume.

    • Precipitate by adding the concentrate dropwise into 10x volume of ice-cold diethyl ether.

    • Centrifuge (5000 x g, 5 min) and dry the pellet under vacuum.

    • Storage: Store at -20°C under desiccant.[1] Critical: Moisture will hydrolyze the NHS ester back to the starting material.

Reaction Logic Diagram

ActivationPathway mPEG mPEG4-OH (Nucleophile) Inter Intermediate Complex mPEG->Inter + TEA (Base) DSC DSC (Activator) DSC->Inter Activated mPEG4-SC-NHS (Electrophile) Inter->Activated 4-6 hrs, RT Byproduct NHS (Byproduct) Inter->Byproduct

Figure 1: Activation of Hydroxy-PEG4-methyl ester to Succinimidyl Carbonate (SC) ester using DSC.

Phase 2: Peptide Conjugation Protocol

This phase couples the activated PEG to the peptide's primary amines (N-terminus or Lysine side chains).

Materials
  • Peptide: Desalted, lyophilized (TFA salts must be neutralized).

  • Activated PEG: mPEG4-SC-NHS (from Phase 1).

  • Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.0–8.5). Avoid Tris or Glycine buffers as they contain competing amines.

  • Solvent: DMSO or DMF (if peptide is hydrophobic).

Step-by-Step Methodology
Step 1: Buffer Preparation & pH Check

Dissolve the peptide in the reaction buffer to a concentration of 1–5 mg/mL.

  • Checkpoint: Check pH.[2][3] The reaction requires deprotonated amines.

    • N-terminal targeting: Adjust pH to 7.0–7.5 (pKa of N-term is ~8.0; lower pH favors N-term over Lysine).

    • Lysine targeting: Adjust pH to 8.0–8.5 (pKa of Lys is ~10.5).

Step 2: Solubilizing the PEG

Dissolve the activated mPEG4-SC-NHS in dry DMSO or DMF (100 mg/mL).

  • Why organic solvent? NHS esters hydrolyze rapidly in water. Dissolving in organic solvent first minimizes hydrolysis before it hits the peptide.

Step 3: Conjugation Reaction

Add the PEG solution to the peptide solution.

  • Molar Ratio:

    • For N-terminal specific: 1.5 – 2.0 eq of PEG per peptide.

    • For multi-site (Lysine) PEGylation: 5.0 – 10.0 eq of PEG.

  • Conditions: Agitate gently for 1–2 hours at Room Temperature (20–25°C) or 4 hours at 4°C.

Step 4: Quenching

Stop the reaction by adding 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted NHS esters.

Conjugation Workflow

ConjugationWorkflow Start Start: Peptide + Activated PEG Solubility Is Peptide Soluble in Buffer? Start->Solubility AddOrganic Add 10-30% DMSO/DMF Solubility->AddOrganic No Reaction Incubate (pH 7.5-8.5) 1-2 Hours Solubility->Reaction Yes AddOrganic->Reaction Quench Quench with Glycine Reaction->Quench Purify Purification (Dialysis or HPLC) Quench->Purify

Figure 2: Decision tree for peptide conjugation and solubility management.

Alternative: Steglich Esterification (C-Terminal)

If the goal is to attach the PEG to the Carboxyl terminus (Asp/Glu/C-term) using the raw mPEG4-OH (without DSC activation), use Steglich esterification.

  • Note: Ester bonds are less stable in vivo than carbamates.

Protocol:

  • Dissolve Peptide + mPEG4-OH (5 eq) in anhydrous DMF/DCM.

  • Add EDC (1.5 eq) and DMAP (0.1 eq).

  • React for 12–24 hours.

  • Risk: High risk of racemization and side reactions (N-acyl urea formation). This method is generally secondary to the amine-coupling route described above.

Analytical Validation (QC)

A self-validating protocol requires confirmation of success.

MethodExpected ResultInterpretation
MALDI-TOF MS Mass shift of +232 Da (approx) per PEG4 attachment.Success: Distinct peak shift.Failure: Mass = Native Peptide (Hydrolysis of NHS).
RP-HPLC Shift in retention time.PEG4 is amphiphilic; hydrophobic peptides may elute earlier, hydrophilic peptides later.
TNBS Assay Loss of free amines.Colorimetric confirmation that Lysines are blocked.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Conjugation (0% Yield) Hydrolysis of NHS ester prior to reaction.Ensure PEG is stored dry.[4] Dissolve PEG in DMSO immediately before adding to buffer.
Precipitation during reaction Peptide is hydrophobic; PEG concentration too high.Add 20-30% DMSO to the reaction buffer.
Multiple PEGylations (Heterogeneity) pH too high (>8.5) or excess PEG.Lower pH to 7.0–7.4 to target N-terminus specifically. Reduce PEG equivalents.

References

  • Veronese, F. M., & Pasut, G. (2005).[5][6] PEGylation, successful approach to drug delivery.[5][6][7] Drug Discovery Today. Link

  • Roberts, M. J., et al. (2002).[8] Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 18: PEGylation and Synthetic Polymer Modification. Academic Press. Link

  • Mero, A., et al. (2011). Conjugation of polymers to proteins and peptides: A review. Pharmaceutical Research. Link

  • BroadPharm. (n.d.). Methyltetrazine-PEG4-NHS Ester Protocol and Properties. Link (Reference for discrete PEG properties).

Sources

Application

Application Note: Chemoselective Coupling of Hydroxy-PEG4-Methyl Ester to Lysine Residues

Abstract This technical guide details the conversion and conjugation of Hydroxy-PEG4-methyl ester (mPEG4-OH) to the -amine of lysine residues on target proteins. Unlike pre-activated NHS-PEGs, the hydroxyl-terminated pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the conversion and conjugation of Hydroxy-PEG4-methyl ester (mPEG4-OH) to the


-amine of lysine residues on target proteins. Unlike pre-activated NHS-PEGs, the hydroxyl-terminated precursor is nucleophilic and chemically inert toward amines under physiological conditions. This protocol bridges the gap by describing the in situ activation of the hydroxyl group to a succinimidyl carbonate (SC) intermediate using N,N'-Disuccinimidyl carbonate (DSC), followed by controlled conjugation. Critical parameters—specifically the competition between aminolysis and hydrolysis at pH 8.0–8.5—are analyzed to maximize yield while preserving protein integrity.

Mechanistic Introduction

Directly mixing Hydroxy-PEG4-methyl ester with a protein will yield no reaction. Both the PEG-hydroxyl and the Lysine-amine are nucleophiles; for a bond to form, one must be converted into an electrophile (an "activated" state).

The industry-standard approach for activating hydroxyl-PEGs is the formation of an Active Carbonate . While N-hydroxysuccinimide (NHS) esters are common for carboxyl-PEGs, hydroxyl-PEGs are best activated using N,N'-Disuccinimidyl carbonate (DSC) .

The Chemistry of Activation
  • Activation: mPEG4-OH reacts with DSC in an anhydrous organic solvent (catalyzed by a base like TEA or Pyridine) to form mPEG4-Succinimidyl Carbonate (mPEG4-SC) .

  • Conjugation: The mPEG4-SC undergoes nucleophilic attack by the deprotonated

    
    -amine of a Lysine residue.
    
  • Result: A stable Carbamate (Urethane) linkage is formed, releasing N-hydroxysuccinimide as a byproduct.

Expert Insight: The carbamate bond formed via DSC activation is often more hydrolytically stable in plasma than the amide bond formed by traditional NHS-ester chemistries, making this route highly attractive for therapeutic half-life extension.

Visualizing the Pathway

The following diagram illustrates the two-phase workflow: Chemical Activation (Organic Phase) followed by Bioconjugation (Aqueous Phase).

PEGylation_Pathway mPEG mPEG4-OH (Nucleophile) mPEG_SC mPEG4-SC (Activated Electrophile) mPEG->mPEG_SC Phase 1: Activation (Anhydrous/TEA) DSC DSC (Activator) DSC->mPEG_SC Conjugate PEG-Protein Conjugate (Carbamate Linkage) mPEG_SC->Conjugate Phase 2: Conjugation (pH 8.0-8.5) Hydrolysis Hydrolysis Byproduct (mPEG-OH + NHS) mPEG_SC->Hydrolysis Competing Reaction (High pH/H2O) Lysine Protein Lysine (NH2-) Lysine->Conjugate

Figure 1: Reaction pathway from inert mPEG-OH to stable Protein-PEG conjugate via Succinimidyl Carbonate activation.

Phase 1: Activation Protocol (Chemical Synthesis)

Goal: Convert mPEG4-OH to mPEG4-SC. Note: If you have purchased pre-activated mPEG4-NHS or mPEG4-SC, skip to Phase 2. This section is for raw mPEG4-OH.

Reagents
  • Hydroxy-PEG4-methyl ester (mPEG4-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Procedure
  • Dissolution: Dissolve mPEG4-OH (1 eq) in anhydrous DCM (approx. 10 mL per gram of PEG).

    • Critical: Water competes with DSC. Ensure solvents are dried over molecular sieves.

  • Activation: Add DSC (1.5 – 2.0 eq) to the solution.

  • Catalysis: Add TEA (1.5 – 2.0 eq) dropwise.

  • Reaction: Stir at room temperature (RT) under nitrogen atmosphere for 6–12 hours.

    • Monitoring: Reaction completion can be monitored by TLC or HPLC (disappearance of -OH peak).

  • Workup:

    • Precipitate the activated PEG by adding the reaction mixture dropwise into cold anhydrous diethyl ether (10x volume).

    • Filter the white solid and dry under vacuum.

    • Storage: Store at -20°C under argon. Moisture will deactivate the SC group rapidly.

Phase 2: Conjugation Protocol (Bioconjugation)

Goal: Covalent attachment to Lysine residues.

The pH Dilemma

The reaction efficiency is a balance between two competing rates:

  • Aminolysis (Desired): Requires unprotonated Lysine (

    
    ). Since Lysine 
    
    
    
    , higher pH increases reactivity.
  • Hydrolysis (Undesired): Water attacks the SC ester, reverting it to PEG-OH. Hydrolysis accelerates exponentially with pH.

Optimal Window: pH 8.0 – 8.5 provides the best compromise, ensuring sufficient deprotonated lysine while maintaining a reagent half-life of 20–40 minutes [1, 2].

Experimental Setup
ParameterConditionRationale
Buffer 50-100 mM Sodium Bicarbonate or PhosphateMaintains pH 8.0–8.5 despite acid release during conjugation.
pH 8.0 – 8.5Balances Lysine nucleophilicity vs. SC hydrolysis [3].
PEG:Protein Ratio 10:1 to 50:1 (Molar)High excess drives reaction kinetics against hydrolysis.
Temperature 4°C (Overnight) or 25°C (1-2 hrs)4°C preserves protein stability; RT drives faster kinetics.
Solvent DMSO/DMF (Optional, <10% v/v)Use if mPEG4-SC is difficult to dissolve in aqueous buffer.
Step-by-Step Procedure
  • Protein Preparation:

    • Buffer exchange the protein into 100 mM Sodium Bicarbonate, pH 8.3 .

    • Warning: Avoid buffers with primary amines (Tris, Glycine) as they will scavenge the PEG reagent.

    • Adjust protein concentration to 1–5 mg/mL.

  • Solubilization:

    • Weigh the activated mPEG4-SC (calculated for 20x molar excess).

    • Dissolve immediately in a minimal volume of dry DMSO or directly in the reaction buffer (if soluble).

  • Mixing:

    • Add the PEG solution to the protein sample slowly with gentle agitation.

    • Do not vortex vigorously, as this may shear the protein.

  • Incubation:

    • Incubate at Room Temperature for 1 hour OR 4°C for 16 hours on a rocker.

  • Quenching:

    • Stop the reaction by adding 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges remaining active esters.

Phase 3: Purification & Validation

PEGylation increases the hydrodynamic radius (


) of the protein significantly.[] Size Exclusion Chromatography (SEC) is the most effective purification method.
Workflow Diagram

Purification_Flow Crude Crude Reaction Mix (PEG-Protein, Free PEG, Native Protein) SEC Size Exclusion Chromatography (Superdex 75/200) Crude->SEC Inject Fractions Fraction Analysis (SDS-PAGE / UV 280nm) SEC->Fractions Elution Pool Pool Conjugate Fractions Fractions->Pool Select High MW Peak

Figure 2: Downstream processing workflow for isolating mono-PEGylated species.

Characterization
  • SDS-PAGE: PEGylated proteins run slower. mPEG4 is small (~200 Da), so the shift may be subtle compared to large PEGs (20kDa). Look for a "laddering" effect if multiple lysines are modified.

  • MALDI-TOF MS: The definitive check. The mass shift should correspond to

    
    .
    
    • Note: For mPEG4-SC, the added mass per lysine is the PEG chain plus the carbonyl linker.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of mPEG-SCEnsure PEG is stored dry. Add PEG solution immediately after dissolving.
Low Conjugation Yield pH too lowVerify buffer pH is > 8.0. Lysine is protonated (

) below pH 8.
Precipitation Over-modificationReduce PEG molar excess. Multiple PEG chains can alter solubility (isoelectric point shift).
No Reaction Amine contaminationEnsure buffer is free of Tris, Glycine, or Azide during reaction.

References

  • Roberts, M. J., et al. (2002).[2] "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Technical Handbook.

  • Veronese, F. M. (2001).[3] "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417.[3]

  • Herman, G. T., et al. (2021). "Site-selective lysine conjugation methods and applications." Chemical Society Reviews.

  • Agilent Technologies. (2016).[4] "Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns." Application Note.

Sources

Method

Characterization of Hydroxy-PEG4-methyl ester conjugates using HPLC-MS

Application Note: Characterization of Hydroxy-PEG4-methyl Ester Conjugates Using HPLC-MS Abstract This application note details a robust protocol for the characterization of small molecule therapeutics conjugated with Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Hydroxy-PEG4-methyl Ester Conjugates Using HPLC-MS

Abstract This application note details a robust protocol for the characterization of small molecule therapeutics conjugated with Hydroxy-PEG4-methyl ester (m-PEG4-OH). Unlike polydisperse polyethylene glycol (PEG) mixtures, m-PEG4-OH is a discrete, single-molecular-weight spacer (


 Da). This guide addresses the specific analytical challenges of discrete PEG conjugates, including sodium adduct formation, ionization efficiency, and chromatographic resolution. We present a validated HPLC-MS workflow utilizing Reversed-Phase (RP) chromatography coupled with Electrospray Ionization (ESI) Mass Spectrometry to ensure high-purity characterization for drug development applications.

Introduction

The use of polyethylene glycol (PEG) linkers is a cornerstone in the design of Antibody-Drug Conjugates (ADCs), PROTACs, and lipid nanoparticles. While traditional PEGylation often employs polydisperse mixtures yielding broad Gaussian mass distributions, Hydroxy-PEG4-methyl ester is a discrete PEG (dPEG®). It offers a defined chain length, eliminating analytical ambiguity and ensuring batch-to-batch consistency.

However, characterizing conjugates of m-PEG4-OH presents unique challenges:

  • Cation Affinity: The ether oxygens in the PEG backbone act as a crown ether mimic, aggressively sequestering ubiquitous sodium (

    
    ) and potassium (
    
    
    
    ) ions, leading to signal splitting in MS.
  • Hydrophilicity: The amphiphilic nature of the conjugate requires careful column selection to prevent early elution (void volume) or irreversible retention depending on the payload.

  • Fragmentation: In-source fragmentation can mimic impurities if ionization parameters are too harsh.

This protocol standardizes the LC-MS workflow to overcome these hurdles, ensuring accurate mass measurement and purity analysis.

Experimental Design & Logic

Chromatographic Strategy: Reversed-Phase (C18)
  • Why C18? Although PEG itself is hydrophilic, the "methyl ester" terminus and the typical hydrophobic drug payload make C18 the optimal stationary phase. It provides sufficient retention to separate the conjugate from unconjugated hydrophilic impurities (like free PEG) and hydrophobic byproducts.

  • Alternative: For extremely polar conjugates (e.g., nucleotide payloads), a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

Mass Spectrometry: ESI Positive Mode
  • Ionization: ESI is preferred over MALDI for small molecule conjugates due to better quantitation and coupling with LC.

  • Adduct Control: To combat sodium adducts (

    
    ), Ammonium Acetate is added to the mobile phase. This promotes the formation of 
    
    
    
    or
    
    
    ions, consolidating the signal.

Detailed Protocol

Reagents and Chemicals
  • Reference Standard: Hydroxy-PEG4-methyl ester (m-PEG4-OH), >95% purity.

  • Solvents: LC-MS grade Water (

    
    ) and Acetonitrile (ACN).
    
  • Modifiers: Formic Acid (FA) and Ammonium Acetate (

    
    ).
    
Sample Preparation
  • Stock Solution: Dissolve the conjugate in DMSO or 50:50 ACN:

    
     to a concentration of 1 mg/mL.
    
    • Note: Avoid glass vials if possible to reduce sodium leaching; use polypropylene.

  • Working Solution: Dilute stock to 10 µg/mL in Mobile Phase A (Water + 0.1% FA).

    • Critical Step: Centrifuge at 10,000 x g for 5 mins to remove particulates that could clog the column.

HPLC Method (Agilent 1290 / Waters UPLC equivalent)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Temperature: 40°C (Improves peak shape for PEGs).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
1.00 5% Load/Desalt
8.00 95% Elution Gradient
10.00 95% Wash
10.10 5% Re-equilibration

| 13.00 | 5% | End |

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the PEG chain).

  • Mass Range: m/z 100 – 2000.

  • Gas Temp: 300°C.

Data Analysis & Interpretation

Identification of the Conjugate

Unlike polydisperse PEGs, the m-PEG4-OH conjugate should appear as a single major peak in the Total Ion Chromatogram (TIC).

  • Calculated Mass:

    
    
    
  • The "PEG Pattern": Even with discrete PEGs, look for characteristic spacing of +44 Da (

    
    ) in the background noise, which indicates trace impurities of PEG3 or PEG5 (synthesis byproducts).
    
Adduct Deconvolution

PEG chains are "cation sponges." You will likely observe a distribution of adducts.

  • 
    :  Protonated species (Enhanced by Formic Acid).[2]
    
  • 
    :  Ammonium adduct (Enhanced by Ammonium Acetate, +18 Da from protonated).
    
  • 
    :  Sodium adduct (+22 Da from protonated). Commonly the base peak if Ammonium Acetate is omitted.
    
Fragmentation Logic (MS/MS)

If performing MS/MS for structural confirmation, the PEG4 linker exhibits a specific fragmentation signature:

  • Neutral Loss: Loss of 44 Da units (

    
    ).
    
  • Diagnostic Ion: Formation of m/z 45 (

    
    ) or m/z 89 (
    
    
    
    ).

Visualizations

Figure 1: Analytical Workflow for PEG-Conjugate Characterization

This diagram outlines the decision process and flow from sample prep to data validation.[3][4]

G Sample Crude Conjugate (Payload + m-PEG4-OH) Prep Sample Prep (Dilute in 5mM NH4OAc) (Polypropylene Vials) Sample->Prep Dissolve LC HPLC Separation (C18 Column, 40°C) (Gradient 5-95% ACN) Prep->LC Inject MS ESI-MS Detection (Positive Mode) (Low Fragmentor Voltage) LC->MS Elute Data Data Analysis MS->Data Spectrum Check1 Check Adducts ([M+H]+ vs [M+Na]+) Data->Check1 Check2 Check Purity (Single Peak?) Data->Check2 Result Validated Conjugate Check1->Result Defined Mass Fail Optimize Method (Add NH4OAc / Change Column) Check1->Fail Signal Split Check2->Result >95% Purity Check2->Fail Polydisperse

Caption: Step-by-step analytical workflow for characterizing discrete PEG conjugates, highlighting critical decision points for adduct control and purity validation.

Figure 2: ESI-MS Fragmentation Pathway of m-PEG4 Linker

Understanding the fragmentation helps distinguish the linker from the payload.

Fragmentation Parent Precursor Ion [M + H]+ Step1 Ether Cleavage (Collision Induced Dissociation) Parent->Step1 MS/MS Energy Frag1 Neutral Loss (-44 Da, -C2H4O) Step1->Frag1 Loss Frag2 Diagnostic Ion m/z 45 [C2H5O]+ Step1->Frag2 Low Mass Region Frag3 Payload Ion [Payload + Linker Remnant]+ Step1->Frag3 High Mass Region

Caption: Simplified fragmentation pathway of the PEG4 linker in ESI-MS, showing characteristic neutral losses and diagnostic ions used for structural confirmation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Signal Splitting High

background.
Add 5-10 mM Ammonium Acetate to Mobile Phase A; use plasticware instead of glass.
Broad Peaks Column interaction or "PEG tailing".Increase column temp to 40-50°C; ensure gradient starts at low %B (5%).
Missing Peak Ion suppression or poor solubility.Check solubility in initial mobile phase; switch to HILIC if payload is extremely polar.
In-Source Fragmentation Fragmentor voltage too high.Lower fragmentor/cone voltage; reduce desolvation temperature slightly.

References

  • Thermo Fisher Scientific. MS(PEG)n Reagents - Methyl-PEG-NHS-Ester Reagent Instructions. Thermo Scientific User Guide. Link

  • Broad Institute. Characterization of PEGylated biopharmaceutical products by LC/MS. PubMed Central. Link

  • AxisPharm. Hydroxy-PEG-methyl ester: Structure and Applications in Drug Development. AxisPharm Product Notes. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Agilent Application Note. Link

  • Waters Corporation. Analysis of Antibody siRNA Conjugates Using BioAccord System. Waters Application Note. Link

Sources

Application

Application Note: Utilizing Hydroxy-PEG4-methyl ester for Advanced Hydrogel Modification

Introduction: The Need for Precision in Hydrogel Design Poly(ethylene glycol) (PEG)-based hydrogels are cornerstones in biomedical research, prized for their biocompatibility, hydrophilicity, and tunable properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Hydrogel Design

Poly(ethylene glycol) (PEG)-based hydrogels are cornerstones in biomedical research, prized for their biocompatibility, hydrophilicity, and tunable properties.[1][2] Their application as scaffolds in tissue engineering and as vehicles for controlled drug delivery is well-established.[3][4][5] The performance of these hydrogels—be it mechanical stiffness, swelling behavior, or drug release kinetics—is dictated by the architecture of their cross-linked network.[6] While traditional hydrogels are formed using bifunctional or multi-arm PEG cross-linkers, advanced applications demand more precise control over the hydrogel microenvironment.

This guide focuses on the strategic application of Hydroxy-PEG4-methyl ester , a short, discrete PEG derivative, not as a primary cross-linker, but as a sophisticated modifying agent. Its unique monofunctional nature, with a reactive hydroxyl group at one terminus and a stable methyl ester at the other, allows for the introduction of well-defined, hydrophilic pendant chains into a hydrogel network. This approach provides researchers with a powerful tool to rationally tune hydrogel properties for specific and demanding applications in drug development and regenerative medicine.

Scientific Rationale: The Strategic Advantage of a Monofunctional Linker

The efficacy of Hydroxy-PEG4-methyl ester in hydrogel modification stems from its distinct chemical features. Understanding the causality behind its selection is key to leveraging its full potential.

  • Discrete Chain Length (PEG4): Unlike polydisperse polymers, this molecule possesses a precise chain length of four ethylene glycol units. This ensures uniformity in the pendant chains incorporated into the hydrogel, leading to more predictable and reproducible material properties, such as mesh size and swelling behavior.

  • The Reactive Hydroxyl (-OH) Terminus: The terminal hydroxyl group is a versatile chemical handle.[7] It is not reactive enough to form a network on its own but can be readily functionalized to introduce polymerizable groups (e.g., acrylates, methacrylates) or moieties for click chemistry (e.g., azides, alkynes).[] This conversion is the critical step that enables its covalent integration into the hydrogel matrix during polymerization.

  • The Stabilizing Methyl Ester (-COOCH3) Terminus: The methyl ester group is relatively non-reactive under standard physiological and polymerization conditions, effectively "capping" one end of the molecule.[1] This monofunctional design is deliberate; it prevents the molecule from acting as a cross-linker and ensures it forms dangling side chains, or pendant loops, within the hydrogel network. These chains significantly influence the hydrogel's interaction with its aqueous environment and encapsulated therapeutics.

Table 1: Physicochemical Properties of Hydroxy-PEG4-methyl ester
PropertyValueSource
Molecular Formula C₁₁H₂₂O₇[9]
Molecular Weight 266.29 g/mol [9]
CAS Number 77303-64-1[9]
Appearance Liquid[10]
Key Functional Groups Primary Hydroxyl (-OH), Methyl Ester (-COOCH₃)[7]

Mechanism of Incorporation: From Linker to Network Component

Incorporating Hydroxy-PEG4-methyl ester into a hydrogel network is a two-stage process: functionalization followed by co-polymerization . The hydroxyl group must first be converted into a reactive moiety that can participate in the network-forming reaction.

The most common approach is to convert the hydroxyl group to a (meth)acrylate, creating a vinyl-functionalized macromer. This new molecule can then be mixed with a primary cross-linking agent, such as PEG diacrylate (PEGDA), and a photoinitiator. Upon exposure to UV light, a free-radical polymerization reaction occurs, covalently incorporating the functionalized PEG4-methyl ester as pendant chains within the final cross-linked hydrogel structure.[11][12]

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Co-Polymerization A Hydroxy-PEG4-methyl ester (HO-PEG4-COOCH3) B Acryloyl-PEG4-methyl ester (Acyl-O-PEG4-COOCH3) A->B + Acryloyl Chloride / Base C Mix Components: - Acryloyl-PEG4-methyl ester - PEG Diacrylate (Cross-linker) - Photoinitiator B->C Purified Macromer D UV Curing (e.g., 365 nm) C->D E Modified Hydrogel Network D->E

Caption: Workflow for modifying hydrogels with Hydroxy-PEG4-methyl ester.

This strategy allows for precise stoichiometric control. By varying the feed ratio of the functionalized modifier to the primary cross-linker, researchers can systematically tune the density of pendant chains within the hydrogel, thereby tailoring its final properties.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted in accordance with institutional safety guidelines. Reagent quantities may need to be optimized for specific applications.

Protocol 1: Synthesis of Acryloyl-PEG4-methyl ester

This protocol details the conversion of the terminal hydroxyl group into a UV-reactive acrylate group.

Materials:

  • Hydroxy-PEG4-methyl ester

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask, dropping funnel, and nitrogen/argon line

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Hydroxy-PEG4-methyl ester (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the solution to 0°C in an ice bath. Add acryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution over 30 minutes.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Quench the reaction by adding a small amount of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Acryloyl-PEG4-methyl ester product.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR and FTIR spectroscopy. The appearance of vinyl proton peaks in the NMR spectrum (typically 5.8-6.4 ppm) and the C=C stretch in the FTIR spectrum confirms successful acrylation.

Protocol 2: Formation of a Modified Hydrogel via Photopolymerization

This protocol describes the formation of a hydrogel disc incorporating the synthesized macromer.

Materials:

  • Acryloyl-PEG4-methyl ester (from Protocol 1)

  • PEG diacrylate (PEGDA), MW 700 (as primary cross-linker)

  • Irgacure 2959 or other suitable photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV curing system (365 nm)

  • Molds for hydrogel discs (e.g., silicone or PDMS, 1 mm height)

Procedure:

  • Precursor Solution Preparation: Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).

  • Formulation: In a microcentrifuge tube, combine the components according to the desired formulation. The total polymer concentration is typically kept constant (e.g., 10% w/v). See Table 2 for example formulations.

  • Mixing: Add the required volume of photoinitiator stock solution to the polymer mixture and vortex thoroughly to ensure a homogenous precursor solution.

  • Casting: Pipette the precursor solution into the hydrogel molds, ensuring no air bubbles are trapped.

  • Curing: Expose the molds to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes.[11] Polymerization time may require optimization based on UV intensity and initiator concentration.

  • Purification: After gelation, carefully remove the hydrogel discs from the molds and place them in a large volume of PBS or deionized water. Swell for 24-48 hours, changing the water frequently, to dialyze out any unreacted monomers and the photoinitiator.[13]

Table 2: Example Formulations for Tunable Hydrogels (10% w/v Total Polymer)
Formulation IDPEGDA 700 (mg/mL)Acryloyl-PEG4-methyl ester (mg/mL)Molar % of Pendant ChainsExpected Outcome
Control-0 10000%Stiffer, lower swelling
Mod-10 9010~10%Slightly softer, increased swelling
Mod-25 7525~25%Softer, higher swelling
Mod-50 5050~50%Very soft, significantly higher swelling
Approximate molar percentage of acryloyl groups contributed by the modifier.

Characterization and Expected Outcomes

The incorporation of hydrophilic pendant chains has predictable effects on the hydrogel's bulk properties.

Protocol 3: Key Characterization Techniques
  • Swelling Ratio Measurement:

    • Submerge the purified hydrogel in PBS until equilibrium is reached (~24h).

    • Record the swollen weight (Ws).

    • Lyophilize (freeze-dry) the hydrogel to obtain the dry weight (Wd).

    • Calculate the Equilibrium Swelling Ratio (ESR): ESR = (Ws - Wd) / Wd .

    • Expected Insight: Increasing the concentration of Hydroxy-PEG4-methyl ester will increase the ESR due to the enhanced hydrophilicity and increased network mesh size from the dangling chains.[14]

  • Rheological Analysis:

    • Use a rheometer with parallel plate geometry to perform oscillatory frequency sweeps on swollen hydrogel discs.

    • Measure the storage modulus (G') and loss modulus (G'').

    • Expected Insight: G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. For hydrogels, G' >> G''. Increasing the modifier concentration is expected to decrease G', indicating a softer, more flexible hydrogel.[15]

  • Drug Release Kinetics:

    • Load a model drug (e.g., bovine serum albumin or a small molecule fluorescent dye) into the hydrogel during polymerization.

    • Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.

    • At set time points, take aliquots of the release medium and measure the drug concentration using a spectrophotometer or fluorometer.

    • Expected Insight: Hydrogels modified with Hydroxy-PEG4-methyl ester will likely exhibit faster drug release rates. The larger mesh size and increased hydration created by the pendant chains facilitate more rapid diffusion of the encapsulated molecule out of the matrix.[6][16]

G cluster_0 Input Parameter cluster_1 Resulting Hydrogel Properties Input Increasing concentration of Hydroxy-PEG4-methyl ester Prop1 Higher Swelling Ratio (ESR) Input->Prop1 Increases Hydrophilicity Prop2 Lower Storage Modulus (G') Input->Prop2 Reduces Cross-link Efficiency Prop3 Larger Network Mesh Size Prop1->Prop3 Prop2->Prop3 Prop4 Faster Drug Diffusion Rate Prop3->Prop4 Reduces Steric Hindrance

Caption: Relationship between modifier concentration and hydrogel properties.

Conclusion and Future Directions

Hydroxy-PEG4-methyl ester is a powerful, yet simple, tool for the rational design of advanced hydrogel materials. By acting as a monofunctional modifier, it enables researchers to introduce hydrophilic pendant chains into a polymer network, providing precise control over swelling, mechanics, and drug release kinetics without altering the fundamental cross-linking chemistry. This self-validating system, where changes in formulation lead to predictable shifts in material properties, is invaluable for developing next-generation biomaterials for targeted drug delivery, cell encapsulation, and tissue engineering scaffolds.

References

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • Al-Khafaji, M., Al-Azzawi, W., & Figureido, M. (2023). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are PEG Hydrogels And How Are They Used? [Video]. YouTube. Retrieved from [Link]

  • McGann, C. L., et al. (2020). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Applied Polymer Science.
  • Ki, C. S., et al. (2019). Hydrolytically Degradable and Tunable PEG-4MAL/PEG-4aMAL Hydrogels for Cell Encapsulation and Local Immune Modulation. Advanced Functional Materials. Retrieved from [Link]

  • Lin, C.-C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research. Retrieved from [Link]

  • Patterson, J., & Hubbell, J. A. (2010). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomaterials. Retrieved from [Link]

  • Varghese, S. J., et al. (2019). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI. Retrieved from [Link]

  • Wang, S., et al. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. MDPI. Retrieved from [Link]

  • McCall, J. D., & Anseth, K. S. (2012). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Soft Matter. Retrieved from [Link]

  • Li, J., et al. (2013). Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels. Journal of Materials Science. Retrieved from [Link]

  • Yuan, Y., et al. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. Retrieved from [Link]

  • National Institute of Child Health and Human Development (NICHD). (n.d.). PEG Hydrogels. Retrieved from [Link]

Sources

Method

Bioconjugation techniques for attaching PEG linkers to proteins

Application Note: Strategic Approaches to Protein PEGylation Introduction: The Hydrodynamic Shield Polyethylene glycol (PEG) conjugation is not merely a chemical attachment; it is a structural engineering strategy. By co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Approaches to Protein PEGylation

Introduction: The Hydrodynamic Shield

Polyethylene glycol (PEG) conjugation is not merely a chemical attachment; it is a structural engineering strategy. By covalently attaching PEG chains, we do not just add mass—we dramatically alter the hydrodynamic volume of the protein. This "shielding" effect is the primary driver behind reduced immunogenicity, protection from proteolytic enzymes, and extended circulating half-life (prevention of renal clearance).

However, PEGylation is a game of compromise. The same shield that protects the protein can also obscure its active site, reducing binding affinity. This Application Note details the strategic selection of chemistries—specifically Amine (Random) vs. Thiol (Site-Specific) —to balance stability with bioactivity.

Chemistry Selection Guide

Choosing the right chemistry is the single most critical decision in the workflow.

FeatureNHS Ester (Amine-Reactive) Maleimide (Thiol-Reactive) Reductive Amination (N-Terminal)
Target Residue Lysine (ε-amine), N-terminus (α-amine)Cysteine (Sulfhydryl)N-terminus (α-amine)
Selectivity Low (Random). Multiple sites per protein.[1]High (Site-Specific). Only reacts with free thiols.Moderate/High. Exploits pKa differences.
Reaction pH pH 7.0 – 9.0pH 6.5 – 7.5pH 5.0 – 6.0
Key Advantage High yield; no genetic engineering required.Preserves active site (if no Cys near it); Homogeneous product.Site-specific without Cys engineering.
Major Risk Heterogeneous mixture (isomers); may block active sites.Requires free thiols (often disulfide-bonded); Maleimide ring hydrolysis.Requires careful pH control; lower yield.[2]

Mechanism of Action

The following diagram illustrates the two dominant pathways: the nucleophilic attack of Lysine on an NHS ester and the Michael addition of Cysteine to a Maleimide.

PEGylation_Mechanism cluster_NHS Pathway A: Amine PEGylation (Random) cluster_Mal Pathway B: Thiol PEGylation (Site-Specific) NHS_Start NHS-PEG (Activated Ester) Intermediate Tetrahedral Intermediate NHS_Start->Intermediate Nucleophilic Attack Lysine Protein-Lysine (Nu: -NH2) Lysine->Intermediate NHS_Product Stable Amide Bond (Protein-NH-CO-PEG) Intermediate->NHS_Product Elimination Leaving NHS Group (Released) Intermediate->Leaving Mal_Start Maleimide-PEG (Double Bond) Mal_Product Thioether Bond (Stable Conjugate) Mal_Start->Mal_Product Michael Addition (pH 6.5-7.5) Cysteine Protein-Cysteine (Nu: -SH) Cysteine->Mal_Product

Figure 1: Mechanistic pathways for NHS-Ester and Maleimide-based PEGylation. Note that NHS reactions release an N-hydroxysuccinimide leaving group, while Maleimide reactions are addition reactions with no leaving group.

Protocol A: Random PEGylation via NHS Esters

Scope: For proteins where preserving specific active sites is less critical, or where no free cysteines are available.

Critical Expert Insight: NHS esters are moisture-sensitive.[3][4] Hydrolysis competes with conjugation. The half-life of an NHS ester at pH 8.0 is less than 1 hour. You must work quickly once the PEG is dissolved.

Materials
  • Buffer: PBS or HEPES, pH 7.2 – 8.0. ( Strictly NO Tris or Glycine—these contain amines that will scavenge the PEG).[3]

  • Stock Solvent: Anhydrous DMSO or DMF.[4]

  • Quenching Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine.

Step-by-Step Procedure
  • Protein Preparation: Buffer exchange protein into PBS (pH 7.4). Adjust concentration to 1–5 mg/mL.

  • PEG Solubilization: Immediately before use, dissolve the NHS-PEG in anhydrous DMSO to a concentration of 100 mg/mL.

    • Why? Minimizes hydrolysis exposure.[5]

  • Reaction Initiation: Add the PEG stock to the protein solution.

    • Ratio: Use a 20-50x molar excess of PEG over protein.

    • Calculation:

      
      
      
    • Note: Higher excess is required to outcompete hydrolysis.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (20-25°C) or 2 hours at 4°C.

    • Tip: Do not over-incubate; hydrolysis renders the remaining PEG inactive quickly.

  • Quenching: Add Quenching Buffer to a final concentration of 50–100 mM. Incubate for 15 minutes.

  • Purification: Remove excess PEG and byproducts via Size Exclusion Chromatography (SEC) or extensive dialysis.

Protocol B: Site-Specific PEGylation via Maleimide

Scope: For preserving bioactivity by targeting a specific Cysteine residue (native or engineered).[2]

Critical Expert Insight: TCEP vs. DTT.

  • DTT: Contains thiols.[2][6][7][8] It will react with your Maleimide-PEG, destroying the reagent. It must be removed completely before PEGylation.

  • TCEP: Does not contain thiols. It reduces protein disulfides but does not react with Maleimides. You can leave TCEP in the reaction mixture (up to ~10 equivalents).

Materials
  • Buffer: PBS or Phosphate buffer, pH 6.5 – 7.5 .

    • Why? At pH > 8.0, primary amines (Lysine) become nucleophilic enough to react with Maleimide, destroying specificity.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[6]

Step-by-Step Procedure
  • Reduction: Treat protein with 2–10 molar excess of TCEP for 30 minutes to ensure Cysteines are reduced (-SH form).

  • PEG Addition: Add Maleimide-PEG directly to the reduced protein solution.

    • Ratio: Use a 1.5 – 5x molar excess .

    • Why? Since the reaction is specific and efficient, massive excesses are wasteful and increase purification difficulty.

  • Incubation: Incubate for 2–4 hours at Room Temperature or overnight at 4°C.

    • Note: Keep the reaction under Nitrogen/Argon if possible to prevent re-oxidation of cysteines.

  • Quenching: Add 2-Mercaptoethanol or excess Cysteine to scavenge remaining Maleimide-PEG.

  • Purification: Cation Exchange (CEX) or SEC is often required to separate PEGylated species from unreacted protein.

Characterization & Quality Control

Verifying PEGylation is difficult because PEG does not stain well with Coomassie Blue and interferes with protein quantification assays (Bradford/BCA).

Method 1: SDS-PAGE with Barium Iodide Staining

Standard Coomassie stains the protein; Barium Iodide stains the PEG .[9]

  • Run SDS-PAGE as normal.

  • Stain A (Protein): Stain with Coomassie Blue.

  • Stain B (PEG): Rinse gel, then incubate in 5%

    
     + 0.1M Iodine (
    
    
    
    )
    .
  • Result: PEGylated bands appear brown/orange ; unreacted protein remains invisible (or blue if double-stained).

Method 2: Size Exclusion Chromatography (SEC)

PEGylation massively increases hydrodynamic radius.

  • Expectation: The PEGylated protein will elute significantly earlier than the native protein.

  • Resolution: A 20 kDa PEG attached to a 20 kDa protein may elute like a 100+ kDa globular protein due to PEG's extended conformation.

Strategic Workflow Summary

PEG_Workflow Start Purified Protein Decision Are free Cysteines available? Start->Decision NoCys No: Use NHS Chemistry Decision->NoCys No YesCys Yes: Use Maleimide Decision->YesCys Yes BufferNHS Buffer Exchange: pH 7.5, NO Amines NoCys->BufferNHS ReactNHS React: 50x Excess PEG (Compete Hydrolysis) BufferNHS->ReactNHS Quench Quench Reaction ReactNHS->Quench Reduce Reduce Disulfides: Use TCEP (Do not use DTT) YesCys->Reduce ReactMal React: pH 6.5-7.5 (Maintain Specificity) Reduce->ReactMal ReactMal->Quench QC QC: SDS-PAGE (BaI2 Stain) & SEC-HPLC Quench->QC

Figure 2: Decision tree for selecting and executing the appropriate PEGylation protocol.

References

  • Thermo Fisher Scientific. Chemistry of Crosslinking and PEGylation. Retrieved from

  • BroadPharm. PEG NHS Ester Protocol. Retrieved from

  • JenKem Technology. PEGylation Protocols and Hydrolysis Rates. Retrieved from

  • Sigma-Aldrich. Maleimide Activated PEGylation of Proteins. Retrieved from

  • National Institutes of Health (PMC). Site-Specific PEGylation of Therapeutic Proteins. Retrieved from

  • Creative PEGWorks. Barium Iodide Staining for PEG Detection. Retrieved from

Sources

Application

Application Note: Hydroxy-PEG4-Methyl Ester in Non-Cleavable ADC Synthesis

This guide details the application of Hydroxy-PEG4-methyl ester (specifically Hydroxy-PEG4-propionic acid methyl ester, MW ~280.32 Da) as a heterobifunctional linker precursor in the synthesis of non-cleavable Antibody-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Hydroxy-PEG4-methyl ester (specifically Hydroxy-PEG4-propionic acid methyl ester, MW ~280.32 Da) as a heterobifunctional linker precursor in the synthesis of non-cleavable Antibody-Drug Conjugates (ADCs).[1][2][]

[1][2][3]

Executive Summary

Hydroxy-PEG4-methyl ester acts as a critical intermediate for constructing non-cleavable ADCs.[1][2][] Unlike ready-to-use linkers (e.g., SMCC), this molecule offers a protected carboxyl terminus (methyl ester) and a reactive hydroxyl terminus .[1][2][] This dual-functionality allows chemists to first attach a hydrophobic cytotoxic payload to the hydroxyl end under organic conditions, purify the intermediate, and subsequently deprotect the methyl ester to a carboxylic acid for antibody conjugation.

The inclusion of the PEG4 (polyethylene glycol) spacer is not merely structural; it provides a "hydration shell" that masks the hydrophobicity of potent payloads (e.g., PBD dimers, maytansinoids), preventing ADC aggregation and reducing clearance rates [1].

Chemical Identity & Mechanism[1][2][3]

Molecule Specifications[1][2][3][4][5][6]
  • Common Name: Hydroxy-PEG4-methyl ester[1][2][][4][5][6]

  • IUPAC Name: Methyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate[1][2][]

  • Molecular Weight: ~280.32 Da[1][2][]

  • Functionality: Heterobifunctional (Hydroxyl / Methyl Ester)[1]

  • Role: Linker Precursor. The Methyl Ester serves as a protecting group for the carboxylic acid during payload attachment.

Mechanism of Action (Non-Cleavable)

In non-cleavable ADCs, the linker does not contain a chemical trigger (like a disulfide or hydrazone) or an enzymatic cleavage site (like Val-Cit).[1] Instead, the drug release relies on the internalization of the ADC and the complete lysosomal degradation of the antibody backbone.[7] The active metabolite released is typically the Drug-Linker-Amino Acid (e.g., Lysine-Linker-Drug) [2].[1][2][]

Advantages:

  • Systemic Stability: Zero premature drug release in plasma.[1]

  • Reduced Off-Target Toxicity: Bystander effect is minimized as the charged metabolite (AminoAcid-Linker-Drug) generally cannot cross membranes to kill neighboring healthy cells.[1][2][]

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the precursor into a functional ADC.

ADC_Synthesis_Workflow Precursor Hydroxy-PEG4-Methyl Ester (Precursor) Step1 1. Drug Conjugation (OH Activation) Precursor->Step1 Payload Attachment Intermediate Drug-PEG4-Methyl Ester Step1->Intermediate Step2 2. Saponification (LiOH/NaOH) Intermediate->Step2 Hydrolysis Acid Drug-PEG4-COOH Step2->Acid Step3 3. NHS Activation (EDC/NHS) Acid->Step3 Activation NHS Drug-PEG4-NHS Ester (Active Linker) Step3->NHS Step4 4. Antibody Conjugation NHS->Step4 Bioconjugation ADC Final ADC (mAb-Lys-PEG4-Drug) Step4->ADC

Caption: Step-wise chemical transformation from Hydroxy-PEG4-methyl ester precursor to final Antibody-Drug Conjugate.

Detailed Experimental Protocols

Phase A: Linker-Payload Synthesis (Chemistry)

Objective: Attach the drug to the Hydroxyl end and deprotect the Methyl Ester.[]

Prerequisites:

  • Payload: Cytotoxic drug with an available amine or hydroxyl group.[1]

  • Reagents: p-Nitrophenyl chloroformate (for carbonate activation), LiOH, DMF, DCM.[2]

Step 1: Hydroxyl Activation (Carbonate Formation) [1]

  • Dissolve Hydroxy-PEG4-methyl ester (1 eq) and p-Nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.

  • Add Pyridine (2.0 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 4 hours.

  • Purify via silica gel chromatography to obtain PNP-Carbonate-PEG4-Methyl Ester .[1][2][]

Step 2: Drug Conjugation

  • Dissolve the Drug (containing a primary/secondary amine) in DMF.

  • Add PNP-Carbonate-PEG4-Methyl Ester (1.2 eq) and DIPEA (2 eq).

  • Stir at RT for 12–24 hours.

  • Checkpoint: Verify formation of Drug-Carbamate-PEG4-Methyl Ester via LC-MS.

Step 3: Methyl Ester Hydrolysis (Deprotection) [1]

  • Dissolve the intermediate from Step 2 in a mixture of THF/Water (2:1).

  • Add LiOH (3 eq) and stir at RT for 2 hours. Note: Monitor closely to ensure the carbamate linkage to the drug remains stable.[]

  • Acidify carefully to pH 4–5 with 1M HCl.

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Result: Drug-PEG4-COOH (Free Acid).[1][2][]

Phase B: Antibody Bioconjugation (Biology)

Objective: Conjugate the Drug-Linker-Acid to the Antibody via Lysine residues.[1][2][]

Reagents:

  • Antibody: Humanized IgG1 (e.g., Trastuzumab) in PBS.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1][2][]

  • Purification: Sephadex G-25 or Zeba Spin Columns.

Protocol:

  • In Situ Activation (NHS Ester Formation):

    • Dissolve Drug-PEG4-COOH (from Phase A) in anhydrous DMSO (10 mM concentration).

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the DMSO solution.

    • Incubate for 30–60 minutes at RT. Note: This creates the reactive NHS-ester in situ.[1][2][]

  • Buffer Exchange:

    • Ensure Antibody is in a non-amine buffer (e.g., PBS pH 7.4 + 10 mM EDTA). Avoid Tris or Glycine.[8]

    • Adjust Antibody concentration to 5–10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Drug-PEG4-NHS solution to the Antibody.[1][2][]

    • Molar Ratio: Target a Drug-to-Antibody Ratio (DAR) of 4. Typically, use an input ratio of 8–10 molar excess of linker per antibody.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

    • Incubate at RT for 2 hours or 4°C overnight with gentle rocking.

  • Quenching:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification:

    • Perform Size Exclusion Chromatography (SEC) or extensive dialysis against PBS to remove free drug-linker and organic solvents.[1][2][]

Quality Control & Validation

To ensure the protocol produced a viable clinical candidate, the following QC steps are mandatory.

ParameterMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MSTarget: 3.5 – 4.5 (Average)
Aggregation SEC-HPLC< 5% High Molecular Weight species
Free Drug RP-HPLC< 1% Unconjugated drug
Endotoxin LAL Assay< 0.1 EU/mg
Troubleshooting Table
  • Issue: Low Conjugation Efficiency (Low DAR).

    • Cause: Hydrolysis of NHS ester before reaction.

    • Fix: Use fresh EDC/NHS; ensure DMSO is anhydrous; increase input molar ratio.

  • Issue: Antibody Precipitation.

    • Cause: Hydrophobic payload destabilizing the protein.

    • Fix: The PEG4 linker usually mitigates this. If it persists, reduce DAR target or increase PEG length (e.g., PEG8).

References

  • AxisPharm. "Hydroxy-PEG-methyl ester Chemical Properties."[1][2][] AxisPharm Product Catalog. Accessed October 2023. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Preventing Aggregation in Protein PEGylation

Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Bioconjugation & Formulation Stability Last Updated: February 2, 2026

Introduction: The Stability Paradox

Welcome to the technical support center. If you are here, you likely faced a common paradox: you are PEGylating a protein to increase its solubility and stability, yet the reaction itself is causing it to aggregate.

As a Senior Application Scientist, I often see this attributed to "bad reagents," but the root cause is usually thermodynamic destabilization during the transition state. PEGylation alters the hydrodynamic radius (


) and surface charge distribution of your protein. If these changes occur too rapidly or in an unfavorable solvent environment, the protein will seek a lower energy state—often by aggregating.

This guide moves beyond basic protocols to the causality of aggregation and provides self-validating workflows to prevent it.

Module 1: Chemistry Selection & The "Specific" Advantage

The Core Issue: Random PEGylation (targeting Lysine residues) creates a heterogeneous mixture of isomers. Some isomers will have PEG attached near hydrophobic patches, shielding them; others will have PEG attached in a way that disrupts internal salt bridges, inducing unfolding and aggregation.

The Solution: Shift to Site-Specific PEGylation .[1][2] By controlling the attachment site, you maintain a homogeneous structural population.[2]

Strategic Decision Matrix: Selecting the Right Chemistry

Use the following logic flow to determine the safest chemistry for your specific protein to minimize aggregation risks.

PEG_Selection_Matrix Start START: Protein Sequence Analysis FreeCys Is a free Cysteine (SH) available? Start->FreeCys Disulfide Can you reduce a disulfide without loss of activity? FreeCys->Disulfide No Maleimide USE: Thiol-Maleimide PEG (High Specificity, Low Aggregation) FreeCys->Maleimide Yes NTerm Is N-terminus accessible & not critical for binding? Disulfide->NTerm No Bridging USE: Bis-alkylation PEG (Disulfide Bridging) Disulfide->Bridging Yes Reductive USE: N-Terminal Reductive Amination (Exploit pKa difference) NTerm->Reductive Yes (pH 5.0-6.0) Enzymatic USE: Enzymatic/Click Chemistry (Transglutaminase/Azide) NTerm->Enzymatic No

Figure 1: Decision matrix for selecting PEGylation chemistry to minimize heterogeneity-induced aggregation.

Module 2: The Reaction Environment (Protocol & Troubleshooting)

Aggregation often occurs because the reaction conditions force the protein to unfold. The most critical parameter is pH control relative to the pKa of the target residue.

Protocol: N-Terminal Reductive Amination (Low Aggregation Risk)

This protocol exploits the pKa difference between the N-terminal


-amine (pKa ~7.6–8.0) and Lysine 

-amines (pKa ~10.5). By running the reaction at pH 5.0–6.0, Lysines are protonated (

) and unreactive, while a fraction of the N-terminus remains unprotonated (

) and reactive.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange protein into 50 mM Sodium Acetate or MES buffer, pH 5.5 .

    • Why: Citrate or Phosphate buffers can sometimes promote precipitation at this pH depending on the protein's isoelectric point (pI).

  • Concentration Check: Dilute protein to 1–2 mg/mL .

    • Why: High concentrations (>5 mg/mL) increase the frequency of intermolecular collisions, favoring aggregation over PEGylation.

  • PEG Addition: Add mPEG-Aldehyde (20 kDa or similar) at a 5:1 molar ratio (PEG:Protein).

    • Why: Excess PEG ensures reaction completion but too much excess increases viscosity and purification difficulty.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM.

    • Note: Do NOT use Sodium Borohydride (

      
      ) as it is too strong and can reduce internal disulfides, causing unfolding.
      
  • Incubation: Incubate at 4°C for 12–16 hours in the dark.

    • Why: Lower temperature slows the reaction rate but significantly stabilizes the protein structure, reducing hydrophobic collapse.

Troubleshooting Reaction Parameters
SymptomProbable CauseCorrective Action
Immediate Precipitation Isoelectric Point (pI) Clash: Reaction pH is too close to the protein's pI.Shift pH at least 1.0 unit away from the pI. If using N-term chemistry, shift lower (pH 5.0).
Haze/Cloudiness "Salting Out" Effect: High ionic strength buffer + PEG (amphiphilic) causes phase separation.Reduce buffer salt concentration (<50 mM). PEG acts as a precipitant in high salt.
Oligomerization Over-PEGylation: Random Lysine modification cross-linking proteins.Switch to site-specific chemistry (N-term or Cysteine) or reduce PEG:Protein molar ratio.
Loss of Activity Steric Shielding: PEG attached near the active site.Use a smaller PEG MW (e.g., 10kDa vs 40kDa) or use a releasable linker.

Module 3: Downstream Danger Zones (Purification)

The most common point of failure is not the reaction, but the purification. Hydrophobic Interaction Chromatography (HIC) is particularly risky for PEGylated proteins.

The HIC Trap

PEG is amphiphilic. In the high-salt buffers required for HIC binding, PEG chains dehydrate and can self-associate or precipitate the protein (the "salting out" effect) rather than binding to the column ligands.

Recommended Workflow: Size Exclusion & Ion Exchange[3]

Use this self-validating workflow to separate unreacted PEG, native protein, and PEG-protein conjugates.

Purification_Workflow cluster_warning AVOID Input Crude Reaction Mix Step1 Step 1: Cation Exchange (CEX) (Bind & Elute) Input->Step1 Check1 Checkpoint: Did PEG flow through? Step1->Check1 Step2 Step 2: Size Exclusion (SEC) (Polishing) Check1->Step2 Yes (PEG is neutral) Final Pure Mono-PEGylated Protein Step2->Final HIC HIC / High Salt

Figure 2: Optimal purification workflow avoiding high-salt conditions.

Protocol Steps:

  • Cation Exchange (CEX):

    • Since PEG is uncharged, unreacted PEG will flow through the column.

    • The PEGylated protein will elute earlier than the native protein because the PEG shield reduces the effective surface charge interaction with the resin.

  • Size Exclusion Chromatography (SEC):

    • PEGylated proteins have a significantly larger hydrodynamic radius (

      
      ) than their molecular weight suggests (due to water coordination).
      
    • Validation: A 20 kDa protein + 20 kDa PEG will elute at a position similar to a ~100 kDa globular protein.

Frequently Asked Questions (FAQ)

Q: My protein is stable in PBS, but aggregates when I add PEG-Maleimide. Why? A: This is likely due to solvent exclusion . PEG competes for water molecules. If your protein has surface-exposed hydrophobic patches, the reduction in available bulk water (caused by PEG hydration) drives these patches together—hydrophobic collapse.

  • Fix: Add a stabilizer like L-Arginine (0.5 M) or Sucrose to the reaction buffer to suppress aggregation during the conjugation step.

Q: Can I use TCEP to reduce disulfides before PEGylation? A: Yes, but you must remove it or use TCEP-HCl carefully if you are using Maleimide chemistry. While TCEP does not react rapidly with maleimides (unlike DTT), it can still compete over time.

  • Recommendation: Use TCEP immobilized on agarose beads to reduce the protein, then spin it down to remove the reductant before adding the PEG-Maleimide.

Q: How do I measure the concentration of my PEGylated protein? Bradford isn't working. A: The Bradford assay relies on dye binding to basic residues (Arginine/Lysine). PEG shielding inhibits this binding, leading to underestimation.

  • Fix: Use

    
     absorbance . However, you must calculate the extinction coefficient of the conjugate. Since PEG does not absorb at 280 nm, the molar extinction coefficient (
    
    
    
    ) remains the same as the native protein, but the mg/mL value changes due to the added mass.

References

  • Site-Specific PEGylation of proteins: Insights into structural and functional changes. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Source: Protein Science / NIH URL:[Link]

  • Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography. Source: Journal of Chromatography A / NIH URL:[Link]

  • Effect of PEGylation on Protein Hydrodynamics. Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Optimization of a PEGylation process. Source: Lund University Publications URL:[Link]

Sources

Optimization

Troubleshooting low yields in bioconjugation with Hydroxy-PEG4-methyl ester

Topic: Troubleshooting Low Yields in mPEG4-OH Conjugation Persona: Senior Application Scientist Introduction: The "Stealth" Challenge of Hydroxyls Welcome to the technical support center. If you are seeing low yields wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in mPEG4-OH Conjugation Persona: Senior Application Scientist

Introduction: The "Stealth" Challenge of Hydroxyls

Welcome to the technical support center. If you are seeing low yields with Hydroxy-PEG4-methyl ester (mPEG4-OH) , you are likely encountering a fundamental chemical mismatch.

Unlike amine-functionalized PEGs (which react aggressively with NHS esters) or thiol-PEGs (which snap onto maleimides), the terminal hydroxyl group on mPEG4-OH is a weak nucleophile . It does not react spontaneously with carboxylic acids or proteins in aqueous buffers.

This guide treats your experiment as a system. We will diagnose failures in Reagent Integrity , Reaction Strategy , and Purification Logic .

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

Before blaming the chemistry, validate the inputs. PEG reagents are notorious "water sponges."

Q: My mPEG4-OH looks like a sticky oil/wax. Is it degraded?

A: Not necessarily, but it is likely wet. mPEG4-OH is hygroscopic. If you opened the bottle in ambient air, it has absorbed atmospheric water.

  • The Failure Mode: Water competes with your hydroxyl PEG for coupling agents (like EDC) or hydrolyzes activated esters, killing the reaction before it starts.

  • The Fix:

    • Azeotropic Drying: Dissolve the PEG in anhydrous toluene or benzene and rotary evaporate. Repeat 2-3 times.

    • Vacuum Desiccation: Store under high vacuum over

      
       overnight before weighing.
      
Q: How do I verify the purity of the PEG before starting?

A: Standard UV-Vis is useless here because mPEG4-OH lacks a chromophore.

  • Protocol: Use NMR (

    
    )  in 
    
    
    
    .
    • Look for the terminal methoxy singlet (

      
       ppm).
      
    • Look for the backbone methylene protons (

      
       ppm).
      
    • Critical Check: If you see a triplet at

      
       ppm that disappears with 
      
      
      
      shake, that is your hydroxyl. If this peak is weak or absent, your reagent may be oxidized to an aldehyde or acid.

Module 2: Chemistry-Specific Troubleshooting

This is where 90% of low yields occur. You must choose the correct activation strategy.

Scenario A: Conjugating mPEG4-OH to a Carboxylic Acid (Small Molecule/Peptide)

Q: I mixed mPEG4-OH, my drug-COOH, and EDC in water/buffer, but got <5% yield. Why? A: You cannot perform direct esterification of alcohols in water. Water is a stronger nucleophile than the PEG-hydroxyl in this context. You must use Steglich Esterification in an organic solvent.

The Mechanism of Failure: In the absence of a catalyst, the O-acylisourea intermediate (formed by EDC/acid) often rearranges into an unreactive N-acylurea byproduct before the slow PEG-hydroxyl can attack.

Correct Protocol (Steglich Esterification):

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Catalyst: You must use DMAP (4-Dimethylaminopyridine). It acts as an acyl transfer agent, suppressing the N-acylurea rearrangement.

  • Stoichiometry:

    • Drug-COOH: 1.0 eq

    • mPEG4-OH: 1.2 – 2.0 eq

    • EDC (or DCC): 1.1 eq

    • DMAP: 0.1 – 0.2 eq (Catalytic)

Scenario B: Conjugating mPEG4-OH to a Protein

Q: I am trying to attach mPEG4-OH to a protein Lysine. Nothing is happening. A: A hydroxyl group will never react with an amine (Lysine) directly. You are missing an Activation Step . You must convert the -OH into a leaving group or an electrophile first.

The Fix: Convert mPEG4-OH to mPEG4-NHS ester or mPEG4-Tosylate .

  • Route 1 (To NHS): React mPEG4-OH with Disuccinimidyl Carbonate (DSC) and base (TEA) in acetonitrile.

  • Route 2 (To Tosylate): React with Tosyl Chloride in Pyridine. The Tosyl-PEG can then react with Cysteine thiols (via alkylation) or amines (slower).

Visualizing the Troubleshooting Logic

Bioconjugation_Logic Start Start: Low Yield with mPEG4-OH Check_Water Step 1: Is Reagent Dry? (Hygroscopic Check) Start->Check_Water Dry_It Action: Azeotropic Distillation (Toluene/Rotovap) Check_Water->Dry_It If Wet/Sticky Target_Check Step 2: What is the Target? Check_Water->Target_Check If Dry Target_Acid Target: Carboxylic Acid (Drug/Peptide) Target_Check->Target_Acid Target_Protein Target: Protein/Amine Target_Check->Target_Protein Reaction_Cond Check: Solvent System Target_Acid->Reaction_Cond Reaction_Act Check: Activation State Target_Protein->Reaction_Act Aqueous_Fail Error: Aqueous Buffer (Hydrolysis Dominates) Reaction_Cond->Aqueous_Fail Water used Steglich Solution: Steglich Esterification (DCM + EDC + DMAP) Reaction_Cond->Steglich Organic Solvent used Direct_Fail Error: Direct Reaction Impossible (OH vs NH2 mismatch) Reaction_Act->Direct_Fail Using raw mPEG4-OH Activate Solution: Activate PEG first (Convert OH -> NHS/Tosylate) Reaction_Act->Activate Pre-activation required

Figure 1: Decision matrix for diagnosing low yields based on reaction partner and solvent conditions.

Module 3: Purification & Analysis

You may have successful chemistry but are losing product during workup.

Q: I can't see my product on UV-Vis. How do I know if it worked?

A: mPEG4-OH is "invisible" above 220 nm.

  • Solution: Use MALDI-TOF MS .

    • Look for the mass shift. mPEG4-OH adds exactly 208.25 Da (minus water/leaving group depending on chemistry).

    • Matrix: DHB (2,5-Dihydroxybenzoic acid) or CHCA.

  • Alternative: Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector on your HPLC.

Q: I am losing yield during dialysis. Why?

A: mPEG4-OH is small (~222 Da). If you conjugate it to a small molecule (e.g., MW 500), the total MW is ~700 Da.

  • The Error: Using a standard 3.5 kDa MWCO dialysis membrane. Your product is passing right through the membrane into the waste.

  • The Fix:

    • For Small Molecules: Use Flash Chromatography (Normal phase, DCM/MeOH gradient) or Preparative HPLC .

    • For Peptides: Use Solid Phase Extraction (SPE) cartridges (C18).

Data Summary: Detection & Workup
MethodSuitability for mPEG4-OHWhy?
UV (280nm) 🔴 PoorPEG backbone does not absorb UV.
Iodine Stain 🟡 MediumStains PEG brown on TLC plates (Qualitative only).
MALDI-TOF 🟢 ExcellentDefinitive mass shift verification.
Dialysis 🔴 PoorProduct likely <1kDa; will be lost in buffer.
Precipitation 🟢 GoodCold Diethyl Ether precipitates PEGylated species effectively.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 18: PEGylation and Synthetic Polymer Modification.

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC and NHS Chemistry.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper on DMAP catalysis for alcohol coupling).

  • BroadPharm. PEGylation Reagents and Protocols.

Sources

Troubleshooting

Effect of pH and temperature on Hydroxy-PEG4-methyl ester reaction kinetics

The following technical guide addresses the kinetic behavior of Hydroxy-PEG4-methyl ester (CAS: 2228857-35-8), a heterobifunctional linker containing a primary hydroxyl group and a methyl ester. Effect of pH and Temperat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the kinetic behavior of Hydroxy-PEG4-methyl ester (CAS: 2228857-35-8), a heterobifunctional linker containing a primary hydroxyl group and a methyl ester.

Effect of pH and Temperature on Reaction Kinetics & Stability

Executive Summary: The Dual-Kinetic Profile

Hydroxy-PEG4-methyl ester (Methyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate) is not a single-reactivity molecule. It possesses two distinct functional groups with opposing kinetic requirements:

  • Methyl Ester (-COOCH₃): An electrophile susceptible to hydrolysis (degradation) or aminolysis (conjugation). Its half-life is strictly governed by pH and temperature.

  • Hydroxyl Group (-OH): A nucleophile (primary alcohol) requiring activation. It is generally stable but susceptible to auto-oxidation at high temperatures.

Critical Warning: The most common user error is treating this linker as a passive spacer. The methyl ester is chemically active; improper pH/temperature storage will convert your reagent into Hydroxy-PEG4-acid (hydrolysis product) before you even begin your experiment.

Reaction Kinetics & Optimization

A. The Methyl Ester Moiety: Hydrolysis vs. Aminolysis

The methyl ester is the kinetically "soft" spot of this molecule. Its reactivity is driven by the concentration of hydroxide ions


 (hydrolysis) versus the concentration of unprotonated amines 

(conjugation).
Effect of pH
  • pH < 6.0 (Acidic):

    • Kinetics: The ester is kinetically stable. Acid-catalyzed hydrolysis is slow at room temperature.

    • Use Case: Optimal for storage or reactions targeting the hydroxyl group (e.g., activation with CDI or Tosyl chloride) while preserving the ester.

  • pH 7.0 – 8.5 (Neutral/Slightly Basic):

    • Kinetics: This is the "Goldilocks Zone" for aminolysis (conjugation to primary amines). The pH is high enough to deprotonate lysine residues (pKa ~10.5) or N-terminal amines (pKa ~8.0), making them nucleophilic, but low enough that the rate of aminolysis (

      
      ) competes favorably with the rate of hydrolysis (
      
      
      
      ).
  • pH > 9.0 (Basic):

    • Kinetics: Hydrolysis dominates. The concentration of

      
       increases 10-fold for every pH unit.
      
    • Outcome: Rapid conversion to the carboxylic acid byproduct.

Effect of Temperature
  • Arrhenius Behavior: For every 10°C increase, the rate of ester hydrolysis roughly doubles.[1]

  • Thermodynamic Risk: At >40°C in aqueous buffers (pH > 7.5), the half-life of the methyl ester drops significantly, leading to low conjugation yields.

B. The Hydroxyl Moiety: Nucleophilicity & Oxidation

The terminal hydroxyl is relatively inert compared to the ester.

  • pH Effect: The hydroxyl proton (pKa ~16) is not removed under aqueous conditions. To react this group, you typically need non-aqueous conditions (organic solvents like DCM/DMF) and a base (TEA/DIPEA) to facilitate activation.

  • Temperature Effect: High temperatures (>50°C) in the presence of oxygen can trigger PEG chain cleavage (auto-oxidation), forming peroxides and aldehydes.

Data Summary: Kinetic Windows

ParameterConditionMethyl Ester StatusHydroxyl StatusRecommended Action
pH < 6.0 Stable (t½ > weeks)InertStorage / OH-Activation
7.5 - 8.5 Reactive (Aminolysis window)InertConjugation to Amines
> 9.5 Unstable (Rapid Hydrolysis)InertIntentional Deprotection
Temp 4°C Stable StableLong-term Storage
20-25°C Active (Standard Kinetics)StableStandard Reaction
> 45°C Degrading (Hydrolysis risk)Oxidation Risk Avoid unless necessary

Troubleshooting Guide (Q&A)

Q1: I am trying to conjugate the methyl ester to a protein amine at pH 8.0, but I see high levels of "Hydroxy-PEG4-acid" and low conjugation. Why?

  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: While pH 8.0 is standard, if your reaction time is too long (>12 hours) or temperature is uncontrolled, water will out-compete the amine.

  • Solution: Increase the molar excess of the PEG linker (20x - 50x) to drive second-order kinetics favoring the amine. Alternatively, lower the temperature to 4°C and extend the reaction time; hydrolysis slows down more drastically with temperature than aminolysis does.

Q2: Can I activate the Hydroxyl group using Tosyl Chloride while keeping the Methyl Ester intact?

  • Diagnosis: Orthogonal Compatibility.

  • Root Cause: Tosylation requires basic conditions (often Pyridine or TEA). Strong bases or aqueous workups can hydrolyze the ester.

  • Solution: Yes, but use anhydrous conditions (DCM or dry Pyridine). Avoid aqueous base washes. The methyl ester is stable to base in the absence of water.

Q3: The linker appears as a solid waxy residue. Is it degraded?

  • Diagnosis: Physical State vs. Chemical State.

  • Root Cause: PEG derivatives often crystallize or wax upon storage.

  • Validation: Dissolve a small amount in DMSO and run an NMR or HPLC. Look for the methyl singlet of the ester (~3.6-3.7 ppm). If that peak is absent, it has hydrolyzed.

Experimental Protocol: Controlled Aminolysis

Objective: Conjugate Hydroxy-PEG4-methyl ester to a primary amine while minimizing hydrolysis.

  • Preparation:

    • Dissolve the amine target in anhydrous buffer or organic solvent (DMF/DMSO) if possible.[2] If aqueous is required, use 0.1 M Phosphate Buffer, pH 7.5 . Avoid Carbonate buffer (pH ~9.6) as it accelerates hydrolysis.[1]

  • Solubilization:

    • Dissolve Hydroxy-PEG4-methyl ester in dry DMSO immediately before use. Do not store stock solutions in water.

  • Reaction:

    • Add PEG solution to the amine (Target: 20-50 molar excess).

    • Temperature: Incubate at 4°C - 20°C . Avoid 37°C.

    • Time: 2 - 4 hours.[2]

  • Quenching:

    • Stop reaction by lowering pH to 6.0 or purifying immediately via Size Exclusion Chromatography (desalting column).

Visualizing the Kinetic Pathways

The following diagram illustrates the decision logic for handling Hydroxy-PEG4-methyl ester based on pH and Temperature inputs.

PEG_Kinetics Start Hydroxy-PEG4-methyl ester (C12H24O7) Acid Acidic (pH < 6) Temp < 25°C Start->Acid Storage Neutral Neutral (pH 7-8.5) Temp 4-25°C Start->Neutral Conjugation Base Basic (pH > 9.5) High Temp (>40°C) Start->Base Stress/Error Stable STABLE (Storage State) Acid->Stable Maintains Ester Aminolysis AMINOLYSIS (Amide Bond Formation) Neutral->Aminolysis + Primary Amine Hydrolysis HYDROLYSIS (Formation of PEG-Acid) Neutral->Hydrolysis + H2O (Slow Side Rxn) Base->Hydrolysis Rapid Ester Cleavage Oxidation OXIDATION (PEG Chain Cleavage) Base->Oxidation If Temp > 50°C

Caption: Kinetic fate of Hydroxy-PEG4-methyl ester under varying pH and temperature conditions.

References

  • BroadPharm. Hydroxy-PEG4-methyl ester Product Data Sheet (Catalog #BP-24049).[3][4] Retrieved from

  • Creative Biolabs. Hydroxy-PEG4-methyl ester (CAT#: ADC-L-S0319) Structure and Properties.[5][6] Retrieved from

  • MedKoo Biosciences. Hydroxy-PEG4-C2-methyl ester (CAS# 2228857-35-8) Technical Data.[7] Retrieved from

  • Tollini, F. et al. (2022).[8] Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.[8] Royal Society of Chemistry, Reaction Chemistry & Engineering. Retrieved from

  • Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time. Retrieved from

Sources

Optimization

How to control the degree of PEGylation on a target protein

Role: Senior Application Scientist Topic: Precision Control of Protein PEGylation Degree Audience: Drug Development Professionals & Protein Chemists Introduction: The Heterogeneity Challenge Controlling the degree of PEG...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Precision Control of Protein PEGylation Degree Audience: Drug Development Professionals & Protein Chemists

Introduction: The Heterogeneity Challenge

Controlling the degree of PEGylation (stoichiometry) is the single most critical factor in developing a reproducible PEGylated therapeutic. "Random" PEGylation often results in a Poisson distribution of isomers—mono-, di-, tri-, and multi-PEGylated species—each with distinct pharmacokinetics, immunogenicity, and bioactivity.

This guide moves beyond basic protocols to provide a causal understanding of how to force the reaction equilibrium toward a single, homogeneous species (usually mono-PEGylated) using chemical kinetics, site-specificity, and purification logic.

Module 1: Chemistry Selection (The Foundation)

Before optimizing reaction conditions, you must select a chemistry that aligns with your protein's structural constraints. The choice of chemistry sets the theoretical limit for homogeneity.

Strategic Decision Matrix

Use the following logic to select your conjugation strategy.

PEGylation_Decision_Tree Start Start: Protein Structure Analysis FreeCys Does protein have a free Cysteine? Start->FreeCys NTermCritical Is N-terminus required for biological activity? FreeCys->NTermCritical No CysPEG Strategy A: Thiol-Maleimide PEGylation (High Specificity) FreeCys->CysPEG Yes LysineRich Is the protein Lysine-rich? NTermCritical->LysineRich Yes (Avoid N-term) NTermPEG Strategy B: N-Terminal Reductive Alkylation (High Specificity) NTermCritical->NTermPEG No LysPEG Strategy C: Amine-NHS PEGylation (Low Specificity - Random) LysineRich->LysPEG No (Acceptable heterogeneity) Enzymatic Strategy D: Enzymatic/Genetic Engineering (Highest Specificity) LysineRich->Enzymatic Yes (Too heterogeneous)

Figure 1: Decision matrix for selecting PEGylation chemistry based on protein structural constraints.

Module 2: Reaction Engineering (The Process)

Once the chemistry is selected, the degree of PEGylation is controlled by modulating reaction kinetics.

Q: How do I preferentially target the N-terminus over Lysine residues?

A: Exploit the pKa difference. The


-amino group of the N-terminus has a pKa of ~7.6–8.0, whereas the 

-amino group of Lysine has a pKa of ~10.0–10.2.
  • Protocol: Perform Reductive Alkylation using PEG-Aldehyde (or PEG-Propionaldehyde) at pH 5.0–6.0 .

  • Mechanism: At this acidic pH, Lysine residues are fully protonated (

    
    ) and non-nucleophilic. The N-terminus remains partially unprotonated (
    
    
    
    ) and reactive.
  • Reagent: Use Sodium Cyanoborohydride (

    
    ) as the reducing agent.[1] It is specific for the Schiff base formed between the aldehyde and amine and will not reduce the aldehyde/protein independently [1].
    
Q: I am using NHS-ester chemistry. How do I stop the reaction at "Mono-PEG"?

A: You cannot strictly "stop" it, but you can statistically favor it. Random amine PEGylation follows Poisson statistics. To maximize mono-PEGylation:

  • Limit Stoichiometry: Use a PEG:Protein molar ratio of 1:1 to 1.5:1 .

  • Starve the Reaction: Do not drive the reaction to completion. Aim for ~50-60% conversion of the native protein. Pushing for 90%+ conversion guarantees multi-PEGylated species (Di-, Tri-PEG) [2].

  • Recycle: Separate the unreacted native protein using cation exchange chromatography (CEX) and recycle it into a new reaction batch.

Q: My Thiol-PEGylation (Cysteine) yield is low. What is wrong?

A: Check for disulfide scrambling or oxidation.

  • Pre-Treatment: Ensure the free cysteine is reduced. Treat with TCEP (Tris(2-carboxyethyl)phosphine) prior to PEG addition. TCEP is preferred over DTT as it does not compete with Maleimide chemistry (unlike DTT, which contains thiols) [3].

  • Stoichiometry: Maleimide hydrolysis competes with conjugation. Use a 2:1 to 5:1 PEG:Protein ratio to compensate for hydrolysis, especially at pH > 7.0.

Module 3: Downstream Processing (Purification)

Even with optimized chemistry, purification is required to isolate the specific "mer" (degree of PEGylation).

Comparison of Purification Methods
MethodMechanismResolution CapabilityBest For...
Size Exclusion (SEC) Hydrodynamic RadiusModerate. Good for separating Native vs. PEGylated.[1][]separating high MW PEG species; polishing steps.
Cation Exchange (CEX) Surface ChargeHigh. Can resolve Mono- vs. Di-PEGylated species.Primary purification. PEG shielding reduces binding strength sequentially.
Anion Exchange (AEX) Surface ChargeHigh.Proteins with low pI (acidic proteins).
HIC HydrophobicityLow to Moderate.Removing free PEG (which is hydrophilic) or aggregated species.
The "Charge Shielding" Effect in IEX

PEG is neutral but creates a "shield" around the protein.

  • Native Protein: Strongest binding to CEX resin.

  • Mono-PEG: Weaker binding (elutes earlier).

  • Di-PEG: Even weaker binding (elutes even earlier).

  • Protocol: Use a shallow salt gradient (e.g., 0–300 mM NaCl over 20–30 column volumes) on a high-resolution resin (e.g., SP Sepharose HP) to resolve these peaks [4].

Troubleshooting & FAQs

Scenario 1: "I see a ladder of bands on my SDS-PAGE."

Diagnosis: Uncontrolled multi-PEGylation. Fix:

  • Reduce pH: If using amine chemistry, drop pH by 0.5–1.0 units.

  • Reduce Ratio: Drop PEG:Protein ratio to 1:1.

  • Check Reagent: Ensure you are not using a bis-functional PEG (crosslinker) by mistake.

Scenario 2: "My protein precipitates upon adding PEG."

Diagnosis: "Salting out" effect or local high concentration. Fix:

  • Solubilize: Add PEG slowly as a solution, not a powder.

  • Dilute: Perform reaction at lower protein concentration (<2 mg/mL).

  • Add Co-solvents: Include 100–200 mM L-Arginine or 5% Sorbitol in the buffer to stabilize the protein intermediate [5].

Scenario 3: "My PEGylated protein has no biological activity."

Diagnosis: Steric hindrance of the active site. Fix:

  • Switch Sites: If using random Lysine chemistry, the active site likely contains a Lysine. Switch to N-terminal PEGylation (often distal from active sites) or Site-Specific Cysteine mutagenesis.

  • Linker Length: Use a cleavable linker or a longer spacer arm to reduce steric clash.

References

  • Kinstler, O., et al. (1996).[1][3] "Mono-N-terminal poly(ethylene glycol)-protein conjugates." Advanced Drug Delivery Reviews. Link

  • Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science. Link

  • Tyagi, P., et al. (2010). "Protein PEGylation Process: An overview of chemistry." European Pharmaceutical Review. Link

  • Yoshimoto, N., & Yamamoto, S. (2012). "Separation of PEGylated proteins by ion-exchange chromatography." Biotechnology Journal. Link

  • González-Valdez, J., et al. (2012). "Effect of chemical additives on the thermal stability and aggregation of PEGylated proteins." Journal of Chemical Technology & Biotechnology. Link

Sources

Troubleshooting

Strategies for removing unreacted Hydroxy-PEG4-methyl ester

The following technical guide addresses the removal of unreacted Hydroxy-PEG4-methyl ester (mPEG4-OH) . Topic: Purification Strategies for Hydroxy-PEG4-methyl ester Contamination Applicable For: Small Molecule Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted Hydroxy-PEG4-methyl ester (mPEG4-OH) .

Topic: Purification Strategies for Hydroxy-PEG4-methyl ester Contamination Applicable For: Small Molecule Synthesis, ADC Linker Synthesis, Protein Bioconjugation Molecule Profile: mPEG4-OH (MW ~208.25 Da) | Neutral | Hydrophilic | Non-UV Active[1]

The Core Challenge: "The Invisible Impurity"

Why is this difficult? mPEG4-OH is a "stealth" contaminant. It lacks a strong chromophore (making it invisible on standard UV-HPLC at 254 nm), it is amphiphilic (soluble in water and many organic solvents like DCM/Chloroform), and its low molecular weight prevents it from precipitating easily like high-MW PEGs.[1]

Use the decision matrix below to select your purification strategy based on your product type.

Workflow Selector: Purification Decision Matrix

PurificationStrategy Start Start: What is your Product? SmallMol Small Molecule / Linker (Hydrophobic/Amphiphilic) Start->SmallMol Biologic Protein / Antibody (Hydrophilic/Large) Start->Biologic LLE Liquid-Liquid Extraction (DCM vs. Water) SmallMol->LLE Standard MgCl2 MgCl2 Complexation (Precipitate PEG) SmallMol->MgCl2 High Purity Flash Flash Chromatography (DCM:MeOH) SmallMol->Flash Difficult Sep Dialysis Dialysis / TFF (Size Separation) Biologic->Dialysis MW Diff > 5kDa IEX Ion Exchange (IEX) (Charge Separation) Biologic->IEX High Speed

Figure 1: Decision tree for selecting the appropriate purification method based on the physicochemical properties of the target product.

Scenario A: Small Molecule & Organic Synthesis

User Question: I reacted mPEG4-OH with a hydrophobic drug linker. The reaction is complete, but I have excess PEG. How do I remove it without a column?

Strategy 1: Aqueous Workup (Partitioning)

Because mPEG4-OH is highly water-soluble, it can often be washed away if your product is hydrophobic.

  • The Protocol:

    • Dissolve the crude mixture in a non-polar solvent (e.g., Ethyl Acetate or DCM). Note: DCM is better for solubility but risks extracting some PEG; Ethyl Acetate is preferred if your product is soluble in it.

    • Wash the organic layer 3–5 times with brine (saturated NaCl). The high ionic strength forces the PEG into the aqueous phase while "salting out" your organic product.

    • Back-extract the combined aqueous layers once with fresh organic solvent to recover any lost product.

  • Troubleshooting: If an emulsion forms, mPEG4-OH is acting as a surfactant.[1] Add a small amount of Methanol to break the emulsion, or filter through Celite.

Strategy 2: The MgCl₂ Complexation (The "Expert" Method)

Small liquid PEGs are notoriously difficult to crystallize. However, they form solid complexes with Magnesium Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1][2]
  • Mechanism:

    
     coordinates with the ether oxygens of the PEG chain, turning the oily PEG into a solid complex that can be filtered off or precipitated.
    
  • The Protocol:

    • Dissolve crude mixture in dry DCM.

    • Add anhydrous

      
       (2–4 equivalents relative to PEG).
      
    • Stir vigorously for 1–2 hours.

    • Add a non-polar anti-solvent (e.g., Ether or Hexane). The PEG-

      
       complex will precipitate as a white solid.
      
    • Filter the solid. Your product remains in the filtrate (unless it also complexes with Mg, which is rare for non-polyethers).

Scenario B: Bioconjugation (Proteins/Antibodies)

User Question: I have PEGylated an antibody with mPEG4-NHS. How do I remove the hydrolyzed mPEG4-OH byproduct?

Strategy 1: Size-Based Separation (Dialysis/Spin Filters)

Since mPEG4-OH is ~208 Da and an IgG antibody is ~150,000 Da, size separation is the most robust method.

  • Device Selection: Use a Centrifugal Spin Filter (e.g., Amicon® or Vivaspin®).[1]

  • Cutoff Selection: Use a 3 kDa or 10 kDa MWCO (Molecular Weight Cut-Off).

  • The Protocol:

    • Load reaction mixture into the spin filter.

    • Centrifuge to concentrate.

    • Refill with buffer (PBS). Repeat 3–4 times.

    • Why this works: mPEG4-OH passes freely through the membrane; the protein is retained.

  • Caution: Do not use this method if your product is a small peptide (<2 kDa).

Strategy 2: Negative Purification via Ion Exchange (IEX)

User Question: Dialysis is too slow. Is there a faster way?

  • Concept: mPEG4-OH is neutral (uncharged). Most proteins have a net charge (positive or negative) depending on the buffer pH relative to their pI.

  • The Protocol:

    • Cation Exchange (CEX): If protein is positively charged (pH < pI).

    • Anion Exchange (AEX): If protein is negatively charged (pH > pI).

    • Workflow: Load the mixture onto the column. The protein binds to the resin.[3] The mPEG4-OH flows through in the void volume (wash fraction).

    • Elute the protein with a salt gradient (NaCl).

IEXMechanism Mixture Input Mixture (Protein^+ + PEG^0) Column Cation Exchange Resin (Negatively Charged) Protein Binds (+/-) PEG Flows Through (0) Mixture->Column Elution Elution Step (High Salt) Column:bind->Elution Add NaCl Waste (Contains mPEG4-OH) Waste (Contains mPEG4-OH) Column:flow->Waste (Contains mPEG4-OH) Purified Protein Purified Protein Elution->Purified Protein

Figure 2: Negative purification logic. The neutral contaminant (PEG) cannot bind to the charged resin and is washed away immediately.

Detection: How do I know it's gone?

User Question: I can't see the PEG peak on my HPLC. How do I verify purity?

Standard UV detectors (214/254/280 nm) will not detect mPEG4-OH effectively because it lacks conjugated double bonds.

Recommended Detection Methods
MethodSensitivityPrincipleSuitability
TLC + Iodine Moderate

intercalates into organic molecules.
Universal. Reversible stain. Brown spots on yellow background.[4]
TLC + Dragendorff HighBismuth complex binds polyethers.Specific. Best for PEGs. Orange spots on white background.
ELSD / CAD HighLight scattering of non-volatile particles.Quantitative. The "Gold Standard" for PEG analysis on HPLC.
NMR (

)
Very HighDetects the PEG backbone (~3.6 ppm).Verification. Look for the massive singlet at 3.6 ppm (

repeat).
TLC Protocol for mPEG4-OH
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Methanol in DCM (adjust based on polarity).

  • Staining:

    • Dip plate in Dragendorff’s Reagent .

    • Heat gently with a heat gun.

    • Result: mPEG4-OH appears as a distinct orange/red spot .

References

  • Removal of mPEG from Reaction Mixtures

    • Source: Vertex AI Search / ResearchGate.
    • Context: Describes the efficiency of ultrafiltration (spin filters)
    • URL:

  • Magnesium Chloride Complexation

    • Source:Organic Process Research & Development (2021).[2] "A Solid Way to Purify Polyethylene Glycols: Complexation... with Magnesium Chloride."[2][5]

    • Context: Details the specific protocol for precipit
    • URL:[2]

  • Ion Exchange Chromatography Principles

    • Source: Tosoh Bioscience.
    • Context: Explains the mechanism of separating charged molecules (proteins)
    • URL:

  • TLC Visualization of PEGs

    • Source: LibreTexts Chemistry.
    • Context: Confirms Iodine and Dragendorff reagents as primary visualization techniques for compounds lacking UV activity.
    • URL:

Sources

Optimization

Improving the efficiency of amine-reactive PEGylation

Topic: Improving the Efficiency of Amine-Reactive PEGylation Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.4 (Current) Core Concept: The "Race Against Time" Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Efficiency of Amine-Reactive PEGylation

Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.4 (Current)

Core Concept: The "Race Against Time"

Welcome to the technical support center for bioconjugation. If you are experiencing low yields, heterogeneity, or aggregation, the root cause is often the kinetic competition between aminolysis (forming the desired conjugate) and hydrolysis (destroying your reagent).

Amine-reactive PEGylation relies on electrophilic active esters (typically NHS or TFP) reacting with nucleophilic primary amines (Lysine residues or the N-terminus).[1]

The Critical Constraint: Water is also a nucleophile.

  • At pH 7.0 (0°C): NHS-ester half-life is ~4–5 hours .[2][3]

  • At pH 8.6 (4°C): NHS-ester half-life drops to ~10 minutes .[2][3]

Your protocol must be designed to maximize the aminolysis rate while accepting that hydrolysis is inevitable.

Phase 1: Chemistry Selection & Preparation

Before starting your reaction, ensure you are using the correct chemistry for your target.

FAQ: Should I use NHS, SC-PEG, or TFP esters?

Answer: It depends on your stability requirements and pH target.

Reagent TypeReactivityHydrolysis StabilityRecommended pHBest Use Case
NHS Ester (Succinimidyl)HighLow (Fast hydrolysis)7.2 – 8.0Standard rapid conjugation; proteins sensitive to long incubations.
SC-PEG (Succinimidyl Carbonate)ModerateModerate7.5 – 8.5Better stability than NHS; allows for longer reaction times (2-4 hours).
TFP Ester (Tetrafluorophenyl)HighHigh (Slow hydrolysis)7.5 – 9.0Gold Standard. Superior hydrolytic stability allows for higher pH reactions without rapid reagent loss.
FAQ: My PEG reagent arrived as a solid. How do I dissolve it?

CRITICAL PROTOCOL:

  • Equilibrate: Allow the PEG vial to warm to room temperature before opening to prevent condensation.

  • Solvent: Dissolve in anhydrous DMSO or DMF.

  • Dryness Check: Do not use "lab grade" solvents. Use solvents stored over 3Å molecular sieves.[4] Even 0.1% water content in DMSO can hydrolyze 50% of your NHS-PEG stock within hours.

  • Timing: Prepare this stock solution immediately before adding it to your protein. Do not store NHS-PEG stock solutions.

Phase 2: Reaction Optimization (The "Golden Grid")

Do not guess the ratio. Perform a small-scale "Grid Search" to define your optimal window.

The Mechanism of Action

The following diagram illustrates the competitive kinetics you are managing.

PEGylation_Mechanism PEG Activated PEG (NHS/TFP Ester) Conjugate Stable PEG-Protein Conjugate (Amide Bond) PEG->Conjugate Aminolysis (Fast at pH > 8) Waste Carboxylate PEG (Non-Reactive Waste) PEG->Waste Hydrolysis (Fast at pH > 8) NHS_Group Released NHS/TFP Group PEG->NHS_Group Protein Protein (Primary Amines) Protein->Conjugate Water Water (Hydrolysis) Water->Waste

Figure 1: Kinetic competition between productive aminolysis (green) and non-productive hydrolysis (red). Increasing pH accelerates both pathways.[2]

Protocol: The Optimization Grid

Run 4 parallel reactions (100 µL each) to determine the "Sweet Spot."

Buffer: Phosphate-buffered saline (PBS) or HEPES. NO TRIS. Protein Conc: 2–5 mg/mL (Higher concentration = Higher efficiency).

Condition IDpHMolar Ratio (PEG:Protein)Hypothesis
A 7.210:1Targets N-terminus preference; lower yield.
B 7.230:1Compensates for hydrolysis at neutral pH.
C 8.010:1Targets Lysines; fast reaction.
D 8.030:1High yield; risk of over-PEGylation/precipitation.

Procedure:

  • Dissolve protein in appropriate buffer.[5][6]

  • Add PEG stock (calculated molar excess).

  • Incubate for 30-60 mins at Room Temp (or 2h at 4°C).

  • Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 10 mins.

  • Analyze: Run SDS-PAGE (non-reducing).

Phase 3: Troubleshooting Guide

Use this decision tree to diagnose specific failures in your experiment.

Symptom 1: Low Conjugation Yield

The gel shows mostly unreacted protein.

Potential CauseDiagnosisSolution
Hydrolysis Did you use old PEG stock or wet solvent?Use fresh dry DMSO.[4] Increase PEG molar excess (e.g., go from 20x to 50x).
Low pH Is the pH < 7.0?Increase pH to 8.0. Lysine (

-amine) pKa is ~10.5; it needs higher pH to deprotonate.
Interfering Agents Does buffer contain Tris, Glycine, or Azide?Dialyze into PBS, Borate, or HEPES before reaction.
Dilute Protein Is protein < 1 mg/mL?Concentrate protein to >2 mg/mL.[7] Reaction rate is second-order (dependent on both concentrations).
Symptom 2: Precipitation / Aggregation[8]
  • The solution turned cloudy upon adding PEG.*

Potential CauseDiagnosisSolution
Over-modification Are too many Lysines modified?Reduce PEG:Protein ratio.[8] Reduce pH to 7.2–7.4.
Charge Masking Did PEGylation neutralize surface charges?Add 150-300 mM NaCl to maintain solubility.
Hydrophobic Linker Using a short PEG with a hydrophobic linker?Switch to a longer PEG chain or a hydrophilic linker (e.g., SC-PEG).
Symptom 3: Heterogeneity (The "Smear")

The gel shows a ladder or smear instead of distinct bands.

Scientific Context: This is "Poisson Distribution" PEGylation. Random lysine conjugation inevitably creates a mixture of mono-, di-, and tri-PEGylated species.

Solution: Site-Selective N-Terminal PEGylation To force the reaction to the N-terminus (single site), exploit the pKa difference.[9]

  • N-terminal

    
    -amine pKa:  ~7.6 – 8.0[10]
    
  • Lysine

    
    -amine pKa:  ~10.0 – 10.2[10]
    

Protocol Adjustment:

  • Lower pH to 6.5 – 7.0 .

  • At this pH, Lysines are fully protonated (

    
    ) and unreactive.
    
  • The N-terminus remains partially unprotonated (

    
    ) and reactive.
    
  • Note: Reaction will be slower.[8] Extend time to 4–12 hours or use TFP esters (more reactive) to compensate for the lower pH.

Workflow Visualization

Optimization_Workflow Start Start: Define Target Choice Select Strategy Start->Choice Random Strategy A: Random Lysine (Max Yield) Choice->Random Selective Strategy B: N-Terminal (High Homogeneity) Choice->Selective Cond_A pH 7.5 - 8.5 NHS/SC-PEG Ratio: 10-50x Random->Cond_A Cond_B pH 6.0 - 7.0 TFP Ester (Preferred) Ratio: 5-20x Selective->Cond_B Analyze Analyze via SDS-PAGE / SEC Cond_A->Analyze Cond_B->Analyze Decision Outcome? Analyze->Decision Success Proceed to Purification (IEX / SEC) Decision->Success Good Band Fail_Low Low Yield: Increase pH or Ratio Decision->Fail_Low No Band Fail_Agg Aggregation: Decrease Ratio or pH Decision->Fail_Agg Precipitate

Figure 2: Decision tree for selecting reaction conditions based on the desired conjugate homogeneity.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. Technical Support Center: Optimizing pH for EDC/NHS Reactions. (2025).[1][2][4][7][8][11] Retrieved from

  • Precise PEG. PEG TFP Ester | TFP Activated PEG Linkers for Amine Conjugation. Retrieved from

  • BroadPharm. PEGylation and PEGylation Reagents. (2021).[4][7][12] Retrieved from

  • Creative PEGWorks. PEGylation Chemistry. Retrieved from

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Hydroxy-PEG4-methyl ester vs. Longer PEG Chains for Drug Delivery

Introduction: The Critical Role of the Linker in Advanced Therapeutics In the landscape of modern drug development, particularly for complex biologics like antibody-drug conjugates (ADCs), peptides, and oligonucleotides,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in Advanced Therapeutics

In the landscape of modern drug development, particularly for complex biologics like antibody-drug conjugates (ADCs), peptides, and oligonucleotides, the linker is not merely a connector but a critical determinant of therapeutic success. Polyethylene glycol (PEG) has been the gold standard for decades, a versatile polymer celebrated for its ability to enhance solubility, extend circulation half-life, and reduce the immunogenicity of conjugated molecules.[1][2] However, the evolution of precision medicine demands a more nuanced understanding of PEGylation. The choice is no longer just whether to PEGylate, but how.

This guide provides an in-depth comparison between two distinct classes of PEG linkers: short, structurally precise linkers, exemplified by Hydroxy-PEG4-methyl ester , and conventional longer, polydisperse PEG chains (e.g., 2 kDa, 5 kDa, 20 kDa). We will dissect the fundamental structural differences that dictate their performance and explore the profound implications of chain length on pharmacokinetics, efficacy, and safety. This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights and validated experimental protocols to guide rational linker selection.

Part 1: Fundamental Properties – Discrete vs. Polydisperse PEGylation

The most crucial distinction between Hydroxy-PEG4-methyl ester and traditional longer PEG chains lies in their chemical purity and structural uniformity.

  • Hydroxy-PEG4-methyl ester is a discrete PEG (dPEG®) linker.[1][3] This means it is a single, pure chemical compound with a precisely defined structure and molecular weight (280.32 Da).[4] Every molecule is identical. This uniformity eliminates the batch-to-batch variability that can plague polymer chemistry, leading to highly reproducible conjugates.[3][4]

  • Longer PEG Chains (e.g., 2 kDa, 5 kDa, 20 kDa) are polydisperse polymers .[1][3][5] They are synthesized through polymerization, resulting in a mixture of molecules with a distribution of chain lengths and molecular weights.[1][5] They are defined by an average molecular weight, and this inherent heterogeneity can complicate synthesis, purification, and analytical characterization, potentially affecting the consistency of the final drug product.[3]

The following diagram illustrates this fundamental structural difference.

G cluster_0 Hydroxy-PEG4-methyl ester (Discrete PEG) cluster_1 Longer PEG Chain (Polydisperse) dPEG HO O O O O OMe pPEG1 HO O ... O H (n ≈ 45) pPEG2 HO O ... O H (n ≈ 43) pPEG3 HO O ... O H (n ≈ 47) pPEG_label Mixture of different lengths (Average MW e.g., 2000 Da)

Caption: Structural comparison of a discrete PEG4 linker versus a polydisperse long-chain PEG.

Part 2: Head-to-Head Comparison: Key Performance Parameters

The choice of PEG length is a balancing act, with each option presenting distinct advantages and disadvantages across key performance criteria. A longer chain is not axiomatically better; the optimal choice is dictated by the specific therapeutic modality and its mechanism of action.

ParameterHydroxy-PEG4-methyl ester (Short, Discrete)Longer PEG Chains (e.g., 2-20 kDa, Polydisperse)Rationale & Causality
Pharmacokinetics (PK) Shorter circulation half-life; faster renal clearance.[6]Significantly extended half-life ; reduced renal clearance due to increased hydrodynamic size.[7][8]The primary driver for using long-chain PEGs is to increase the molecule's size beyond the kidney's glomerular filtration threshold (~60 kDa), dramatically prolonging its time in circulation.[9]
Solubility Modest increase in hydrophilicity.[5]Substantial increase in hydrophilicity , highly effective for very hydrophobic payloads.[7]The cumulative effect of numerous ethylene glycol units in long chains provides a powerful hydration shell, significantly improving the aqueous solubility of conjugated molecules.[7]
Steric Hindrance Minimal steric hindrance.High steric hindrance , which increases with chain length.[10]The flexible, voluminous nature of long PEG chains can physically mask the conjugated molecule. This "stealth effect" can be a double-edged sword.[1][10]
Target Binding & Activity Preserves high binding affinity and biological activity by minimizing interference with target interaction sites.[1]Potential for reduced binding affinity and activity due to steric shielding of the drug's active site.[10]For molecules like ADCs or peptides that must bind to a specific receptor, a long PEG chain can block this crucial interaction, reducing potency. A study on an Affibody-drug conjugate showed that 4 kDa and 10 kDa PEG linkers reduced in vitro cytotoxicity by 6.5- and 22.5-fold, respectively, compared to a non-PEGylated version.[11]
Immunogenicity Lower potential for inducing anti-PEG antibodies . The uniform structure is less likely to be recognized as a complex antigen.[3][4][12]Higher risk of generating anti-PEG antibodies, especially with repeated administration. Polydispersity may contribute to immunogenicity.[3]Growing evidence shows the prevalence of pre-existing and treatment-induced anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) and reduced efficacy.[3][13] Discrete PEGs may mitigate this risk.[4]
Drug Loading & Aggregation Allows for higher drug-to-antibody ratios (DAR) in ADCs without promoting aggregation.[14][15]Can limit achievable DAR for hydrophobic drugs; high loading with long PEGs can induce aggregation.The hydrophilicity of short PEG linkers can offset the hydrophobicity of the payload, enabling the creation of stable, highly-loaded ADCs.[14][15]
Manufacturing & QC Highly consistent and reproducible conjugates due to a single, pure chemical structure.[3][4]Complex characterization; potential for batch-to-batch variability due to polydispersity.[3]The heterogeneity of polydisperse PEGs complicates manufacturing and quality control, making it harder to ensure product consistency.[3]

Part 3: Experimental Validation: Protocols & Workflows

To make an informed decision, a scientist must rely on robust, validated experimental data. The following protocols are designed as self-validating systems to compare drug conjugates made with short versus long PEG linkers.

Protocol 1: Comparative Solubility Assessment

Causality: Poor solubility of a drug conjugate can lead to aggregation, poor formulation stability, and suboptimal in vivo performance. This protocol uses PEG-induced precipitation to rapidly assess and compare the relative solubility of different conjugates.[16]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 40% (w/v) stock solution of PEG 8000 in the formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

    • Prepare stock solutions of each drug conjugate (e.g., ADC-PEG4, ADC-PEG5k) at a known concentration (e.g., 10 mg/mL) in the same formulation buffer.

  • Titration in a 96-Well Plate:

    • In a clear, flat-bottom 96-well plate, create a PEG concentration gradient. In each well, mix the conjugate stock solution with the 40% PEG stock and formulation buffer to achieve a constant final conjugate concentration (e.g., 1 mg/mL) and varying final PEG 8000 concentrations (e.g., from 2% to 20%).[16]

    • Negative Control: Conjugate in buffer with no PEG 8000.

    • Blank: Buffer only.

  • Equilibration and Measurement:

    • Seal the plate and incubate at room temperature for 15-30 minutes to allow precipitation to equilibrate.[16]

    • Measure the absorbance (turbidity) of each well at a wavelength where the protein does not absorb, such as 350 nm or 600 nm, using a plate reader.

  • Data Analysis and Interpretation:

    • Plot turbidity (Absorbance) vs. PEG 8000 concentration for each conjugate.

    • The conjugate that precipitates at a lower PEG 8000 concentration is considered less soluble. A more soluble conjugate will remain in solution (low turbidity) at higher concentrations of the precipitant. This provides a reliable rank-ordering of solubility.

Protocol 2: In Vitro Plasma/Whole Blood Stability Assay

Causality: The stability of the linker-drug connection in circulation is paramount. Premature cleavage of the payload leads to systemic toxicity and reduced efficacy. This protocol assesses conjugate stability in a biologically relevant matrix, with whole blood often providing a better correlation to in vivo outcomes than plasma.[17][18]

Methodology:

  • Sample Preparation:

    • Obtain fresh whole blood (e.g., human, mouse) containing an anticoagulant (e.g., Heparin).

    • Spike the drug conjugates (e.g., ADC-PEG4, ADC-PEG5k) into separate aliquots of whole blood to a final concentration of ~50-100 µg/mL.

    • Time Zero (T0) Control: Immediately after spiking, take an aliquot and process it as described below to represent the starting material.

  • Incubation:

    • Incubate the spiked blood samples in a temperature-controlled shaker at 37°C.

    • Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).[19]

  • Conjugate Isolation:

    • For each time point, immediately process the aliquot. Centrifuge to separate plasma.

    • Isolate the ADC from the plasma using an affinity capture method (e.g., Protein A/G magnetic beads for antibodies). Wash the beads to remove non-specifically bound proteins.

    • Elute the conjugate from the beads using an appropriate low-pH elution buffer and immediately neutralize.[20]

  • LC-MS Analysis:

    • Analyze the eluted samples by Liquid Chromatography-Mass Spectrometry (LC-MS).[17][20] A reverse-phase column is typically used to separate the conjugate based on hydrophobicity.[17]

    • The mass spectrometer will detect the intact conjugate and any species that have lost the drug payload.

  • Data Analysis and Interpretation:

    • Deconvolute the mass spectra for each time point to identify the peaks corresponding to the intact ADC and deconjugated antibody.

    • Calculate the percentage of intact ADC remaining at each time point relative to T0.

    • Plot % Intact ADC vs. Time. A faster decrease indicates lower stability. This allows for direct comparison of the linker's stability.

Part 4: Application-Driven Linker Selection Workflow

The optimal PEG linker is not a one-size-fits-all solution. The selection process should be a logical workflow driven by the specific requirements of the therapeutic agent and its intended application.

G start Define Therapeutic Goal (e.g., ADC, Peptide, Nanoparticle) pk_req Pharmacokinetic Requirement? start->pk_req solubility_issue Is the Payload Highly Hydrophobic? pk_req->solubility_issue No (Standard Half-Life) long_peg START with Long-Chain PEG (e.g., 5-20 kDa) pk_req->long_peg  Yes (Max Half-Life) target_access Is Target Access Sterically Hindered? solubility_issue->target_access No solubility_issue->long_peg Yes short_peg START with Short/Discrete PEG (e.g., PEG4-PEG12) target_access->short_peg Yes target_access->short_peg No (Default) exp_eval Experimental Evaluation: - Solubility - In Vitro Stability - Target Binding Assay long_peg->exp_eval short_peg->exp_eval optimize Optimize Chain Length Based on Data exp_eval->optimize

Caption: A decision workflow for selecting the appropriate PEG linker chain length.

Conclusion: A Paradigm Shift Towards Precision Linkers

The era of treating PEGylation as a monolithic strategy is over. While long-chain, polydisperse PEGs remain invaluable tools, particularly for extending the half-life of proteins and solubilizing highly challenging molecules, their limitations—namely steric hindrance and potential immunogenicity—are significant.

Short, discrete PEGs like Hydroxy-PEG4-methyl ester represent a paradigm shift towards precision and control. For sophisticated therapeutics such as ADCs, PROTACs, and targeted peptides, where preserving binding affinity and achieving a consistent product profile are paramount, the advantages of a discrete linker are compelling. They offer a solution to the aggregation issues that can plague highly loaded conjugates and may provide a path to reducing the risk of anti-PEG immune responses.[3][4]

Ultimately, the choice between a short, discrete PEG and a long, polydisperse one must be data-driven. By employing the rigorous comparative assays outlined in this guide, researchers can rationally design and select the optimal linker, striking the delicate balance between pharmacokinetics, solubility, and on-target potency to unlock the full therapeutic potential of their drug candidates.

References

  • Discrete PEG has demonstrated obvious advantages in resisting protein adsorption... (2025). ResearchGate. Available at: [Link]

  • Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. (2022). MDPI. Available at: [Link]

  • Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. (2025). ResearchGate. Available at: [Link]

  • Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. (2020). PubMed. Available at: [Link]

  • Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. (2018). Dove Medical Press. Available at: [Link]

  • Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. (2022). National Institutes of Health. Available at: [Link]

  • Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry... (n.d.). ResearchGate. Available at: [Link]

  • Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts. (n.d.). National Institutes of Health. Available at: [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Separations, 2017, 4(1), 3. Available at: [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (n.d.). National Institutes of Health. Available at: [Link]

  • A Generic Method for the Detection of Polyethylene Glycol Specific IgG and IgM Antibodies in Human Serum. (2019). PubMed. Available at: [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends... (2024). National Institutes of Health. Available at: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2020). National Institutes of Health. Available at: [Link]

  • Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase... (2013). National Institutes of Health. Available at: [Link]

  • Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum. (n.d.). BioAgilytix. Available at: [Link]

  • Process Validation and Evaluation of Pegylated Solid Dispersion of Diclofenac Tablet. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). ACS Publications. Available at: [Link]

  • Development and Validation of an ELISA Method for the Determination of Anti-Polyethylene Glycol (PEG) Antibodies in Human Serum. (n.d.). Celerion. Available at: [Link]

  • Site-specific PEGylation of proteins: Insights into structural and functional changes. (n.d.). National Institutes of Health. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay... (2017). ACS Publications. Available at: [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). National Institutes of Health. Available at: [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. Available at: [Link]

  • Application of a PEG precipitation method for solubility screening... (n.d.). National Institutes of Health. Available at: [Link]

  • Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum. (2024). Taylor & Francis Online. Available at: [Link]

  • Determination of the degree of PEGylation of protein bioconjugates... (2019). ResearchGate. Available at: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2025). ResearchGate. Available at: [Link]

  • Striking the Optimal Solubility–Permeability Balance in Oral Formulation Development... (n.d.). ACS Publications. Available at: [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). National Institutes of Health. Available at: [Link]

  • An Assay for Immunogenic Detection of Anti-PEG Antibody. (n.d.). ResearchGate. Available at: [Link]

  • Plasma Stability Assay. (n.d.). Bienta. Available at: [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025). ResearchGate. Available at: [Link]

Sources

Comparative

Precision Engineering in Bioconjugation: Monodisperse vs. Polydisperse PEG Linkers

[1][2] Executive Summary In the early eras of PEGylation, the primary goal was "stealth"—shielding therapeutic proteins from the immune system using large, heterogeneous polymer clouds. Today, the paradigm has shifted to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the early eras of PEGylation, the primary goal was "stealth"—shielding therapeutic proteins from the immune system using large, heterogeneous polymer clouds. Today, the paradigm has shifted toward precision engineering , particularly with the rise of Antibody-Drug Conjugates (ADCs) and small molecule conjugates. This guide dissects the technical, analytical, and regulatory divergences between Monodisperse (Discrete) and Polydisperse PEG linkers, providing the causal logic required for modern drug development.

The Fundamental Divergence: PDI and Molecular Architecture

The core distinction lies in the Polydispersity Index (PDI) , a measure of the distribution of molecular mass in a given polymer sample.[1]

  • Polydisperse PEGs (Traditional): Synthesized via ring-opening polymerization of ethylene oxide. This is a random process, resulting in a Gaussian distribution of chain lengths. A "5 kDa PEG" is actually a mixture of chains ranging from ~4 kDa to ~6 kDa.

    • PDI: Typically > 1.05.

  • Monodisperse PEGs (Discrete): Synthesized via stepwise organic synthesis.[2] Every single molecule in the batch has the exact same chain length (e.g., exactly 24 ethylene oxide units).

    • PDI: Exactly 1.00.

Visualizing the Molecular Reality

The following diagram illustrates the structural and analytical difference between the two classes.

PEG_Comparison cluster_poly Polydisperse PEG (Traditional) cluster_mono Monodisperse PEG (Discrete) P_Syn Synthesis: Random Polymerization P_Struc Structure: Mixture of chain lengths (n = 100 ± 20) P_Syn->P_Struc P_Spec Mass Spec: Broad Gaussian 'Hump' P_Struc->P_Spec Impact_Reg Regulatory (CMC) P_Struc->Impact_Reg Batch-to-Batch Variation Impact_QC QC & Analytics P_Spec->Impact_QC Complex Deconvolution M_Syn Synthesis: Stepwise Organic Synthesis M_Struc Structure: Single Species (n = exactly 24) M_Syn->M_Struc M_Spec Mass Spec: Single Sharp Peak M_Struc->M_Spec M_Struc->Impact_Reg Definable 'New Chemical Entity' M_Spec->Impact_QC Precise Verification

Figure 1: Comparative workflow from synthesis to analysis. Note how polydispersity introduces complexity in Quality Control (QC) and Regulatory definition.

The Analytical Challenge: Mass Spectrometry & Drug Loading

For researchers developing ADCs, the choice of linker dictates the feasibility of characterizing the final drug product.

The Polydisperse "Cloud" Problem

When conjugating a polydisperse PEG to a protein or antibody:

  • Spectral Overlap: The mass spectrum of the PEG itself is a broad curve. When conjugated, this curve convolutes with the protein's charge states.

  • DAR Ambiguity: In ADCs, the Drug-to-Antibody Ratio (DAR) is a critical quality attribute. If your linker has a mass spread of ±500 Da, and your payload is 800 Da, it becomes mathematically difficult to distinguish between a DAR of 3 with a heavy PEG chain and a DAR of 4 with a light PEG chain.

The Monodisperse Solution

Using a discrete PEG (e.g., PEG24):

  • Mass Precision: You know the exact mass added (e.g., 1056.24 Da).

  • Peak Resolution: Mass spectrometry reveals distinct peaks for DAR 0, 1, 2, etc.

  • Impurity Detection: Because the main peak is sharp, small impurities or degradation products are easily visible, whereas they would be hidden under the "hump" of a polydisperse PEG.

Strategic Comparison: Performance & Application

The following table summarizes when to deploy which technology based on experimental requirements.

FeaturePolydisperse PEGMonodisperse (Discrete) PEG
PDI > 1.05 (Gaussian distribution)1.00 (Single molecular weight)
Synthesis Method Polymerization (Random)Stepwise Synthesis (Precise)
Characterization Difficult (Avg MW, viscosity)Precise (LC-MS, NMR)
Regulatory Status Treated as a polymer mixtureTreated as a single chemical entity
Batch Reproducibility High variance between lotsExact reproducibility
Primary Application Long-circulating Liposomes, Bulk ShieldingADCs, Small Molecule Conjugates, Peptides
Cost LowModerate to High
Experimental Protocol: Conjugation & Analysis Workflow

This protocol validates the advantages of monodisperse linkers in an ADC context (Antibody + PEG-Linker-Payload).[3]

Phase 1: Conjugation
  • Reagents:

    • Antibody: Trastuzumab (Herceptin) @ 5 mg/mL in PBS.

    • Linker A (Poly): Maleimide-PEG(5kDa)-Val-Cit-PAB-MMAE (Polydisperse).

    • Linker B (Mono): Maleimide-PEG24-Val-Cit-PAB-MMAE (Discrete).

  • Procedure:

    • Reduce antibody interchain disulfides using TCEP (2.5 molar equivalents) for 90 mins at 37°C.

    • Add Linker A or B (8 molar equivalents) dissolved in DMA.

    • Incubate for 1 hour at 4°C.

    • Quench with N-acetylcysteine.

Phase 2: Characterization (The "Trustworthiness" Check)
  • Method: Hydrophobic Interaction Chromatography (HIC) and LC-MS.

  • Observation A (Polydisperse): HIC peaks are broad and merge. LC-MS deconvolution is ambiguous; calculating exact DAR requires averaging.

  • Observation B (Monodisperse): HIC shows sharp, baseline-separated peaks for DAR 2, 4, 6, 8. LC-MS shows specific mass shifts corresponding exactly to the linker mass.

Visualizing the Characterization Logic

ADC_Workflow cluster_analysis Analytical Pathways Start Conjugated ADC Sample Split_Poly Polydisperse Linker Start->Split_Poly Split_Mono Monodisperse Linker Start->Split_Mono Res_Poly Result: Broad Peaks Cannot resolve n vs n+1 drug load Split_Poly->Res_Poly HIC / MS Res_Mono Result: Discrete Peaks Exact DAR Calculation Split_Mono->Res_Mono HIC / MS Decision Regulatory Submission Res_Poly->Decision Requires Statistical Averaging Res_Mono->Decision High Confidence

Figure 2: Analytical impact of linker choice on ADC characterization. Monodisperse linkers provide the resolution required for high-confidence regulatory data.

Regulatory & Manufacturing Insights (CMC)

The "Identity" Requirement: Regulatory bodies (FDA, EMA) require the "identity" of a drug to be established unequivocally.

  • With monodisperse PEGs, the conjugate is a single chemical entity. You can define it by a specific molecular formula (e.g., C_{150}H_{230}N_{25}O_{45}...).

  • With polydisperse PEGs, the drug is a "distribution."[4][5] This often forces manufacturers to set wide acceptance criteria for molecular weight, which can mask batch-to-batch variations that might alter pharmacokinetics.

Case Study: Trodelvy (Sacituzumab govitecan) This approved ADC utilizes a specific, short PEG unit (PEG8) within its linker.[6] The use of a discrete PEG8 allowed Immunomedics (now Gilead) to precisely characterize the hydrolysable linker stability and the drug release kinetics, a feat that would have been significantly harder with a polydisperse oligomer.

References
  • Biochempeg. (2024).[2][7] Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends. Retrieved from

  • BroadPharm. (2018). Monodispersed and Polydispersed PEG.[6][2][1][8][9][10][11][] Retrieved from

  • BOC Sciences. (2024). What are Monodispersed and Polydispersed PEGs?. Retrieved from

  • Sigma-Aldrich. Use of Monodisperse and Activated PEGs to Accelerate Development of Antibody Drug Conjugates. Retrieved from

  • PharmiWeb. (2021). The Advantages of Monodisperse PEG In Drug Development?. Retrieved from

Sources

Validation

Biological Activity Assays for PEGylated Therapeutic Proteins: A Comparative Technical Guide

The PEGylation Paradox: Efficacy vs. Potency In the development of PEGylated therapeutic proteins, researchers face a fundamental paradox: PEGylation often dramatically reduces in vitro bioactivity while significantly en...

Author: BenchChem Technical Support Team. Date: February 2026

The PEGylation Paradox: Efficacy vs. Potency

In the development of PEGylated therapeutic proteins, researchers face a fundamental paradox: PEGylation often dramatically reduces in vitro bioactivity while significantly enhancing in vivo therapeutic efficacy.

This guide dissects the bioanalytical methodologies required to accurately characterize this trade-off. Unlike native proteins, where receptor binding kinetics (


) directly correlate with potency, PEGylated moieties introduce steric shielding that alters these kinetics. Consequently, standard "off-the-shelf" assays often yield misleading data if not specifically optimized for the conjugate's hydrodynamic radius and altered diffusion rates.
Executive Summary: Native vs. PEGylated Performance

The following table summarizes the typical performance shifts observed when transitioning from a native protein to its PEGylated conjugate.

FeatureNative ProteinPEGylated ConjugateMechanistic Cause
In Vitro Potency (EC50) High (Low nM/pM)Reduced (Higher EC50)Steric hindrance blocks receptor association.
Circulating Half-life (

)
Short (Minutes/Hours)Extended (Days/Weeks)Increased hydrodynamic volume reduces renal clearance.
Immunogenicity High riskReducedEpitope masking prevents antibody recognition.
Assay Window Rapid onsetSlower onsetSlower diffusion rates require longer incubation times.

Mechanism of Action & Assay Interference

To design a valid assay, one must understand how PEG interferes with signal transduction. The polymer chains create a "hydration shell" that physically obstructs the active site or receptor-binding domain.

Visualization: Steric Shielding Mechanism

The following diagram illustrates how PEG chains (blue) prevent the therapeutic protein (red) from efficiently docking with the cell surface receptor (green), necessitating higher concentrations to achieve the same signaling effect (


).

PEG_Steric_Hindrance cluster_0 Interaction Kinetics Native Native Protein Receptor Cell Receptor Native->Receptor High Affinity (Fast Kon) PEG_Protein PEGylated Protein PEG_Protein->Receptor Steric Interference (Slow Kon) Signal Downstream Signal (e.g., STAT Phosphorylation) Receptor->Signal Biological Response

Caption: PEG chains increase hydrodynamic volume, reducing association rates (


) and shifting EC50 values rightward.

Critical Assay Protocols

Case Study A: Cytokine Potency (PEG-Interferon alpha)

Context: PEG-Interferon alpha-2a (branched PEG) retains only ~7% of the in vitro antiviral activity of the native protein, yet is clinically superior due to a 50+ hour half-life. Assay Type: Cytopathic Effect Inhibition (CPE) / Antiviral Assay.

Protocol: VSV/MDBK Antiviral Potency Assay

This assay measures the ability of the drug to protect MDBK (Madin-Darby Bovine Kidney) cells from Vesicular Stomatitis Virus (VSV) induced lysis.

Reagents:

  • Cells: MDBK cells (ATCC CCL-22).

  • Virus: VSV (Indiana strain).

  • Readout: CellTiter-Glo® or Crystal Violet staining.

Step-by-Step Methodology:

  • Seeding: Plate MDBK cells at

    
     cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C/5% CO2 to form a monolayer.
    
  • Drug Dilution: Prepare a 1:3 serial dilution of Reference Standard (Native IFN) and Test Sample (PEG-IFN).

    • Critical Step: Ensure the starting concentration for PEG-IFN is 10-20x higher than the native protein to capture the full sigmoidal curve.

  • Incubation: Add 50 µL of diluted drug to wells. Incubate for 24 hours .

    • Note: PEGylated proteins diffuse slower; standard 4-6 hour incubations used for native cytokines may be insufficient.

  • Viral Challenge: Aspirate media and add VSV at a Multiplicity of Infection (MOI) of 0.1. Incubate for 18-24 hours until 100% CPE is observed in untreated controls.

  • Quantification: Add viability reagent (e.g., CellTiter-Glo). Read Luminescence.

  • Analysis: Plot 4-parameter logistic (4PL) curves. Calculate Relative Potency (RP).

Data Interpretation:

  • Expect the PEG-IFN curve to be parallel to the native IFN curve but shifted to the right.

  • Non-parallelism indicates a fundamental change in the mechanism of action or aggregation issues.

Case Study B: Growth Factor Proliferation (PEG-G-CSF)

Context: PEG-filgrastim (Neulasta) stimulates neutrophil production.[1] Unlike Interferon, PEG-G-CSF often retains significant in vitro potency (EC50 ~46 pM vs ~37 pM for native) depending on the linker chemistry. Assay Type: Cell Proliferation Assay.

Protocol: NFS-60 Cell Proliferation Assay

Reagents:

  • Cells: NFS-60 (Murine myelogenous leukemia cells).[2][3]

  • Media: RPMI 1640 + 10% FBS + IL-3 (for maintenance).

Step-by-Step Methodology:

  • Starvation: Wash NFS-60 cells 3x with IL-3-free media to remove residual growth factors. Starve for 6 hours.

  • Seeding: Plate

    
     cells/well in 50 µL assay media (no IL-3).
    
  • Treatment: Add 50 µL of PEG-G-CSF serial dilutions.

  • Incubation: Incubate for 48 hours at 37°C.

    • Optimization: PEG-G-CSF may require slightly longer incubation than Filgrastim to reach

      
       due to receptor on/off cycling rates.
      
  • Readout: Add MTT or WST-1 reagent. Incubate 4 hours. Measure Absorbance (OD 450nm).[4]

  • Validation: The assay is valid only if the Signal-to-Noise ratio (Max response / Background) is > 3.0.

Case Study C: Enzymatic Activity (PEG-Asparaginase)

Context: For enzymes, the PEG chain can hinder substrate access to the active site. However, for small substrates like asparagine, this effect is minimized compared to macromolecular interactions. Assay Type: Coupled Enzymatic Assay.

Protocol: NADH Depletion Kinetics

This assay couples the hydrolysis of L-Asparagine to the oxidation of NADH via Glutamate Dehydrogenase (GLDH) or Malate Dehydrogenase (MDH).

Reaction Pathway:

  • L-Asparagine +

    
    
    
    
    
    L-Aspartate +
    
    
  • 
    -Ketoglutarate + 
    
    
    
    + NADH
    
    
    L-Glutamate +
    
    
    +
    
    

Methodology:

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Cocktail: Mix

    
    -Ketoglutarate, NADH, and excess GLDH in a quartz cuvette.
    
  • Initiation: Add PEG-Asparaginase sample.[5]

  • Measurement: Monitor the decrease in Absorbance at 340 nm (oxidation of NADH) over 5 minutes.

  • Calculation:

    
    
    

Comparison Insight:

  • Native Asparaginase typically shows higher specific activity (U/mg protein).

  • PEG-Asparaginase results must be normalized to the protein content, excluding the mass of the PEG polymer, to get an accurate specific activity.

Analytical Workflow & Decision Tree

When validating these assays, follow this logical workflow to ensure regulatory compliance (ICH Q2(R1)).

Assay_Workflow Start Start: Assay Development Choice Is the protein an Enzyme? Start->Choice Enzyme_Path Enzymatic Assay (Substrate Depletion) Choice->Enzyme_Path Yes Cell_Path Cell-Based Potency Assay Choice->Cell_Path No (Cytokine/mAb) Parallelism Test for Parallelism (Native vs PEG) Enzyme_Path->Parallelism Cell_Path->Parallelism Valid Slopes are Parallel? (Mechanism Preserved) Parallelism->Valid Release Valid QC Assay Calculate Relative Potency Valid->Release Yes Redesign Redesign Assay (Check Incubation/Cell Line) Valid->Redesign No Redesign->Cell_Path

Caption: Decision tree for selecting and validating potency assays for PEGylated proteins. Parallelism is the critical acceptance criterion.

References

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility achieved after forty years of research. Journal of Controlled Release. Retrieved from [Link]

  • Bailon, P., et al. (2001). Rational design of a potent, long-lasting form of interferon: a 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C. Bioconjugate Chemistry. Retrieved from [Link]

  • FDA. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • Fishburn, C. S. (2008). The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Avramis, V. I., & Tiwari, P. N. (2006). Asparaginase (native ASNase or pegylated ASNase) in the treatment of acute lymphoblastic leukemia. International Journal of Nanomedicine. Retrieved from [Link]

Sources

Comparative

Linear vs. Branched PEG Architectures: A Bio-Engineer’s Guide to Conjugation Strategy

This guide provides a technical comparison of linear versus branched Polyethylene Glycol (PEG) linkers for bioconjugation, designed for researchers and drug development professionals. Executive Summary: The Architecture-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of linear versus branched Polyethylene Glycol (PEG) linkers for bioconjugation, designed for researchers and drug development professionals.

Executive Summary: The Architecture-Function Relationship

In bioconjugation, the selection of a PEG linker is not merely a choice of molecular weight (MW); it is a choice of topology. While linear PEGs act as flexible tethers, branched PEGs (often "Y-shaped" or multi-arm) function as steric shields.

  • Linear PEGs provide maximum hydrodynamic volume per unit of mass but offer lower surface density coverage.

  • Branched PEGs create a dense "umbrella" effect, offering superior protection against proteolysis and immune recognition, often at the cost of steric hindrance to the active site.

This guide dissects the physicochemical and biological trade-offs to support data-driven selection.

Physicochemical Properties: The "Cloud vs. Chain" Paradox

The fundamental difference lies in how the polymer occupies space (Hydrodynamic Volume) and how it interacts with the solvent (Viscosity).

Hydrodynamic Radius (

) and Shielding

Contrary to intuition, a branched PEG often has a smaller hydrodynamic radius (


) than a linear PEG of the exact same total molecular weight.
  • Linear: Adopts a "random coil" conformation, maximizing extension.

  • Branched: Adopts a compact, dense globular structure.

The Paradox: If branched PEGs are smaller, why do they often extend half-life longer? The Answer: Surface Density.[1] While the


 is smaller, the local concentration of ethylene glycol units near the protein surface is significantly higher. This creates a "stealth" barrier that physically excludes antibodies and proteases more effectively than the "floppy" linear chain.
Viscosity and Syringeability

For high-concentration subcutaneous (SC) formulations, viscosity is a critical bottleneck.

  • Linear PEGs: High entanglement leads to high solution viscosity.

  • Branched PEGs: Due to their compact, sphere-like nature, they exhibit lower intrinsic viscosity . This allows for higher concentration formulations without exceeding the injection force limits of standard syringes.

Table 1: Physicochemical Comparison (at Equal MW)

PropertyLinear PEGBranched PEG (2-arm/4-arm)
Hydrodynamic Radius (

)
Larger (Random Coil)Smaller (Compact Sphere)
Surface Shielding Density Low (Gaps in coverage)High (Umbrella effect)
Solution Viscosity High (Chain entanglement)Low (Reduced entanglement)
Renal Filtration Slower (due to large

)
Variable (Depends if

> kidney cutoff)
Biological Performance: PK/PD and Immunogenicity
Pharmacokinetics (PK): The Half-Life Trade-Off

The choice of architecture dictates the clearance mechanism.

  • Renal Clearance: Driven by size. Linear PEGs maximize size per MW, making them efficient at reducing glomerular filtration if the total MW is low (<30kDa).

  • Proteolytic Clearance: Driven by accessibility. Branched PEGs excel here. By masking the protein surface, they prevent degradative enzymes from accessing cleavage sites.[2]

Case Study: The Interferon Alpha Wars The clinical landscape provides a direct comparison between linear and branched architectures.

  • PEG-Intron® (Merck): Linear 12 kDa PEG.[3]

    • Result: Shorter half-life (~40-60 hrs).

    • Dosing: Weight-based, often requires frequent administration.

    • Mechanism:[4][5] The small linear chain reduces renal clearance but offers limited protection against degradation.

  • Pegasys® (Roche): Branched 40 kDa PEG (2 x 20 kDa arms).

    • Result: Long half-life (~160 hrs).

    • Dosing: Fixed dose, once weekly.[3]

    • Mechanism: The large, branched structure effectively eliminates renal clearance and shields the protein from metabolism.

Immunogenicity & Antigenicity [5][6]
  • Epitope Masking: Branched PEGs are superior at hiding protein epitopes (reducing protein immunogenicity).

  • Anti-PEG Antibodies: There is a risk. Highly repetitive structures can sometimes trigger anti-PEG IgM responses. However, current clinical data suggests the benefit of masking the protein usually outweighs the risk of anti-PEG responses for branched structures.

Visualization: Mechanism of Action

The following diagram illustrates the structural difference in shielding and clearance mechanisms.

PEG_Architecture_Comparison cluster_linear Linear PEG (12-30 kDa) cluster_branched Branched PEG (40 kDa+) Linear Linear Chain (Random Coil) Prot_L Protein Surface (Partially Exposed) Linear->Prot_L Conjugation Renal Renal Filtration (Size Dependent) Prot_L->Renal Rapid Clearance (if < Kidney Cutoff) Prot_B Protein Surface (Fully Shielded) Prot_L->Prot_B Increased Shielding Branched Branched 'Umbrella' (Compact/Dense) Branched->Prot_B Conjugation Liver Hepatic/Cellular Clearance Prot_B->Liver Slow Clearance (Proteolysis Resistant)

Figure 1: Comparison of Linear vs. Branched PEG shielding mechanisms. Linear chains offer volume but leave gaps; Branched PEGs form a dense shield preventing enzymatic access.

Experimental Protocol: Conjugation & Characterization

This protocol outlines a standard workflow for evaluating both architectures using an N-hydroxysuccinimide (NHS) ester amine-reactive chemistry.

Phase A: Conjugation Workflow

Objective: Target surface lysine residues.

  • Buffer Prep: Prepare 100 mM Sodium Phosphate buffer, pH 8.0. Note: Avoid amine-containing buffers (Tris, Glycine).

  • Solubilization: Dissolve Protein X at 2-5 mg/mL.

  • Reagent Prep:

    • Linear: Dissolve mPEG-NHS (20 kDa) in dry DMSO.

    • Branched: Dissolve Y-shape PEG-NHS (40 kDa) in dry DMSO.

    • Critical: Prepare immediately before use to prevent hydrolysis.

  • Reaction: Add PEG reagent to protein at varying molar ratios (e.g., 5:1, 10:1, 20:1).

    • Insight: Branched PEGs often require higher molar excess due to steric bulk slowing down the reaction kinetics at the surface.

  • Incubation: 30-60 mins at Room Temperature (RT) with gentle agitation.

  • Quenching: Add 1M Glycine (pH 8.0) to stop the reaction.

Phase B: Characterization (The SEC Trap)

Warning: Standard SEC calibration with globular proteins will fail for PEGylated proteins. PEGs have a much larger hydrodynamic volume than proteins of the same MW.

Protocol for Accurate Mass/Size Analysis:

  • Method: SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering).

  • Column: Silica-based SEC column (300 Å pore size).

  • Mobile Phase: PBS + 10% Ethanol (to reduce secondary hydrophobic interactions).

  • Detection:

    • UV (280nm): Detects Protein.

    • RI (Refractive Index): Detects PEG + Protein.

    • MALS: Measures absolute molecular weight independent of shape.

Data Interpretation:

  • Linear Conjugates: Will elute significantly earlier than native protein.

  • Branched Conjugates: May elute later than a linear conjugate of the same total MW (due to compact shape) but will show a higher absolute mass by MALS.

Decision Matrix: When to Use Which?

Use the following logic gate to select the optimal linker.

ScenarioRecommended ArchitectureReason
Target is < 30 kDa & Rapid Clearance is the issue Linear (20-30 kDa) Increases

efficiently to surpass renal cutoff (approx 60-70 kDa equivalent).
Target is highly immunogenic Branched (40 kDa+) "Umbrella" effect masks epitopes better than linear chains.
High concentration formulation (>100 mg/mL) Branched Lower intrinsic viscosity improves syringeability.
Active site is sterically sensitive Linear Less steric bulk; less likely to block the binding pocket (though site-specific conjugation is preferred here).
Cost of Goods (COGs) is primary driver Linear Generally cheaper and simpler to synthesize.
References
  • Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science. Link

  • Harris, J. M., & Chess, R. B. (2003). "Effect of pegylation on pharmaceuticals." Nature Reviews Drug Discovery. Link

  • Veronese, F. M., & Mero, A. (2008). "The impact of PEGylation on biological therapies." BioDrugs. Link

  • Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link

  • Bailon, P., et al. (2001). "Rational design of a potent, long-lasting form of interferon: A 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C." Bioconjugate Chemistry. Link

  • Reddy, K. R., et al. (2002).[7] "Use of peginterferon alfa-2a (40 KD) (Pegasys) for the treatment of hepatitis C." Advanced Drug Delivery Reviews. Link

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Impact of PEGylation with Hydroxy-PEG4-methyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, optimizing the pharmacokinetic (PK) profile of a therapeutic candidate is as crucial as its pharmacodynamic eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, optimizing the pharmacokinetic (PK) profile of a therapeutic candidate is as crucial as its pharmacodynamic efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to enhance the in vivo performance of drugs, from small molecules to large biologics.[1] This guide provides an in-depth comparison of how PEGylation, specifically utilizing the discrete linker Hydroxy-PEG4-methyl ester, modulates the pharmacokinetic properties of therapeutic agents. We will delve into the mechanistic underpinnings of these changes, present comparative experimental data, and provide detailed protocols to empower your research and development endeavors.

The "Stealth" Effect: A Primer on PEGylation and Pharmacokinetics

The core principle behind PEGylation is the creation of a hydrophilic shield around the drug molecule.[2] This "stealth" effect imparts several significant pharmacokinetic advantages:

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, as the molecule is less readily filtered by the glomerulus.[][4]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the drug's surface, diminishing its recognition by the immune system and subsequent clearance.[5][6]

  • Enhanced Stability: PEGylation protects therapeutic proteins and peptides from proteolytic degradation, prolonging their systemic exposure.[4]

  • Improved Solubility: The hydrophilic nature of the PEG linker can significantly increase the aqueous solubility of hydrophobic small molecules, facilitating their formulation and administration.[7]

The choice of the PEG linker is a critical determinant of the resulting conjugate's properties. Factors such as molecular weight, architecture (linear vs. branched), and the nature of the linkage chemistry all play a pivotal role in the final pharmacokinetic profile.[8]

Focusing on Precision: The Role of Hydroxy-PEG4-methyl Ester

Hydroxy-PEG4-methyl ester is a discrete, or monodisperse, PEG (dPEG®) linker, meaning it has a precisely defined structure and molecular weight, in contrast to traditional polydisperse PEG polymers.[9] This homogeneity is a significant advantage in pharmaceutical development, as it leads to a more uniform drug conjugate, simplifying characterization and ensuring batch-to-batch consistency.[10]

Structure of Hydroxy-PEG4-methyl ester:

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization reagent_prep Dissolve amine-containing drug in anhydrous DMSO reaction Combine drug and PEG solutions. Add a non-nucleophilic base (e.g., DIPEA). Stir at room temperature. reagent_prep->reaction peg_prep Dissolve NHS-activated PEG4 linker in anhydrous DMSO peg_prep->reaction purification Purify the conjugate using reverse-phase HPLC. reaction->purification characterization Confirm identity and purity by LC-MS and NMR. purification->characterization

Caption: Workflow for small molecule PEGylation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve the amine-containing small molecule in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Separately, dissolve the NHS-activated PEG4 linker (e.g., mPEG4-NHS ester) in the same anhydrous solvent. A 1.2 to 2-fold molar excess of the PEG linker is a good starting point.

  • Conjugation Reaction:

    • To the solution of the small molecule, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 molar equivalents).

    • Add the solution of the NHS-activated PEG4 linker dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Upon reaction completion, dilute the mixture with an appropriate solvent and purify the PEGylated conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS to verify the mass of the conjugate and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Murine Pharmacokinetic Study

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of a PEGylated compound in a mouse model.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis dosing Administer the PEGylated drug (e.g., intravenously via tail vein) to a cohort of mice. sampling Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) via submandibular or saphenous vein. dosing->sampling processing Process blood to plasma and store at -80°C. sampling->processing analysis Quantify drug concentration in plasma using a validated LC-MS/MS method. processing->analysis

Caption: Workflow for a murine pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate male BALB/c mice (or other appropriate strain) for at least one week prior to the study.

    • Prepare the dosing solution of the PEGylated compound in a suitable vehicle (e.g., saline or PBS).

    • Administer the compound to the mice via the desired route (e.g., intravenous injection into the tail vein). A typical dose for a small molecule might be 1-5 mg/kg.

  • Blood Collection:

    • Collect serial blood samples (approximately 20-30 µL) from each mouse at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). [11] * Use a consistent collection site, such as the submandibular or saphenous vein, to minimize variability. [12] * Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PEGylated drug in plasma. [13] * Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into blank plasma.

    • Extract the drug from the plasma samples, typically using protein precipitation or solid-phase extraction (SPE). [2] * Analyze the extracted samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, area under the curve) using non-compartmental analysis software.

Conclusion: A Strategic Advantage in Drug Development

PEGylation with discrete linkers like Hydroxy-PEG4-methyl ester offers a precise and powerful tool to rationally design drug candidates with optimized pharmacokinetic profiles. By extending half-life, reducing clearance, and improving solubility and stability, this technology can transform molecules with promising in vitro activity into viable clinical candidates. The experimental frameworks provided in this guide serve as a starting point for the rigorous evaluation of your PEGylated compounds, enabling data-driven decisions in the journey from discovery to development.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Li, Z., et al. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images.
  • Wang, D., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. Nuclear Medicine and Biology, 128-129, 108039.
  • Li, W., et al. (2013). Current drug research on PEGylation with small molecular agents. Progress in Polymer Science, 38(3-4), 421-444.
  • Maleki, A., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(5), 625.
  • Lu, Y., et al. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 65(17), 11625-11639.
  • Waters Corporation. (n.d.). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Retrieved from [Link]

  • Sertić, M., et al. (2024). LC–MS/MS assays for the bioanalysis of the PEG and PEGylated... Acta Pharmaceutica, 74(3), 399-417.
  • Parasuraman, S., et al. (2014). Murine Pharmacokinetic Studies. Journal of Pharmacology & Pharmacotherapeutics, 5(1), 3-7.
  • Li, Y., et al. (2014). The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. International Journal of Nanomedicine, 9, 1815-1825.
  • Quanta BioDesign. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 207-246). Humana, New York, NY.
  • Torchilin, V. P. (2007). PEG-based micelles as carriers of contrast agents for medical imaging. Advanced Drug Delivery Reviews, 59(4-5), 311-326.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
  • Wu, S. L., & Karger, B. L. (2009). Bioanalysis of PEGylated Proteins by LC-MS. Methods in molecular biology (Clifton, N.J.), 492, 197-210.
  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • Schilli, G. K., et al. (2014). PEG−peptide conjugates. Chemical Reviews, 114(10), 5537-5576.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Al-Ahmady, Z. S., et al. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Pharmaceutics, 11(11), 586.
  • Li, W., et al. (2013). Current drug research on PEGylation with small molecular agents. Progress in Polymer Science, 38(3-4), 421-444.
  • Wolfensohn, S. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Chen, Y., et al. (2008). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 19(12), 1856-1864.
  • Novatia & Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • Iizuka, T., et al. (2014). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Journal of pharmaceutical sciences, 103(10), 3357-3365.
  • Wang, X., et al. (2001). [Study on preparation and biodistribution of PEG-immunoliposomes with active carboxylic terminals]. Sheng wu yi xue gong cheng xue za zhi = Journal of biomedical engineering = Shengwu yixue gongchengxue zazhi, 18(2), 177-80.
  • Naito, M., et al. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Biomacromolecules, 23(10), 4257-4266.
  • Li, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 11, 1188941.

Sources

Comparative

Optimizing Bioconjugation: A Functional Comparison of End-Group Modifications on PEG4 Linkers

Executive Summary In the architecture of antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes, the linker is not merely a bridge—it is a functional component that dictates solubility, pharmacokinetics, and sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes, the linker is not merely a bridge—it is a functional component that dictates solubility, pharmacokinetics, and stability. The PEG4 (tetraethylene glycol) spacer has emerged as a "Goldilocks" standard in bioconjugation: it provides sufficient hydrophilicity to mask hydrophobic payloads and prevent aggregation, yet remains short enough (


14–16 Å) to minimize steric hindrance during ligand-receptor binding.

This guide provides a technical comparison of the three most critical end-group modifications for PEG4 linkers: NHS Esters (amine-reactive), Maleimides (thiol-reactive), and Azides/DBCO (bioorthogonal click chemistry). We analyze their reaction kinetics, hydrolytic stability, and suitability for specific biological environments.

Functional Analysis of End-Group Chemistries

Amine-Reactive: NHS vs. TFP Esters

Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines (lysine residues, N-terminus) to form stable amide bonds.

  • The Challenge: Hydrolysis competes with conjugation. At physiological pH (7.4), the half-life of an NHS ester is roughly 4–5 hours; at pH 8.0, it drops to minutes.

  • The Upgrade: Tetrafluorophenyl (TFP) esters are increasingly preferred over NHS. TFP esters display higher hydrolytic stability (longer half-life) while maintaining similar reactivity toward amines, resulting in higher conjugation yields in aqueous buffers.

Thiol-Reactive: Maleimide Specificity

Mechanism: Maleimides undergo a Michael addition reaction with sulfhydryl groups (cysteines) to form a thioether bond.[1]

  • Specificity Window: Reaction specificity is strictly pH-dependent. At pH 6.5–7.5 , maleimides are highly specific for thiols (

    
    1,000x faster than amines). Above pH 7.5, reactivity toward primary amines increases, leading to non-specific crosslinking.
    
  • Stability Issue: The resulting thiosuccinimide ring is susceptible to two degradation pathways:

    • Retro-Michael Addition: The bond reverses, releasing the payload (instability in plasma).

    • Ring Hydrolysis: The ring opens to form a maleamic acid derivative. While this prevents the retro-Michael reaction (stabilizing the conjugate), it is a slow process that must be controlled.

Bioorthogonal: Azide vs. DBCO (Click Chemistry)

Mechanism:

  • CuAAC (Copper-Catalyzed): Azide + Alkyne.[2][3] Extremely fast but requires Cu(I), which is cytotoxic and can denature proteins.

  • SPAAC (Strain-Promoted): Azide + DBCO (Dibenzocyclooctyne).[2] Copper-free and biocompatible.[2][4]

  • Kinetics: SPAAC is slower (

    
    ) compared to CuAAC, but ideal for live-cell or in vivo applications where copper toxicity is prohibitive.
    

Comparative Data Analysis

The following table synthesizes kinetic and physicochemical data to guide linker selection.

Table 1: Physicochemical & Kinetic Comparison of PEG4 Linker Termini
FeatureNHS-PEG4-XMal-PEG4-XAzide-PEG4-XDBCO-PEG4-X
Primary Target Primary Amines (-NH2)Sulfhydryls (-SH)Alkyne (terminal)Azide (-N3)
Reaction pH 7.2 – 8.06.5 – 7.54.0 – 12.0 (CuAAC)Physiological (7.4)
Selectivity Low (Random Lysine)High (Cysteine)Ultra-High (Bioorthogonal)Ultra-High (Bioorthogonal)
Kinetics (

)
Fast (mins to hours)Very Fast (

)
Fast (CuAAC)Slow/Moderate (

)
Hydrolytic Stability Poor (

@ pH 7)
Moderate (Ring opening)ExcellentExcellent
Spacer Length

14–16 Å

16–18 Å

14–16 Å

18–20 Å
Primary Use Case Non-specific labelingSite-specific ADCsIn vitro synthesisIn vivo / Live cell

Decision Logic for Linker Selection

The following diagram illustrates the logical flow for selecting the appropriate PEG4 end-group based on target availability and biological constraints.

LinkerSelection Start Start: Select Target Molecule CheckCys Does target have free Cysteines? Start->CheckCys CheckAmine Does target have Primary Amines? CheckCys->CheckAmine No UseMal Use Maleimide-PEG4 (Site Specific) CheckCys->UseMal Yes (High Specificity) CheckVivo Is application In Vivo / Live Cell? CheckAmine->CheckVivo No (Synthetic Chem) UseNHS Use NHS-PEG4 (Random Labeling) CheckAmine->UseNHS Yes (Std. Labeling) UseDBCO Use DBCO-PEG4 (Copper-Free Click) CheckVivo->UseDBCO Yes (Avoid Toxicity) UseAzide Use Azide-PEG4 (Std. Click / Staudinger) CheckVivo->UseAzide No (In Vitro)

Figure 1: Decision tree for selecting PEG4 linker chemistry based on target functional groups and biological context.

Experimental Protocols

Scenario: Conjugating a Small Molecule Drug to an Antibody (ADC Mimic)

This section details two distinct workflows: Random Lysine Conjugation (NHS) vs. Site-Specific Cysteine Conjugation (Maleimide) .

Protocol A: Random Lysine Conjugation (NHS-PEG4-Drug)

Best for: Rapid labeling where site-specificity is not critical (e.g., fluorescent probes).

  • Preparation:

    • Dissolve protein (IgG) at 2–10 mg/mL in PBS (pH 7.2–7.5) . Note: Avoid Tris or Glycine buffers as they contain competing amines.[5]

    • Dissolve NHS-PEG4-Drug in anhydrous DMSO or DMA immediately before use.

  • Conjugation:

    • Add NHS-linker to protein solution at a 10–20 molar excess .

    • Incubate for 30–60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

Protocol B: Site-Specific Cysteine Conjugation (Maleimide-PEG4-Drug)

Best for: Therapeutic ADCs requiring homogeneous Drug-to-Antibody Ratio (DAR).

  • Reduction (Activation):

    • Dissolve IgG in PBS (pH 7.2) + 10 mM EDTA . EDTA prevents metal-catalyzed oxidation of thiols.[1]

    • Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2–3 molar excess per inter-chain disulfide bond.

    • Incubate for 90 minutes at 37°C.

    • Checkpoint: TCEP does not need to be removed before maleimide addition (unlike DTT), making it superior for streamlined workflows.

  • Conjugation:

    • Cool reaction to room temperature.[6]

    • Add Maleimide-PEG4-Drug (dissolved in DMSO) at a 5–10 molar excess relative to free thiols.

    • Incubate for 1 hour at room temperature. Crucial: Keep pH < 7.5 to prevent amine cross-reactivity.

  • Validation:

    • Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine the DAR.

Workflow Visualization

The following diagram details the chemical workflow for the Maleimide conjugation path, highlighting the critical pH control points.

MalWorkflow IgG Native IgG (Disulfides Intact) Reduction Reduction (TCEP, pH 7.2) IgG->Reduction FreeThiol Reduced IgG (Free -SH) Reduction->FreeThiol Conjugation Conjugation (Mal-PEG4-Drug) FreeThiol->Conjugation Product Stable ADC (Thioether Bond) Conjugation->Product Control CRITICAL: pH < 7.5 Control->Conjugation

Figure 2: Site-specific conjugation workflow using Maleimide-PEG4 chemistry. Note the critical pH constraint to ensure specificity.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Thermo Fisher Scientific. Maleimide Reaction Chemistry. Retrieved from

  • BroadPharm. PEG Linker Selection Guide: Solubility and Spacer Length. Retrieved from

  • Vector Laboratories. Maleimide Reaction Specificity and pH Dependence. Retrieved from

  • National Institutes of Health (NIH). Biomedical Applications of Copper-Free Click Chemistry. Retrieved from

  • PrecisePEG. How to Choose the Right PEG Linker for Your Research. Retrieved from

Sources

Validation

Precision Engineering in Drug Delivery: The Efficacy of Discrete Hydroxy-PEG4-methyl ester

Topic: Efficacy of Hydroxy-PEG4-methyl ester in targeted drug delivery systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Shift to Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Hydroxy-PEG4-methyl ester in targeted drug delivery systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Shift to Discrete PEGylation

In the landscape of targeted drug delivery, particularly with Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), the industry is shifting from traditional polydisperse polymers to discrete (monodisperse) polyethylene glycols (dPEGs) .

Hydroxy-PEG4-methyl ester (Tetraethylene glycol monomethyl ether; mPEG4-OH) represents a critical tipping point in this transition. Unlike its macromolecular cousins (e.g., PEG2000, PEG5000), mPEG4-OH is not a polymer mixture but a distinct chemical entity (New Chemical Entity - NCE). This guide evaluates its efficacy as a linker and surface modifier, contrasting its performance against long-chain polydisperse PEGs and alternative hydrophobic linkers.

Comparative Analysis: mPEG4-OH vs. Alternatives

The "PEG Dilemma": Stealth vs. Penetration

A core challenge in drug delivery is the trade-off between circulation time (Stealth) and tumor penetration/cellular uptake.

FeatureHydroxy-PEG4-methyl ester (Discrete) PEG2000 / PEG5000 (Polydisperse) Alkyl Linkers (Hydrophobic)
Molecular Weight 208.25 Da (Exact)~2000–5000 Da (Average)Variable
Polydispersity (PDI) 1.00 (Single Peak) 1.05 – 1.20 (Gaussian)1.00
Stealth Effect Low (Rapid Clearance)High (Long Circulation) None
Tumor Penetration High (Deep tissue diffusion) Low (Steric hindrance)High
Solubility Enhancement Moderate (LogP adjustment)High (Micelle formation)Low (Aggregates)
Regulatory Status Treated as Small MoleculeTreated as PolymerSmall Molecule
Efficacy in ADCs and PROTACs
  • ADCs: Long PEGs often mask the antibody's CDR region, reducing binding affinity. mPEG4 provides sufficient hydrophilicity to mask the hydrophobic payload (preventing aggregation) without creating a "hydrodynamic cloud" that blocks antigen recognition.

  • PROTACs: The length of the linker is critical for the formation of the ternary complex (Target-Linker-E3 Ligase). mPEG4 provides a precise distance (~15-20 Å) that is often optimal for ubiquitination. Polydisperse PEGs create a "fuzzy" distance range, reducing degradation efficiency.

Mechanism of Action: The Hydrophilic Spacer Effect[1]

The efficacy of mPEG4-OH stems from its ability to modulate the Physiochemical Properties of the payload without altering its Pharmacophore .

G Payload Hydrophobic Payload (High Potency, Low Solubility) Conjugate Optimized Conjugate Payload->Conjugate + Conjugation mPEG4 mPEG4-OH Linker (Discrete, Hydrophilic) mPEG4->Conjugate Solubility Increased Aqueous Solubility Conjugate->Solubility Shielding Reduced MDR1 Efflux Conjugate->Shielding Homogeneity Single PK Profile (No Peak Broadening) Conjugate->Homogeneity

Figure 1: Mechanistic impact of mPEG4-OH conjugation on hydrophobic drug payloads.

Experimental Protocols

Expertise Note: mPEG4-OH possesses a primary hydroxyl group. Direct conjugation is rarely efficient. The industry standard is to activate this hydroxyl group to a better leaving group (Tosylate/Mesylate) or oxidize it to a Carboxylic Acid.

Protocol A: Activation of mPEG4-OH to mPEG4-Tosylate

This step creates a reactive intermediate suitable for nucleophilic substitution (e.g., reacting with amine-containing drugs).

Reagents:

  • Hydroxy-PEG4-methyl ester (mPEG4-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 1.0 eq of mPEG4-OH in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.5 eq of TEA and cool the solution to 0°C on an ice bath.

  • Activation: Dropwise add 1.2 eq of TsCl dissolved in DCM.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and stir overnight under Nitrogen atmosphere.

  • Quench & Wash: Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO3, then Brine.

  • Drying: Dry over MgSO4, filter, and concentrate mainly via rotary evaporation.

  • Validation: Analyze via 1H NMR . Look for the disappearance of the -OH proton and appearance of aromatic Tosyl signals (~7.3-7.8 ppm).

Protocol B: Conjugation to Amine-Bearing Payload via Nucleophilic Substitution

Workflow:

  • Coupling: Dissolve the Amine-Payload (1.0 eq) and mPEG4-Tosylate (1.2 eq) in DMF.

  • Catalysis: Add K2CO3 (2.0 eq) or DIPEA.

  • Heating: Heat to 60-80°C (depending on payload stability) for 12-24 hours.

  • Purification: Since mPEG4 is non-polymeric, the product can be purified via Reverse-Phase HPLC (C18 column) or Flash Chromatography. Note: This is a major advantage over PEG2000, which often requires dialysis and is hard to separate from unconjugated species.

Decision Matrix: When to Use mPEG4-OH?

Use the following logic flow to determine if mPEG4 is the correct linker for your system.

DecisionTree Start Select Drug Delivery Goal Q1 Is the payload a small molecule (ADC/PROTAC)? Start->Q1 Q2 Is long-circulation (Stealth) the primary requirement? Q1->Q2 Yes Result_Poly Use Polydisperse PEG (PEG2000-PEG5000) Q1->Result_Poly No (e.g. Liposome surface) Q2->Result_Poly Yes (EPR Effect needed) Q3 Is Homogeneity/CMC critical for FDA? Q2->Q3 No (Tissue penetration needed) Result_Discrete Use Discrete mPEG4 (Hydroxy-PEG4-methyl ester) Q3->Result_Poly No (Cost sensitive) Q3->Result_Discrete Yes

Figure 2: Strategic decision tree for selecting PEG linker chain length.

References

  • Impact of PEG Chain Length on LNP Efficacy Source: NIH / PubMed Central. "Effect of PEG Anchor and Serum on Lipid Nanoparticles." [Link]

  • Use of Discrete PEGs in ADCs Source: Royal Society of Chemistry. "Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs." [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Hydroxy-PEG4-methyl ester

Operational Safety & Handling Guide: Hydroxy-PEG4-methyl ester Part 1: Executive Safety & Technical Summary Chemical Identity: Name: Hydroxy-PEG4-methyl ester Synonyms: Tetraethylene glycol monomethyl ether; mPEG4-OH; 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Hydroxy-PEG4-methyl ester

Part 1: Executive Safety & Technical Summary

Chemical Identity:

  • Name: Hydroxy-PEG4-methyl ester

  • Synonyms: Tetraethylene glycol monomethyl ether; mPEG4-OH; 2,5,8,11-Tetraoxatridecan-13-ol

  • CAS: 23783-42-8[1][2][3][4]

  • Physical State: Viscous liquid (Colorless to light yellow)

Risk Profile (GHS/OSHA): While often classified as non-hazardous or low hazard under OSHA HCS 2012 and CLP regulations, this compound presents specific operational risks that can compromise experimental integrity and minor health risks.

  • Health Hazard: Serious Eye Irritation (Category 2A) is cited in some safety data sheets (SDS).[3] Prolonged contact may defat skin.[4]

  • Operational Hazard (Critical): Hygroscopic. The primary risk is not toxicity, but chemical degradation and stoichiometric error due to moisture absorption.

Part 2: Technical Rationale & Handling Logic

The "Hidden" Hazard: Hygroscopicity & Stoichiometry As a Senior Application Scientist, I emphasize that the safety of your data is as critical as physical safety. Hydroxy-PEG4-methyl ester contains an ether backbone that avidly hydrogen-bonds with atmospheric water.

  • Stoichiometric Drift: In bioconjugation (e.g., activating the hydroxyl group to an NHS ester or Tosylate), absorbed water acts as a competing nucleophile. Even 1% water content can lead to a 5–10% deviation in conjugation efficiency, resulting in "dead" linker byproducts that are difficult to purify.

  • Oxidative Degradation: PEG derivatives are susceptible to auto-oxidation in the presence of oxygen and light, forming peroxides. These peroxides can cleave sensitive proteins or payloads in downstream applications.

Protocol Implication:

  • Never store in clear glass on a benchtop.

  • Always purge headspace with Argon or Nitrogen after use.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task. While the PEG itself is low-toxicity, the solvents used to dissolve it (DCM, DMF, DMSO) often drive the PPE requirements.

Task Primary Hazard Glove Material Eye Protection Body Protection
Storage & Retrieval Cold burns (Freezer), Bottle breakageNitrile (min 0.11mm)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing/Dispensing Splash, Skin absorptionNitrile (Double glove rec.)Safety Glasses or GogglesLab Coat + Sleeves (optional)
Synthesis (w/ Solvents) Solvent permeation (DCM/DMF)Laminate (Silver Shield) or Butyl Rubber Chemical Splash GogglesChemical-Resistant Apron
Spill Cleanup Slip hazard, AerosolizationNitrile (Thick, >0.2mm)Face Shield + GogglesLab Coat + Shoe Covers

Expert Tip: For standard handling without aggressive solvents, Nitrile gloves are rated "Excellent" for glycol ethers. Latex is generally acceptable but offers poor resistance if you are using organic solvents like Dichloromethane (DCM) for dissolution.

Part 4: Operational Protocol (Step-by-Step)

Workflow 1: Anhydrous Handling & Dispensing

Objective: Dispense mPEG4-OH without introducing atmospheric moisture.

  • Equilibration: Remove the bottle from the freezer (-20°C or -5°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30–45 mins).

    • Why? Opening a cold bottle condenses atmospheric moisture directly into the PEG, instantly ruining anhydrous grade.

  • Inert Purge: Secure the bottle in a clamp. Insert a needle connected to an inert gas line (Argon preferred due to density) to create positive pressure.

  • Dispensing (Viscosity Management):

    • Technique: Use a wide-bore needle or a positive-displacement pipette. Standard air-displacement pipettes are inaccurate for viscous PEGs.

    • Action: Draw the liquid slowly to prevent bubble formation.

  • Resealing: Before capping, flush the headspace with Argon for 10 seconds. Seal tightly with Parafilm.

Visualization: Handling Workflow

HandlingWorkflow Storage Storage (-20°C, Dark) Equilibrate Equilibration (Desiccator, 25°C) Storage->Equilibrate Prevent Condensation Purge Inert Gas Purge (Argon/N2) Equilibrate->Purge Maintain Dryness Dispense Dispense (Pos. Displacement) Purge->Dispense Positive Pressure Dispense->Purge Re-seal (Headspace) Reaction Reaction / Use Dispense->Reaction Immediate Use

Caption: Logical workflow to prevent moisture contamination during retrieval and dispensing.

Part 5: Emergency Procedures

Spill Response

mPEG4-OH is viscous and slippery. A spill creates an immediate slip hazard.

  • Isolate: Mark the area.

  • Absorb: Do not use water initially (it spreads the slick). Use an inert absorbent (Vermiculite, Sand, or Universal Pads).[5]

  • Clean: Once the bulk liquid is absorbed, wash the surface with warm soapy water to emulsify the residue.

  • Dispose: Collect absorbent in a sealed bag labeled "Chemical Waste - Glycol Ether."

Exposure First Aid
  • Eyes: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[3] Consult a physician if irritation persists (Category 2A hazard).

  • Skin: Wash with soap and water.[2][3] Glycols can penetrate skin but systemic toxicity is low; irritation is the primary concern.

Visualization: Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Hazard Start->Assess Small Small (<100 mL) Assess->Small Large Large (>100 mL) Assess->Large Evacuate if Volatile SolventCheck Mixed with Toxic Solvent? Small->SolventCheck Absorb Apply Vermiculite/Pads Wash Wash with Soap/Water Absorb->Wash SolventCheck->Absorb No SolventCheck->Absorb Yes (Upgrade PPE) Dispose Chemical Waste Bin Wash->Dispose

Caption: Decision logic for safely managing laboratory spills of viscous glycol ethers.

Part 6: Disposal & Environmental Compliance

Do not pour down the drain. Although PEGs are generally biodegradable, laboratory quantities often contain trace organic solvents or reactants that are strictly regulated.

  • Waste Classification: Classify as "Non-Halogenated Organic Solvent" waste (unless mixed with DCM/Chloroform).

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Clearly label as "Tetraethylene glycol monomethyl ether" with the hazard checkbox "Irritant" selected.

  • Destruction Method: The preferred method is incineration with an afterburner and scrubber, managed by a licensed waste contractor.

References

  • National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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